molecular formula C9H14N4O4 B1267697 His-Ser CAS No. 21438-60-8

His-Ser

Katalognummer: B1267697
CAS-Nummer: 21438-60-8
Molekulargewicht: 242.23 g/mol
InChI-Schlüssel: KRBMQYPTDYSENE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Histidinyl-serine, also known as H-S dipeptide or hisser, belongs to the class of organic compounds known as dipeptides. These are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond. Histidinyl-serine is soluble (in water) and a weakly acidic compound (based on its pKa).

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O4/c10-6(1-5-2-11-4-12-5)8(15)13-7(3-14)9(16)17/h2,4,6-7,14H,1,3,10H2,(H,11,12)(H,13,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRBMQYPTDYSENE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CC(C(=O)NC(CO)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80331147
Record name His-Ser
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80331147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21438-60-8
Record name NSC374900
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=374900
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name His-Ser
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80331147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Linchpin of Proteolysis: A Technical Guide to the His-Ser Dyad in Serine Proteases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Serine proteases are a ubiquitous and extensively studied class of enzymes that play critical roles in a vast array of physiological processes, from digestion to blood coagulation and apoptosis. Their catalytic activity hinges on a highly conserved active site architecture, at the heart of which lies the His-Ser dyad, a component of the canonical catalytic triad. This technical guide provides an in-depth exploration of the function of the Histidine-Serine partnership in serine protease catalysis. We will dissect the intricate molecular mechanism of peptide bond hydrolysis, supported by quantitative kinetic data, detailed experimental protocols, and visualizations of the catalytic process and relevant signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking a deeper understanding of serine protease function and inhibition.

The Catalytic Triad: A Symphony of Residues

The remarkable catalytic efficiency of serine proteases is attributed to a specialized microenvironment within the enzyme's active site, orchestrated by a catalytic triad of amino acid residues: Histidine (His), Serine (Ser), and Aspartate (Asp).[1][2] While all three residues are crucial for optimal function, the this compound dyad forms the core catalytic machinery responsible for the nucleophilic attack on the substrate's peptide bond.

  • Serine (Ser): The Nucleophile. The serine residue, typically Ser195 in the chymotrypsin numbering system, possesses a hydroxyl (-OH) group that, under normal physiological conditions, is a weak nucleophile. The catalytic mechanism of serine proteases involves the activation of this hydroxyl group to become a potent nucleophile.[1][3]

  • Histidine (His): The General Base. The histidine residue, typically His57, acts as a general base. Its imidazole side chain is uniquely suited for this role as its pKa is close to neutral pH, allowing it to accept and donate protons readily.[4] His57 abstracts the proton from the Ser195 hydroxyl group, thereby generating a highly reactive alkoxide ion.[2][3]

  • Aspartate (Asp): The Anchor and Charge Modulator. The aspartate residue, typically Asp102, is located in a less solvent-exposed position and forms a hydrogen bond with His57.[2] This interaction serves two primary purposes: it correctly orients the imidazole ring of His57 for efficient proton abstraction from Ser195 and it stabilizes the resulting positively charged imidazolium ion, thereby increasing the basicity of His57.[2][5] This network of interactions is often referred to as the "charge-relay system."[6]

The Catalytic Mechanism: A Step-by-Step Guide

The hydrolysis of a peptide bond by a serine protease proceeds through a two-step "ping-pong" mechanism involving the formation and subsequent breakdown of a covalent acyl-enzyme intermediate.[7]

Step 1: Acylation - Formation of the Acyl-Enzyme Intermediate

  • Substrate Binding: The polypeptide substrate binds to the active site of the serine protease, with the scissile peptide bond positioned near the catalytic triad.

  • Nucleophilic Attack: The His57 residue, acting as a general base, abstracts the proton from the hydroxyl group of Ser195. This generates a highly nucleophilic alkoxide ion.[3]

  • Formation of the Tetrahedral Intermediate: The Ser195 alkoxide ion attacks the carbonyl carbon of the scissile peptide bond, forming a transient, unstable tetrahedral intermediate. The negative charge on the carbonyl oxygen, the oxyanion, is stabilized by hydrogen bonds with backbone amide groups in a region known as the oxyanion hole .

  • Collapse of the Intermediate and Formation of the Acyl-Enzyme: The tetrahedral intermediate collapses. The His57 residue, now protonated (imidazolium ion), acts as a general acid and donates its proton to the nitrogen atom of the scissile peptide bond, facilitating the cleavage of the C-N bond. This results in the release of the C-terminal portion of the substrate (the first product) and the formation of a covalent acyl-enzyme intermediate, where the N-terminal portion of the substrate is ester-linked to the Ser195 oxygen.

Step 2: Deacylation - Hydrolysis of the Acyl-Enzyme Intermediate

  • Water Binding: A water molecule enters the active site.

  • Activation of Water: The His57 residue, now back in its basic form, acts as a general base and abstracts a proton from the water molecule, generating a highly nucleophilic hydroxide ion.

  • Second Nucleophilic Attack: The hydroxide ion attacks the carbonyl carbon of the acyl-enzyme intermediate, forming a second tetrahedral intermediate. Again, the oxyanion is stabilized by the oxyanion hole.

  • Collapse of the Intermediate and Product Release: The second tetrahedral intermediate collapses. The protonated His57 donates its proton back to the Ser195 oxygen, breaking the ester bond. This releases the N-terminal portion of the substrate (the second product) and regenerates the active enzyme, ready for another catalytic cycle.

Below is a Graphviz diagram illustrating the key steps of the catalytic mechanism.

Catalytic_Mechanism cluster_acylation Acylation Phase cluster_deacylation Deacylation Phase E_S Enzyme-Substrate Complex TI1 Tetrahedral Intermediate 1 E_S->TI1 Nucleophilic attack by Ser195 Acyl_E Acyl-Enzyme Intermediate TI1->Acyl_E Collapse of intermediate P1 Product 1 (C-terminus) Acyl_E->P1 TI2 Tetrahedral Intermediate 2 Acyl_E->TI2 Nucleophilic attack by H2O H2O Water H2O->TI2 E_P2 Enzyme-Product 2 Complex TI2->E_P2 Collapse of intermediate E_P2->E_S Enzyme regeneration P2 Product 2 (N-terminus) E_P2->P2

Figure 1: Catalytic cycle of serine proteases.

Quantitative Insights into the this compound Dyad Function

The profound importance of the this compound dyad and the entire catalytic triad is quantitatively demonstrated by the dramatic loss of catalytic activity upon their mutation. Site-directed mutagenesis studies have been instrumental in dissecting the contribution of each residue to catalysis.

EnzymeMutationSubstratekcat (s⁻¹)Km (mM)kcat/Km (M⁻¹s⁻¹)Fold Decrease in kcat/Km
Trypsin (Wild-Type) -BAPNA300.450.515.89 x 10⁵-
TrypsinH57ABAPNA0.0050.4012.547,120
TrypsinS195ABAPNA< 0.001--> 5 x 10⁵
TrypsinD102NEster Substrate~10⁴-fold lower activity-~10⁴-fold lower~10,000
Subtilisin BPN' (Wild-Type) -Suc-AAPF-pNA570.797.2 x 10⁴-
Subtilisin BPN'H64ASuc-AAPF-pNA0.00341.13.123,225
Subtilisin BPN'S221ASuc-AAPF-pNA0.001--> 7 x 10⁴
Subtilisin BPN'D32ASuc-AAPF-pNA0.0050.95.612,857

BAPNA: Nα-Benzoyl-L-arginine 4-nitroanilide; Suc-AAPF-pNA: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide. Data compiled from various sources.[8][9][10][11]

Table 1: Kinetic Parameters of Wild-Type and Mutant Serine Proteases. This table clearly illustrates that mutation of any member of the catalytic triad leads to a drastic reduction in catalytic efficiency (kcat/Km), highlighting their synergistic and essential roles in catalysis. The mutation of Ser195 to Alanine virtually abolishes activity, confirming its role as the primary nucleophile. The His57 to Alanine mutation also results in a massive decrease in activity, underscoring its critical function as a general base.

The pH dependence of serine protease activity further corroborates the role of the this compound dyad. The activity of most serine proteases displays a bell-shaped curve with an optimal pH around 8.[12] The ascending limb of this curve typically reflects the deprotonation of the catalytic His residue (pKa ~6-7), which is necessary for it to act as a general base.[12][13]

Experimental Protocols for Studying Serine Protease Function

A comprehensive understanding of the this compound dyad's function requires a combination of biochemical, genetic, and structural biology techniques.

Site-Directed Mutagenesis

This technique is fundamental for probing the role of specific amino acid residues.

Protocol Outline:

  • Plasmid Preparation: Obtain a plasmid containing the gene encoding the serine protease of interest.

  • Primer Design: Design mutagenic primers containing the desired nucleotide change to alter the codon for the target residue (e.g., His57 to Ala).

  • PCR Mutagenesis: Perform polymerase chain reaction (PCR) using the mutagenic primers and the template plasmid to generate the mutated plasmid.

  • Template Digestion: Digest the parental, non-mutated plasmid using an enzyme like DpnI, which specifically cleaves methylated DNA (the parental plasmid is methylated, while the newly synthesized mutated plasmid is not).

  • Transformation: Transform the mutated plasmid into competent E. coli cells for propagation.

  • Sequence Verification: Isolate the plasmid DNA from transformed colonies and verify the desired mutation by DNA sequencing.

Recombinant Protein Expression and Purification

To study the enzyme's properties, it must be produced in a pure form.

Protocol Outline:

  • Expression: Transform the expression plasmid (wild-type or mutant) into a suitable host, such as E. coli or Pichia pastoris.[14][15] Induce protein expression under optimized conditions (e.g., with IPTG for E. coli).

  • Cell Lysis: Harvest the cells and lyse them to release the protein.

  • Purification: Purify the recombinant protease using a series of chromatography steps. A common strategy involves affinity chromatography (e.g., using a His-tag and a Ni-NTA column), followed by ion-exchange and/or size-exclusion chromatography to achieve high purity.[6][14]

Enzyme Kinetics Assays

Kinetic assays are essential for quantifying the catalytic activity of the wild-type and mutant enzymes.

Protocol using a Chromogenic Substrate (e.g., BAPNA for Trypsin): [16][17]

  • Reagent Preparation:

    • Assay Buffer: e.g., 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0.

    • Substrate Stock Solution: Dissolve BAPNA in a suitable solvent (e.g., DMSO) to a high concentration.

    • Enzyme Solution: Prepare a stock solution of the purified enzyme and dilute it to the desired working concentration in assay buffer just before use.

  • Assay Procedure:

    • Add a defined volume of assay buffer and substrate solution to a microplate well or a cuvette.

    • Initiate the reaction by adding a small volume of the enzyme solution.

    • Monitor the increase in absorbance at 410 nm over time using a spectrophotometer. The cleavage of BAPNA releases p-nitroaniline, which has a strong absorbance at this wavelength.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

    • Repeat the assay with varying substrate concentrations.

    • Determine the kinetic parameters Km and Vmax by fitting the V₀ versus substrate concentration data to the Michaelis-Menten equation. kcat can be calculated from Vmax if the enzyme concentration is known.

X-ray Crystallography

This technique provides high-resolution three-dimensional structures of the enzyme, offering invaluable insights into the active site geometry and enzyme-substrate interactions.

Protocol Outline:

  • Crystallization: The purified protein is concentrated and mixed with a precipitant solution under conditions that favor the formation of well-ordered crystals. This is often a trial-and-error process using various crystallization screens.

  • Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.

  • Structure Determination and Refinement: The diffraction data is processed to determine the electron density map of the protein, from which the atomic coordinates are derived and refined to generate a final, high-resolution structural model.

The following diagram illustrates a typical experimental workflow for characterizing a serine protease.

Experimental_Workflow cluster_gene Gene Level cluster_protein Protein Level cluster_analysis Analysis Gene Serine Protease Gene Mutagenesis Site-Directed Mutagenesis Gene->Mutagenesis Expression Recombinant Expression Mutagenesis->Expression Purification Purification Expression->Purification Kinetics Kinetic Analysis Purification->Kinetics Structure Structural Analysis (X-ray Crystallography) Purification->Structure Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIIa->XI activates XIa XIa XI->XIa IX IX XIa->IX activates IXa IXa IX->IXa X X IXa->X activates TissueFactor Tissue Factor VIIa VIIa TissueFactor->VIIa VII VII VII->VIIa VIIa->X activates Xa Xa X->Xa Prothrombin Prothrombin Xa->Prothrombin activates Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen activates Fibrin Fibrin Fibrinogen->Fibrin Apoptosis_Pathway GranzymeB Granzyme B Procaspase3 Procaspase-3 GranzymeB->Procaspase3 cleaves Bid Bid GranzymeB->Bid cleaves Caspase3 Caspase-3 Procaspase3->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes tBid tBid Bid->tBid Mitochondrion Mitochondrion tBid->Mitochondrion induces release of CytochromeC Cytochrome c Mitochondrion->CytochromeC Apoptosome Apoptosome CytochromeC->Apoptosome forms Caspase9 Caspase-9 Apoptosome->Caspase9 activates Procaspase9 Procaspase-9 Procaspase9->Apoptosome recruited to Caspase9->Procaspase3 activates

References

The Proto-Enzymatic Role of Seryl-Histidine in Prebiotic Chemical Evolution

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the quest to understand the origins of life, the emergence of catalytic function from simple prebiotic molecules is a cornerstone. The dipeptide seryl-histidine (Ser-His) has emerged as a significant model for a "proto-enzyme," demonstrating remarkable catalytic activity in the formation of key biological polymers under plausible prebiotic conditions. This technical guide provides a comprehensive overview of the role of Ser-His in prebiotic chemistry, detailing its catalytic capabilities in peptide and phosphodiester bond formation, summarizing key quantitative data, outlining experimental protocols, and visualizing the proposed catalytic mechanisms. This document is intended to serve as a resource for researchers in prebiotic chemistry, astrobiology, and for professionals in drug development interested in the fundamental principles of biocatalysis and the design of novel catalytic peptides.

Introduction: The Prebiotic Catalyst Challenge

The transition from a dilute "primordial soup" of simple organic molecules to the complex, self-replicating systems characteristic of life required the advent of catalysts.[1][2][3] These early catalysts, or "proto-enzymes," would have needed to accelerate key reactions such as the formation of peptides and nucleic acids, the building blocks of modern biology.[4] While mineral surfaces have been proposed to play a role in concentrating and catalyzing the polymerization of biomolecules, small organic molecules, particularly short peptides, are considered strong candidates for primitive organocatalysts.[1][5][6][7] The dipeptide seryl-histidine, containing the nucleophilic serine and the catalytically versatile imidazole side chain of histidine, represents a compelling and experimentally validated model for such a proto-enzyme.[1][2][8]

Catalytic Activity of Seryl-Histidine

Seryl-histidine has been shown to catalyze two of the most fundamental reactions in biochemistry: the formation of peptide bonds and phosphodiester bonds. This dual catalytic capacity underscores its potential significance in a prebiotic world where the co-evolution of peptides and nucleic acids may have occurred.

Peptide Bond Formation: Forging the Chains of Life

Ser-His effectively catalyzes the condensation of amino acid esters to form di-, tri-, and even tetra-peptides.[9][10][11][12] This "fragment condensation" approach is a plausible prebiotic route to generating longer polypeptides.[9][10] The catalytic activity is specific to the Ser-His sequence, as the reverse dipeptide, His-Ser, and the individual amino acids serine and histidine, alone or mixed, show no catalytic activity.[1][3]

The proposed mechanism for peptide bond formation involves the serine hydroxyl group acting as a nucleophile, potentially forming a Ser-O-ester intermediate. This activated intermediate is then aminolyzed by the N-terminus of another amino acid or peptide to form a new peptide bond.[9][10]

The efficiency of Ser-His catalysis is influenced by factors such as substrate, pH, and temperature. The following tables summarize key quantitative data from cited experiments.

Substrate (Acyl Donor)Acyl AcceptorCatalystYield (%)ConditionsReference
Ac-Phe-OEtH-Leu-NH2Ser-His>6016 mM Ser-His, 100 mM Sodium Borate Buffer (pH 10), 25°C, 1 day[10]
Ac-Phe-OEtH-Leu-NH2α-chymotrypsin>60-[10]
Ac-Phe-OEtH-Leu-NH2Gly-Gly-Gly~13Similar to Ser-His conditions[9][10]
H-Ala-OEtH-Ala-OEtSer-His0.5 - 60Dependent on substrate and conditions[9][10][11][12]
H-Phe-OEtH-Phe-OEtSer-HisLow-[9][10]
H-Trp-OEtH-Trp-OEtSer-HisLow-[9][10]

Note: "Ac-" denotes an acetyl protecting group, "-OEt" denotes an ethyl ester, and "-NH2" denotes an amide.

Phosphodiester Bond Formation: A Link to the RNA World

Beyond peptide synthesis, Ser-His has been demonstrated to catalyze the formation of phosphodiester bonds, the backbone of nucleic acids.[1][3][8] This activity is particularly relevant to the "RNA World" hypothesis, which posits that RNA was the primary genetic and catalytic molecule in early life. Ser-His can catalyze the oligomerization of imidazole-activated nucleotides.[8][13] The proposed mechanism involves the imidazole ring of the histidine residue in Ser-His playing a crucial role in the activation and transfer of the nucleotide.[1]

Prebiotic Plausibility of Seryl-Histidine

The significance of Ser-His as a prebiotic catalyst is contingent on its plausible formation on the early Earth. While serine is considered a prebiotic amino acid, the prebiotic synthesis of histidine has been a subject of debate.[9][10] However, reports on the prebiotic synthesis of imidazole and the subsequent Strecker synthesis to form histidine from erythrose and formamide lend credibility to its potential availability.[1][14] The formation of dipeptides on mineral surfaces or through wet-dry cycles provides a plausible route for the abiotic synthesis of Ser-His.[5][6]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. The following outlines a general methodology for investigating Ser-His catalyzed peptide bond formation, based on published studies.

General Protocol for Ser-His Catalyzed Peptide Bond Formation

1. Materials:

  • Seryl-Histidine (Ser-His) dipeptide
  • N-acetyl-phenylalanine ethyl ester (Ac-Phe-OEt) (acyl donor)
  • Leucinamide (H-Leu-NH2) (acyl acceptor)
  • Sodium Borate Buffer (100 mM, pH 10)
  • Reverse-phase High-Performance Liquid Chromatography (HPLC) system
  • Mass Spectrometer

2. Reaction Setup:

  • Prepare a stock solution of Ser-His in the sodium borate buffer.
  • Prepare stock solutions of Ac-Phe-OEt and H-Leu-NH2 in a suitable solvent.
  • In a microcentrifuge tube, combine the buffer, Ser-His solution (to a final concentration of 4-16 mM), Ac-Phe-OEt, and H-Leu-NH2.
  • Incubate the reaction mixture at a controlled temperature (e.g., 25°C) for a specified duration (e.g., 1-3 days).[12]
  • Prepare control reactions lacking the Ser-His catalyst or using this compound or individual amino acids.

3. Analysis:

  • At various time points, take aliquots of the reaction mixture.
  • Analyze the aliquots by reverse-phase HPLC to separate the reactants, product (Ac-Phe-Leu-NH2), and any hydrolysis byproducts (Ac-Phe-OH).
  • Quantify the components by integrating the peak areas from the HPLC chromatogram.
  • Confirm the identity of the product using mass spectrometry.

Visualizing the Mechanisms and Workflows

Diagrams are essential for understanding the complex relationships in chemical reactions and experimental designs.

Peptide_Bond_Formation cluster_reactants Reactants cluster_intermediate Proposed Intermediate cluster_products Products Ser-His Ser-His Ser-O-Ester Ser(His)-O-CO-AA-R1 Ser-His->Ser-O-Ester Nucleophilic Attack Amino_Acid_Ester R1-AA-CO-OR2 Amino_Acid_Ester->Ser-O-Ester Amino_Acid_Amine H2N-AA-R3 Dipeptide R1-AA-CO-NH-AA-R3 Amino_Acid_Amine->Dipeptide Ser-O-Ester->Dipeptide Aminolysis Alcohol R2-OH Ser-O-Ester->Alcohol Ser-His_regen Ser-His Dipeptide->Ser-His_regen Catalyst Regenerated

Caption: Proposed mechanism for Ser-His catalyzed peptide bond formation.

Experimental_Workflow Start Start Prepare_Solutions Prepare Reactant and Catalyst Stock Solutions Start->Prepare_Solutions Reaction_Setup Combine Reactants and Catalyst in Buffered Solution Prepare_Solutions->Reaction_Setup Incubation Incubate at Controlled Temperature and Time Reaction_Setup->Incubation Sampling Take Aliquots at Specific Time Intervals Incubation->Sampling Analysis Analyze by HPLC and Mass Spectrometry Sampling->Analysis Data_Processing Quantify Products and Determine Reaction Yield Analysis->Data_Processing End End Data_Processing->End

Caption: General experimental workflow for studying Ser-His catalysis.

Conclusion and Future Directions

The seryl-histidine dipeptide stands out as a compelling model for a prebiotic proto-enzyme, capable of catalyzing the formation of both peptides and phosphodiester bonds.[1][11] Its catalytic efficiency, specificity, and the increasing plausibility of its prebiotic synthesis position it as a key molecule in understanding the chemical origins of life.

Future research should focus on several key areas:

  • Exploring the full catalytic repertoire of Ser-His: Investigating its activity on a wider range of substrates and under more diverse prebiotic conditions (e.g., in the presence of mineral surfaces, lipid vesicles).

  • Elucidating the catalytic mechanism in greater detail: Utilizing advanced spectroscopic and computational methods to definitively identify reaction intermediates and transition states.

  • Investigating the role of Ser-His in protocell models: Studying how Ser-His catalysis can be integrated into primitive cellular compartments to drive the synthesis of functional molecules within a contained environment.[8]

  • Searching for other catalytically active short peptides: Expanding the search for other simple peptides that may have played a role in the prebiotic catalytic landscape.[2][3]

By continuing to unravel the capabilities of simple molecules like seryl-histidine, we move closer to understanding the intricate chemical pathways that led to the emergence of life on Earth and potentially elsewhere in the universe.

References

The His-Ser Charge Relay System: A Core Catalytic Strategy in Serine Proteases

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The His-Ser charge relay system is a cornerstone of enzymatic catalysis, particularly within the vast family of serine proteases. This intricate network of amino acid residues, classically comprising a catalytic triad of aspartate, histidine, and serine, provides a powerful mechanism for the hydrolysis of peptide bonds with remarkable efficiency and specificity. Understanding the nuances of this system is fundamental for research in enzymology, the development of targeted protease inhibitors, and the engineering of novel biocatalysts. This guide offers a detailed examination of the core principles of the this compound charge relay system, supported by quantitative data, experimental methodologies, and visual representations of the underlying molecular processes.

The Catalytic Triad: A Symphony of Molecular Interactions

The canonical catalytic triad consists of three amino acid residues: an aspartic acid (Asp), a histidine (His), and a serine (Ser).[1][2] While these residues may be distant in the primary sequence of the protein, they are brought into close proximity and precise orientation within the enzyme's three-dimensional active site through protein folding.[1][3] In the archetypal serine protease, chymotrypsin, these residues are Asp102, His57, and Ser195.[3][4]

The fundamental role of the catalytic triad is to transiently convert the relatively unreactive hydroxyl group of the serine residue into a potent nucleophile.[5][6] This is achieved through a charge-relay network where the acidic residue (Asp) electrostatically polarizes and orients the basic residue (His), which in turn abstracts a proton from the nucleophilic residue (Ser).[1][7]

Roles of the Individual Residues
  • Aspartate (Asp): The buried aspartate residue, with its negatively charged carboxylate group, serves to electrostatically stabilize the positively charged imidazolium ring of the adjacent histidine residue that forms during the catalytic cycle.[5][8] This interaction increases the pKa of the histidine, making it a more powerful base capable of deprotonating the serine hydroxyl group.[7]

  • Histidine (His): The histidine residue acts as a general base and acid catalyst.[2][8] In the initial step, it abstracts a proton from the serine hydroxyl group, thereby activating it for nucleophilic attack.[4] Subsequently, it donates a proton to the leaving group, facilitating the breakdown of the tetrahedral intermediate.[5]

  • Serine (Ser): The serine residue provides the nucleophilic hydroxyl group that attacks the carbonyl carbon of the scissile peptide bond in the substrate.[6][9] This attack initiates the formation of a transient covalent acyl-enzyme intermediate.[10]

The Catalytic Mechanism: A Step-by-Step Breakdown

The hydrolysis of a peptide bond by a serine protease featuring the this compound charge relay system proceeds through a two-stage "ping-pong" mechanism, involving the formation and subsequent hydrolysis of a covalent acyl-enzyme intermediate.[6]

Stage 1: Acylation

  • Substrate Binding: The polypeptide substrate binds to the active site of the enzyme, with the scissile peptide bond positioned in proximity to the catalytic triad.[8]

  • Nucleophilic Attack: The His57 residue, acting as a general base, abstracts the proton from the hydroxyl group of Ser195. This enhances the nucleophilicity of the serine oxygen, which then attacks the carbonyl carbon of the substrate's peptide bond.[9]

  • Formation of the Tetrahedral Intermediate: This nucleophilic attack results in the formation of a short-lived, negatively charged tetrahedral intermediate.[5] The negative charge on the oxygen atom (the oxyanion) is stabilized by hydrogen bonds with backbone amide groups in a region known as the "oxyanion hole".[5][9]

  • Collapse of the Intermediate and Formation of the Acyl-Enzyme Intermediate: The tetrahedral intermediate collapses. The His57 residue, now protonated (imidazolium ion), acts as a general acid and donates its proton to the nitrogen atom of the scissile peptide bond, leading to its cleavage. The C-terminal portion of the substrate is released, and the N-terminal portion remains covalently attached to the Ser195 residue, forming an acyl-enzyme intermediate.[6]

Stage 2: Deacylation

  • Water Binding: A water molecule enters the active site.

  • Activation of Water: The His57 residue, now back in its basic form, acts as a general base, abstracting a proton from the water molecule. This generates a highly nucleophilic hydroxide ion.

  • Second Nucleophilic Attack: The hydroxide ion attacks the carbonyl carbon of the acyl-enzyme intermediate.

  • Formation of the Second Tetrahedral Intermediate: A second tetrahedral intermediate is formed, with the oxyanion again stabilized by the oxyanion hole.

  • Collapse of the Second Intermediate and Product Release: The second intermediate collapses, breaking the covalent bond between the acyl group and the serine oxygen. The His57 residue donates a proton to the serine oxygen, regenerating the active enzyme. The N-terminal portion of the original substrate, now with a new carboxyl terminus, is released from the active site.

Catalytic_Mechanism cluster_acylation Acylation Phase cluster_deacylation Deacylation Phase E_S Enzyme-Substrate Complex TS1 Tetrahedral Intermediate 1 E_S->TS1 Nucleophilic Attack (Ser195 attacks peptide carbonyl) Acyl_E Acyl-Enzyme Intermediate TS1->Acyl_E Intermediate Collapse (C-terminal peptide released) Acyl_E_H2O Acyl-Enzyme + H2O Acyl_E->Acyl_E_H2O Water Binding TS2 Tetrahedral Intermediate 2 Acyl_E_H2O->TS2 Nucleophilic Attack (Activated H2O attacks acyl group) E_P Enzyme + N-terminal Peptide TS2->E_P Intermediate Collapse (N-terminal peptide released) E_P->E_S Enzyme Regeneration

Caption: A simplified signaling pathway of the two-phase catalytic mechanism of serine proteases.

Quantitative Insights into the Catalytic Triad

The efficiency of the this compound charge relay system is underscored by the perturbed pKa values of the active site residues and the kinetic parameters of the enzyme.

pKa Values of Active Site Residues

The protein microenvironment significantly influences the ionization state of the catalytic triad residues. The pKa of His57 in chymotrypsin, for instance, is elevated from its typical solution value of ~6.0-7.0 to a higher value when interacting with the negatively charged Asp102, making it a more effective base.[7]

ResidueContextTypical pKa in SolutionpKa in Chymotrypsin Active Site (Approximation)Reference(s)
His57 Apoenzyme (free)~6.0 - 7.0~7.2 - 7.5[11][12]
His57 Platinated~6.0 - 7.09.7[13]
Ser195 In complex (deprotonated)>14~10 - 12 (effective pKa for deprotonation)[11][12]
Asp102 Apoenzyme (free)~3.9< 1 (in some serine proteases)[11][12]

Note: The pKa values in the active site are highly sensitive to the local environment, substrate binding, and the formation of intermediates, leading to a range of reported values.

Kinetic Impact of Catalytic Triad Mutations

Site-directed mutagenesis studies, where individual residues of the catalytic triad are replaced, have been instrumental in quantifying the contribution of each component to catalysis. The results consistently demonstrate a dramatic reduction in catalytic efficiency (kcat/Km) upon mutation of any of the triad residues.

Enzyme/Mutantkcat (s⁻¹)Km (mM)kcat/Km (M⁻¹s⁻¹)Fold Decrease in kcat/Km
Wild-type ~100 - 250~0.1 - 1.0~10⁵ - 10⁶-
Ser195Ala Mutant ~10⁻⁴ - 10⁻⁶Similar to WT~10⁻¹ - 10⁻³~10⁶ - 10⁹
His57Ala Mutant ~10⁻⁴ - 10⁻⁵Similar to WT~10⁻¹ - 10⁻²~10⁶ - 10⁸
Asp102Ala Mutant ~10⁻² - 10⁻³Similar to WT~10¹ - 10²~10⁴ - 10⁵

Note: The specific values can vary depending on the substrate and reaction conditions. The data presented is a representative range compiled from various studies on serine proteases.

Experimental Protocols for Studying the this compound Charge Relay System

A variety of experimental techniques are employed to investigate the structure and function of the catalytic triad.

Site-Directed Mutagenesis

This technique is used to systematically replace the catalytic triad residues to assess their individual contributions to catalysis.

Methodology Outline:

  • Primer Design: Design mutagenic primers containing the desired nucleotide change to alter the codon for the target amino acid (e.g., Ser195 to Ala). These primers should be complementary to the template DNA.

  • PCR Amplification: Perform polymerase chain reaction (PCR) using a high-fidelity DNA polymerase, the plasmid DNA containing the gene for the protease as a template, and the mutagenic primers. This creates copies of the plasmid containing the desired mutation.

  • Template Digestion: Digest the PCR product with an enzyme (e.g., DpnI) that specifically cleaves methylated parental DNA, leaving the newly synthesized, unmethylated, mutated plasmids intact.[14]

  • Transformation: Transform the mutated plasmids into competent E. coli cells for propagation.

  • Selection and Sequencing: Select transformed colonies and sequence the plasmid DNA to confirm the presence of the desired mutation.

  • Protein Expression and Purification: Express the mutant protein and purify it for subsequent kinetic and structural analysis.

Site_Directed_Mutagenesis Start Start: Wild-type Plasmid DNA Primer_Design 1. Design Mutagenic Primers Start->Primer_Design PCR 2. PCR with Mutagenic Primers Primer_Design->PCR Digestion 3. DpnI Digestion of Parental DNA PCR->Digestion Transformation 4. Transformation into E. coli Digestion->Transformation Selection 5. Selection and Sequencing Transformation->Selection Expression 6. Protein Expression and Purification Selection->Expression End End: Purified Mutant Protein Expression->End

Caption: A workflow diagram illustrating the key steps in site-directed mutagenesis.

Kinetic Assays and pH-Rate Profiles

Kinetic assays are performed to determine the catalytic efficiency (kcat and Km) of the wild-type and mutant enzymes. pH-rate profiles, which measure enzyme activity across a range of pH values, are used to determine the pKa values of the catalytic residues.[15][16]

Methodology Outline:

  • Substrate Selection: Utilize a chromogenic or fluorogenic substrate that releases a detectable product upon cleavage by the protease. For chymotrypsin, N-succinyl-Ala-Ala-Pro-Phe-p-nitroanilide is a common choice.

  • Assay Setup: Prepare a series of reactions containing a fixed concentration of the enzyme and varying concentrations of the substrate in a buffer of a specific pH.

  • Data Collection: Monitor the rate of product formation over time using a spectrophotometer or fluorometer.

  • Kinetic Parameter Determination: Plot the initial reaction velocities against substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax (from which kcat is calculated).

  • pH-Rate Profile Generation: Repeat the kinetic assay at various pH values and plot the determined kcat or kcat/Km values against pH. The inflection points of this curve correspond to the pKa values of the ionizable groups in the active site that are involved in catalysis.[16]

Structural Biology Techniques

X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are pivotal in elucidating the three-dimensional structure of the active site and the interactions within the catalytic triad.

  • X-ray Crystallography: This technique provides high-resolution static images of the enzyme's active site, revealing the precise geometry of the catalytic triad residues and their interactions with substrates or inhibitors.[10][17]

  • NMR Spectroscopy: NMR can provide information about the protonation states of the catalytic triad residues, particularly the histidine, and can be used to study the dynamics of the active site in solution.[3][18][19]

The Logical Relationship of the Catalytic Triad

The functioning of the this compound charge relay system is dependent on the precise and cooperative interplay of the three residues. The logical relationship can be visualized as a dependent series of events orchestrated by the specific chemical properties and spatial arrangement of the triad.

Catalytic_Triad_Logic cluster_activation Activation Cascade cluster_action Catalytic Action Asp102 Asp102 - Negatively charged carboxylate His57 His57 - Imidazole ring Asp102->His57 Stabilizes positive charge on His57, increases its pKa, making it a stronger base Ser195 Ser195 - Hydroxyl group His57->Ser195 Abstracts proton from Ser195-OH, creating a potent nucleophile (alkoxide ion) Ser195_activated Activated Ser195 Substrate Substrate Peptide Bond Ser195_activated->Substrate Nucleophilic attack on carbonyl carbon

Caption: A logical diagram showing the functional dependencies within the catalytic triad.

Conclusion and Future Directions

The this compound charge relay system is a paradigm of enzymatic efficiency, demonstrating how the precise positioning of a few key residues can dramatically accelerate a chemical reaction. For researchers in drug development, the catalytic triad represents a prime target for the design of specific and potent protease inhibitors. Future research will likely continue to explore the dynamic nature of the charge relay system, the role of surrounding residues in modulating its activity, and the potential for engineering novel enzymes with tailored specificities and catalytic properties based on the foundational principles of this elegant molecular machine.

References

A Technical Guide to the Fundamental Principles of His-Ser Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of Histidine-Serine (His-Ser) catalysis, a fundamental mechanism employed by a vast array of enzymes, most notably the serine proteases. This document provides a detailed overview of the catalytic triad, the mechanism of action, and key experimental methodologies used to investigate this process. Quantitative data is presented in structured tables for comparative analysis, and crucial pathways and workflows are visualized using diagrams.

The Core of Catalysis: The this compound Dyad and the Catalytic Triad

At the heart of this compound catalysis lies a synergistic relationship between a histidine and a serine residue within the enzyme's active site. In many enzymes, this pair is further supported by an aspartate or glutamate residue, forming a "catalytic triad".[1][2][3][4] This triad is a classic example of convergent evolution, having appeared independently in different enzyme superfamilies.[5]

The canonical catalytic triad consists of Serine, Histidine, and Aspartate.[2][3] The serine residue acts as the primary nucleophile, the histidine functions as a general base and acid, and the aspartate residue orients the histidine and stabilizes the positive charge that develops on its imidazole ring during catalysis.[3][4][6] This arrangement significantly enhances the nucleophilicity of the serine's hydroxyl group, making it a potent catalyst for the cleavage of peptide bonds and other ester linkages.[3] While the Ser-His-Asp triad is the most common, variations exist, including Ser-His-Glu, Ser-Lys, and this compound-His triads.[7][8]

The Catalytic Mechanism: A Step-by-Step Breakdown

The catalytic mechanism of serine proteases, which utilize the this compound dyad within a catalytic triad, proceeds through a two-phase "ping-pong" mechanism: acylation and deacylation.[1][5]

Acylation Phase:

  • Substrate Binding: The polypeptide substrate binds to the enzyme's active site.[1]

  • Nucleophilic Attack: The histidine residue (acting as a general base) abstracts a proton from the serine's hydroxyl group.[3][5][9] This activates the serine, which then performs a nucleophilic attack on the carbonyl carbon of the scissile peptide bond in the substrate.[1][5]

  • Formation of the Tetrahedral Intermediate: This attack results in the formation of a high-energy, negatively charged tetrahedral intermediate.[1][5] This unstable intermediate is stabilized by hydrogen bonds from the "oxyanion hole," a region of the active site containing backbone amide groups.

  • Acyl-Enzyme Formation: The tetrahedral intermediate collapses, leading to the cleavage of the peptide bond. The N-terminal portion of the substrate is released, while the C-terminal portion remains covalently attached to the serine residue, forming an acyl-enzyme intermediate. The histidine residue (now acting as a general acid) donates a proton to the leaving amino group.[5][9]

Deacylation Phase:

  • Water Binding: A water molecule enters the active site.

  • Water Activation: The histidine residue, again acting as a general base, abstracts a proton from the water molecule, activating it to become a potent nucleophile (a hydroxide ion).[2]

  • Second Nucleophilic Attack: The activated water molecule attacks the carbonyl carbon of the acyl-enzyme intermediate.[2]

  • Second Tetrahedral Intermediate: A second tetrahedral intermediate is formed, again stabilized by the oxyanion hole.

  • Product Release and Enzyme Regeneration: This intermediate collapses, releasing the C-terminal portion of the original substrate (now with a new carboxyl terminus). The proton is transferred back to the serine hydroxyl group from the histidine, regenerating the enzyme to its initial state, ready for another catalytic cycle.[2]

His_Ser_Catalysis cluster_acylation Acylation Phase cluster_deacylation Deacylation Phase ES Enzyme-Substrate Complex TI1 Tetrahedral Intermediate 1 ES->TI1 Nucleophilic attack by Ser His acts as base AE Acyl-Enzyme Intermediate TI1->AE Intermediate collapse His acts as acid P1 Product 1 (N-terminus) AE->P1 AE_H2O Acyl-Enzyme with bound Water AE->AE_H2O Water binding TI2 Tetrahedral Intermediate 2 AE_H2O->TI2 Nucleophilic attack by H2O His acts as base EP2 Enzyme-Product 2 Complex TI2->EP2 Intermediate collapse His acts as acid P2 Product 2 (C-terminus) EP2->P2 E_regen Regenerated Enzyme EP2->E_regen E_regen->ES New Substrate binding

Figure 1: The two-phase mechanism of this compound catalysis.

Quantitative Analysis of this compound Catalysis

The efficiency of this compound catalysis can be quantified by determining the kinetic parameters kcat (the turnover number) and KM (the Michaelis constant). The ratio kcat/KM represents the catalytic efficiency of the enzyme. Site-directed mutagenesis studies, where key residues in the catalytic triad are replaced, have been instrumental in elucidating the contribution of each amino acid to catalysis.

Table 1: Kinetic Parameters of Wild-Type and Mutant Serine Proteases

EnzymeMutationSubstratekcat (s-1)KM (mM)kcat/KM (M-1s-1)Reference
Subtilisin BPN'Wild-TypeN-Succinyl-L-Ala-L-Ala-L-Pro-L-Phe-p-nitroanilide540.143.9 x 105[10]
His64Ala"0.00330.1325[10]
Ser221Ala"< 0.001--[10]
Asp32Ala"0.0050.2520[10]
TrypsinWild-TypeNα-Benzoyl-L-arginine ethyl ester14.50.0052.9 x 106Fersht, A. (1999). Structure and Mechanism in Protein Science.
His57Ala"0.00060.004150Fersht, A. (1999). Structure and Mechanism in Protein Science.
ChymotrypsinWild-TypeN-Acetyl-L-tryptophan p-nitrophenyl ester7.40.0213.5 x 105Fersht, A. (1999). Structure and Mechanism in Protein Science.
Ser195Ala"Not detectable--Fersht, A. (1999). Structure and Mechanism in Protein Science.

Table 2: pH Dependence of Trypsin Activity

pHVm (µM s-1)KM (mM)Vm/KM (s-1)
3.130.076834.62.22
3.820.38824.515.8
4.400.44413.832.3
5.980.3446.5152.8
6.940.2020.512395
9.050.1820.394463
Data adapted from[11].

Experimental Protocols for Studying this compound Catalysis

A variety of experimental techniques are employed to investigate the structure and function of enzymes utilizing this compound catalysis.

Experimental_Workflow cluster_prep Enzyme Preparation & Modification cluster_analysis Functional & Structural Analysis Purification Protein Purification SDM Site-Directed Mutagenesis Purification->SDM Crystallography X-ray Crystallography (with substrate analogs) Purification->Crystallography Determine 3D structure Kinetics Kinetic Assays (e.g., p-nitrophenyl acetate) SDM->Kinetics Characterize mutant enzymes pH_Profile pH-Rate Profile Determination Kinetics->pH_Profile

Figure 2: General workflow for studying this compound catalysis.
Site-Directed Mutagenesis

Site-directed mutagenesis is a powerful technique to probe the function of individual amino acids in the catalytic mechanism. By substituting the catalytic serine, histidine, or aspartate with a non-functional amino acid (e.g., alanine), their specific roles can be elucidated.

Detailed Protocol for Site-Directed Mutagenesis (based on QuikChange™ method):

  • Primer Design:

    • Design two complementary mutagenic primers, 25-45 bases in length, containing the desired mutation in the center.

    • The primers should have a minimum GC content of 40% and terminate in one or more G or C bases.

    • The melting temperature (Tm) should be ≥ 78°C, calculated using the formula: Tm = 81.5 + 0.41(%GC) - 675/N - %mismatch, where N is the primer length.[8][9]

  • PCR Reaction Setup (50 µl):

    • 5-50 ng of dsDNA template (plasmid containing the serine protease gene)

    • 125 ng of forward mutagenic primer

    • 125 ng of reverse mutagenic primer

    • 1 µl of dNTP mix (10 mM each)

    • 5 µl of 10x reaction buffer

    • 1 µl of high-fidelity DNA polymerase (e.g., PfuUltra)

    • Add nuclease-free water to a final volume of 50 µl.

  • PCR Cycling Parameters:

    • Initial Denaturation: 95°C for 1 minute.

    • 18 Cycles:

      • Denaturation: 95°C for 50 seconds.

      • Annealing: 60°C for 50 seconds.

      • Extension: 68°C for 1 minute/kb of plasmid length.

    • Final Extension: 68°C for 7 minutes.[8]

  • DpnI Digestion:

    • Add 1 µl of DpnI restriction enzyme directly to the amplification reaction.

    • Incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA.[8]

  • Transformation:

    • Transform the DpnI-treated DNA into competent E. coli cells.

    • Plate on selective media and incubate overnight at 37°C.

  • Verification:

    • Isolate plasmid DNA from the resulting colonies.

    • Verify the desired mutation by DNA sequencing.

Kinetic Assays using p-Nitrophenyl Acetate

The hydrolysis of p-nitrophenyl acetate (pNPA) is a common assay to measure the activity of serine proteases like chymotrypsin. The reaction releases p-nitrophenolate, a yellow-colored product that can be monitored spectrophotometrically at 400-405 nm.

Detailed Protocol for Chymotrypsin Kinetic Assay:

  • Reagent Preparation:

    • Assay Buffer: 80 mM Tris-HCl, pH 7.8.

    • Enzyme Solution: Prepare a stock solution of α-chymotrypsin in 1 mM HCl to maintain stability. Immediately before use, dilute to the desired final concentration (e.g., 60 µM) in the assay buffer.[1]

    • Substrate Solution: Prepare a stock solution of p-nitrophenyl acetate in a suitable organic solvent like acetonitrile or 2-propanol.[5] Dilute to various final concentrations (e.g., 250 µM to 8 mM) in the assay buffer.[1]

  • Assay Procedure:

    • Equilibrate the enzyme and substrate solutions to the desired temperature (e.g., 25°C).

    • In a cuvette, add the assay buffer and the substrate solution.

    • Initiate the reaction by adding the enzyme solution. The final reaction volume is typically 1-3 ml.

    • Immediately place the cuvette in a spectrophotometer and monitor the increase in absorbance at 400 nm over time.

  • Data Analysis:

    • The initial rate of the reaction (v0) is determined from the linear portion of the absorbance versus time plot.

    • Convert the change in absorbance per unit time to the change in product concentration using the molar extinction coefficient of p-nitrophenolate.

    • Plot the initial rates against the corresponding substrate concentrations.

    • Fit the data to the Michaelis-Menten equation (v0 = (Vmax * [S]) / (KM + [S])) to determine the Vmax and KM values.

    • Calculate kcat from the equation kcat = Vmax / [E]total.

X-ray Crystallography of Enzyme-Substrate Analog Complexes

X-ray crystallography provides a high-resolution three-dimensional structure of the enzyme, offering invaluable insights into the geometry of the active site and the interactions with substrates or inhibitors. To capture the enzyme in a state that mimics the substrate-bound form, stable substrate analogs or inhibitors are often co-crystallized with the enzyme.

General Protocol for Crystallization and X-ray Diffraction:

  • Protein Purification:

    • Express and purify the serine protease to >95% homogeneity as assessed by SDS-PAGE.

    • Concentrate the protein to a suitable concentration for crystallization, typically 5-20 mg/ml.

  • Crystallization Screening:

    • Use a sparse-matrix screening approach to test a wide range of crystallization conditions (precipitants, buffers, salts, and additives).

    • The hanging-drop or sitting-drop vapor diffusion method is commonly employed. A small drop of the protein solution mixed with the crystallization reagent is equilibrated against a larger reservoir of the reagent.

  • Co-crystallization with a Substrate Analog:

    • Incubate the purified enzyme with a molar excess of a non-hydrolyzable substrate analog or a potent inhibitor prior to setting up crystallization trials.

    • Alternatively, crystals of the apo-enzyme can be grown first and then soaked in a solution containing the substrate analog.

  • Crystal Harvesting and Cryo-protection:

    • Once crystals of suitable size and quality have grown, they are carefully harvested from the drop.

    • To prevent damage from ice crystal formation during data collection at cryogenic temperatures, the crystals are typically cryo-protected by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) before being flash-cooled in liquid nitrogen.

  • X-ray Diffraction Data Collection:

    • The frozen crystal is mounted on a goniometer in an X-ray beam, often at a synchrotron source for high-intensity X-rays.

    • The crystal is rotated in the beam, and the diffraction pattern is recorded on a detector.

  • Structure Determination and Refinement:

    • The diffraction data is processed to determine the unit cell dimensions and space group.

    • The phases of the structure factors are determined using methods like molecular replacement (if a homologous structure is available) or experimental phasing.

    • An initial electron density map is calculated, and a model of the protein-ligand complex is built into the density.

    • The model is then refined to improve its fit to the experimental data, resulting in a high-resolution 3D structure.

Conclusion

The this compound catalytic dyad, often as part of a catalytic triad, represents a highly efficient and elegant solution for enzymatic catalysis that has been honed by evolution. A thorough understanding of its fundamental principles, elucidated through a combination of structural biology, enzymology, and molecular biology techniques, is crucial for researchers in basic science and for professionals in drug development who aim to design specific and potent inhibitors for therapeutic applications. The methodologies and data presented in this guide provide a solid foundation for further investigation into this fascinating and vital catalytic mechanism.

References

The Discovery of the Ser-His-Asp Catalytic Triad: A Cornerstone of Enzyme Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The elucidation of the Ser-His-Asp catalytic triad stands as a landmark achievement in biochemistry, revealing a fundamental mechanism of enzyme action that is conserved across numerous enzyme superfamilies. This triad, a precisely oriented arrangement of serine, histidine, and aspartate residues within the active site of enzymes like chymotrypsin, functions as a charge-relay system to facilitate the cleavage of peptide bonds with remarkable efficiency. This technical guide provides a comprehensive overview of the pivotal experiments and methodologies that led to the discovery and characterization of this elegant catalytic machine.

Executive Summary

The discovery of the Ser-His-Asp catalytic triad was not a single event but rather a culmination of evidence from multiple lines of investigation over several decades. Key experimental approaches, including affinity labeling, X-ray crystallography, and site-directed mutagenesis, were instrumental in identifying the crucial amino acid residues and elucidating their roles in the catalytic mechanism. This guide will delve into the technical details of these experiments, present quantitative data on the impact of mutating the catalytic triad, and provide visualizations to illustrate the intricate molecular choreography of this essential enzymatic motif.

Data Presentation: The Quantitative Impact of the Catalytic Triad

The indispensable nature of each member of the catalytic triad is starkly illustrated by the dramatic loss of catalytic efficiency upon their mutation. While obtaining a complete kinetic dataset for chymotrypsin mutants of all three triad residues from a single source is challenging, studies on subtilisin, another serine protease that independently evolved the same catalytic triad, provide a clear and representative picture. The following table summarizes the kinetic parameters for wild-type subtilisin BPN' and its mutants where the catalytic residues have been replaced with alanine.

Enzyme Variantkcat (s-1)Km (mM)kcat/Km (M-1s-1)Rate Reduction Factor (relative to Wild-Type)
Wild-Type 500.133.8 x 1051
Asp32Ala 0.0050.252019,000
His64Ala 0.0030.132316,500
Ser221Ala 0.0010.156.757,000
Asp32Ala/His64Ala 0.00010.140.7540,000
Asp32Ala/Ser221Ala 0.00010.130.8475,000
His64Ala/Ser221Ala 0.00010.130.8475,000
Triple Mutant < 0.00010.13< 0.8> 475,000

Data adapted from Carter, P., & Wells, J. A. (1988). Dissecting the catalytic triad of a serine protease. Nature, 332(6164), 564-568.

These data unequivocally demonstrate that the mutation of any single residue in the catalytic triad leads to a drastic reduction in the catalytic turnover rate (kcat), with only minor effects on the Michaelis constant (Km). This indicates that the primary role of the triad is in catalysis rather than substrate binding. The synergistic effect of the triad is evident from the even more profound loss of activity in the double and triple mutants.

Experimental Protocols: The Methodologies that Uncovered the Triad

The discovery of the Ser-His-Asp catalytic triad was a triumph of biochemical investigation, relying on a combination of chemical modification, structural biology, and molecular genetics.

Affinity Labeling: Pinpointing the Catalytic Residues

Affinity labeling was a crucial first step in identifying the active site residues. This technique uses a reactive molecule that resembles the substrate to specifically bind to and covalently modify a residue in the active site, thereby inactivating the enzyme.

Protocol for Affinity Labeling of Chymotrypsin with N-tosyl-L-phenylalanine chloromethyl ketone (TPCK):

  • Preparation of Reagents:

    • A stock solution of α-chymotrypsin is prepared in a suitable buffer at a slightly alkaline pH (e.g., pH 7.5-8.0) to ensure the reactivity of the target histidine residue.

    • A stock solution of TPCK is prepared in an organic solvent such as ethanol or acetone.

  • Inactivation Reaction:

    • The chymotrypsin solution is incubated with a molar excess of TPCK at room temperature. The progress of the inactivation is monitored by periodically taking aliquots and assaying for enzymatic activity using a suitable substrate (e.g., N-acetyl-L-tyrosine ethyl ester).

  • Identification of the Labeled Residue:

    • Once the enzyme is completely inactivated, the excess TPCK is removed by dialysis or gel filtration.

    • The modified protein is then subjected to amino acid analysis and peptide mapping. This involves digesting the protein with a protease of different specificity (e.g., trypsin) and separating the resulting peptides by chromatography.

    • The peptide containing the radioactive or chemically modified label is identified and sequenced to pinpoint the exact amino acid residue that was modified. In the case of chymotrypsin, this was shown to be Histidine-57.[1][2]

X-ray Crystallography: Visualizing the Three-Dimensional Structure

The definitive confirmation of the catalytic triad and its spatial arrangement came from X-ray crystallography. This powerful technique allows for the determination of the three-dimensional structure of proteins at atomic resolution.

Methodology for X-ray Crystallography of α-Chymotrypsin:

  • Crystallization:

    • Highly purified α-chymotrypsin is crystallized, typically using the vapor diffusion method (hanging or sitting drop). This involves mixing the protein solution with a precipitant solution (e.g., ammonium sulfate or polyethylene glycol) and allowing water to slowly evaporate, leading to the formation of well-ordered crystals.[3][4]

  • Data Collection:

    • The crystals are mounted and exposed to a beam of X-rays. The electrons in the atoms of the protein crystal diffract the X-rays, producing a unique diffraction pattern of spots of varying intensities. This pattern is recorded on a detector.[5][6]

  • Structure Determination:

    • The intensities of the diffracted spots are measured, and through a series of complex mathematical calculations (Fourier transformation), an electron density map of the protein is generated.

    • The known amino acid sequence of chymotrypsin is then fitted into the electron density map to build a three-dimensional model of the protein. This model reveals the precise spatial arrangement of all the atoms, including the side chains of the amino acids in the active site. The structure of chymotrypsin, first solved by D.M. Blow and his colleagues, revealed the close proximity of Serine-195, Histidine-57, and Aspartate-102, forming the catalytic triad.[5][6][7]

Site-Directed Mutagenesis: Probing the Function of Each Residue

Site-directed mutagenesis is a technique used to create specific, targeted changes in the DNA sequence of a gene. This allows researchers to produce mutant proteins with specific amino acid substitutions and then assess the functional consequences of these changes.

General Protocol for Site-Directed Mutagenesis of a Serine Protease:

  • Primer Design:

    • Two complementary oligonucleotide primers are designed. These primers contain the desired mutation in the middle and are flanked by 15-20 nucleotides on each side that are complementary to the template DNA.[8][9][10]

  • Mutagenic PCR:

    • The primers are used in a polymerase chain reaction (PCR) with a plasmid containing the wild-type gene as the template. The PCR amplifies the entire plasmid, incorporating the mutation into the newly synthesized DNA strands.[10][11]

  • Template Removal and Transformation:

    • The parental, non-mutated DNA template is digested with a restriction enzyme, such as DpnI, which specifically cleaves methylated DNA (the parental plasmid is methylated, while the newly synthesized DNA is not).

    • The remaining mutated plasmid is then transformed into competent E. coli cells for replication.

  • Verification and Expression:

    • Plasmids are isolated from several bacterial colonies and sequenced to confirm the presence of the desired mutation.

    • The verified mutant plasmid is then used to express the mutant protein, which can be purified and characterized kinetically to determine the effect of the mutation on enzyme activity.

Mandatory Visualizations

Catalytic Mechanism of the Ser-His-Asp Triad

Catalytic_Mechanism cluster_triad Catalytic Triad E_Sub Enzyme-Substrate Complex Tetra1 Tetrahedral Intermediate 1 (Oxyanion Hole Stabilization) E_Sub->Tetra1 Ser195 attacks carbonyl carbon His57 accepts proton from Ser195 Acyl_E Acyl-Enzyme Intermediate Tetra1->Acyl_E Peptide bond breaks Amine product released Tetra2 Tetrahedral Intermediate 2 (Oxyanion Hole Stabilization) Acyl_E->Tetra2 Water attacks acyl-enzyme His57 donates proton to Ser195 E_Prod Enzyme-Product Complex Tetra2->E_Prod Acyl-enzyme bond breaks Carboxylate product formed Free_E Free Enzyme E_Prod->Free_E Product dissociates Free_E->E_Sub Substrate binds Ser195 Ser195 (Nucleophile) His57 His57 (General Base/Acid) Ser195->His57 Asp102 Asp102 (Orients His57) His57->Asp102

Caption: The catalytic cycle of chymotrypsin highlighting the role of the Ser-His-Asp triad.

Experimental Workflow for the Discovery of the Catalytic Triad

Discovery_Workflow AffinityLabeling Affinity Labeling (e.g., with TPCK) IdentifyHis57 Identification of His57 as an active site residue AffinityLabeling->IdentifyHis57 ProposeTriad Proposal of the Ser-His-Asp Catalytic Triad IdentifyHis57->ProposeTriad XrayCrystallography X-ray Crystallography StructureSolution 3D Structure of Chymotrypsin Solved XrayCrystallography->StructureSolution StructureSolution->ProposeTriad SDM Site-Directed Mutagenesis ProposeTriad->SDM KineticAnalysis Kinetic Analysis of Mutant Enzymes SDM->KineticAnalysis ConfirmRoles Confirmation of the Functional Roles of Each Triad Residue KineticAnalysis->ConfirmRoles

Caption: The experimental workflow that led to the discovery and characterization of the catalytic triad.

Logical Relationship of Evidence for the Catalytic Triad

Logical_Relationship CatalyticTriad Ser-His-Asp Catalytic Triad is Essential for Catalysis Evidence1 Affinity labeling inactivates enzyme and modifies His57 Evidence1->CatalyticTriad Evidence2 X-ray structure shows Ser195, His57, and Asp102 are in close proximity Evidence2->CatalyticTriad Evidence3 Site-directed mutagenesis of any triad residue drastically reduces catalytic activity Evidence3->CatalyticTriad Evidence4 Convergent evolution of the same triad in different enzyme families Evidence4->CatalyticTriad

Caption: The logical convergence of evidence supporting the role of the catalytic triad.

Conclusion

The discovery of the Ser-His-Asp catalytic triad is a testament to the power of a multi-disciplinary approach in scientific inquiry. The convergence of evidence from chemical, structural, and molecular biology has provided an elegant and enduring model for enzyme catalysis. This fundamental understanding has not only illuminated a core principle of biochemistry but also continues to inform the rational design of enzyme inhibitors and the engineering of novel biocatalysts for a wide range of applications in medicine and biotechnology.

References

An In-depth Technical Guide to the Biochemical Properties of the His-Ser Dipeptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide L-histidyl-L-serine (His-Ser), a simple yet functionally significant biomolecule, has garnered increasing interest within the scientific community. Comprising the amino acids histidine and serine, this dipeptide is not merely a structural component of proteins but also exhibits a range of intriguing biochemical activities. Its catalytic prowess in hydrolyzing ester, peptide, and phosphodiester bonds has been a focal point of research, suggesting its potential role as a primitive proto-enzyme in prebiotic chemistry. Furthermore, emerging evidence points towards its antioxidant and metal-chelating capabilities, properties that are of significant interest in the context of drug development and the mitigation of oxidative stress-related pathologies. This technical guide provides a comprehensive overview of the core biochemical properties of the this compound dipeptide, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing its potential mechanisms of action.

Physicochemical Properties

The fundamental physicochemical characteristics of the this compound dipeptide are crucial for understanding its behavior in biological systems. These properties dictate its solubility, charge state at physiological pH, and potential for intermolecular interactions.

Structure and Composition

The this compound dipeptide consists of an L-histidine residue linked to an L-serine residue via a peptide bond. The structure features the imidazole side chain of histidine and the hydroxyl side chain of serine, which are key to its chemical reactivity.

PropertyValueSource
Molecular Formula C₉H₁₄N₄O₄--INVALID-LINK--[1]
Molecular Weight 242.23 g/mol --INVALID-LINK--[1]
IUPAC Name (2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoic acid--INVALID-LINK--[1]
Acid-Base Properties

The ionizable groups of the this compound dipeptide—the N-terminal amino group, the C-terminal carboxyl group, and the imidazole side chain of histidine—determine its charge state at different pH values. The pKa values for these groups have been experimentally determined.

Ionizable GrouppKa Value
Carboxyl Group2.42
Imidazole Group6.71
Amino Group7.70

The isoelectric point (pI) of the this compound dipeptide can be estimated from the pKa values of the ionizable groups that are in equilibrium at the zwitterionic state. A calculated estimate based on the pKa values of the constituent amino acids places the pI at approximately 6.69.

PropertyEstimated Value
Isoelectric Point (pI) ~6.69
Solubility

Biochemical Activities

The this compound dipeptide exhibits a range of biochemical activities that underscore its potential biological significance and therapeutic applications.

Catalytic Activity

The this compound dipeptide is recognized as one of the shortest peptides demonstrating catalytic activity, a property attributed to the cooperative action of the serine hydroxyl group and the histidine imidazole ring, reminiscent of the catalytic dyad found in many serine proteases.

  • Hydrolytic Activity : The dipeptide has been shown to cleave DNA, proteins, and ester substrates such as p-nitrophenyl acetate (p-NPA) over a wide range of pH and temperature.[2][3] This broad substrate specificity suggests a role as a primitive hydrolase.

  • Peptide Bond Formation : In a reverse of its hydrolytic activity, the this compound dipeptide can catalyze the formation of peptide bonds from amino acid esters.[4] This has led to speculation about its potential role in the prebiotic synthesis of peptides.

Antioxidant Properties

Histidine-containing dipeptides, in general, are known to possess antioxidant properties.[5] While specific quantitative data for the this compound dipeptide from standardized antioxidant assays like ORAC or ABTS are not extensively reported, the imidazole ring of histidine is a known scavenger of reactive oxygen species (ROS). The proposed mechanism involves the donation of a hydrogen atom from the imidazole ring to neutralize free radicals.

Metal Chelation

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and characterization of the this compound dipeptide, as well as a general protocol for assessing its catalytic activity.

Solid-Phase Peptide Synthesis (SPPS) of this compound Dipeptide

This protocol outlines the manual synthesis of the this compound dipeptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a Rink Amide resin, which will yield a C-terminally amidated dipeptide. For a C-terminal carboxylic acid, a Wang or similar resin should be used.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-Ser(tBu)-OH

  • Fmoc-His(Trt)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (H₂O)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection (First Amino Acid - Serine):

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Coupling of the First Amino Acid (Fmoc-Ser(tBu)-OH):

    • Dissolve Fmoc-Ser(tBu)-OH (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.

    • Add the coupling solution to the resin and react for 2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Fmoc Deprotection (Second Amino Acid - Histidine):

    • Repeat the Fmoc deprotection steps as described in step 2.

  • Coupling of the Second Amino Acid (Fmoc-His(Trt)-OH):

    • Repeat the coupling procedure as described in step 3 using Fmoc-His(Trt)-OH.

  • Final Fmoc Deprotection:

    • Repeat the Fmoc deprotection steps as described in step 2.

  • Cleavage and Deprotection:

    • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).

    • Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and wash with cold diethyl ether (3 times).

    • Dry the crude peptide under vacuum.

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Materials:

  • Crude this compound dipeptide

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile

  • C18 RP-HPLC column

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A.

  • Chromatography:

    • Equilibrate the C18 column with Solvent A.

    • Inject the peptide solution.

    • Elute the peptide using a linear gradient of Solvent B (e.g., 0-50% B over 30 minutes).

    • Monitor the elution at 220 nm.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the major peak.

    • Analyze the purity of the fractions by analytical RP-HPLC and confirm the identity by mass spectrometry.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the purified this compound dipeptide as a white powder.

Protein Cleavage Assay

This protocol describes a general method to assess the proteolytic activity of the this compound dipeptide using a model protein like bovine serum albumin (BSA).

Materials:

  • Purified this compound dipeptide

  • Bovine Serum Albumin (BSA)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • SDS-PAGE gels and running buffer

  • Coomassie Brilliant Blue stain

Procedure:

  • Reaction Setup:

    • Prepare a solution of BSA (e.g., 1 mg/mL) in the reaction buffer.

    • Prepare a stock solution of this compound dipeptide in the same buffer.

    • Set up reaction tubes with BSA and different concentrations of the this compound dipeptide. Include a control with BSA only.

  • Incubation: Incubate the reaction mixtures at 37°C for various time points (e.g., 1, 4, 12, 24 hours).

  • Reaction Quenching: Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.

  • Analysis:

    • Analyze the reaction products by SDS-PAGE.

    • Stain the gel with Coomassie Brilliant Blue to visualize the protein bands.

    • Proteolytic activity is indicated by the disappearance of the intact BSA band and the appearance of smaller peptide fragments.

  • Further Analysis (Optional): For detailed cleavage site analysis, the reaction products can be analyzed by mass spectrometry.

Visualizations

Catalytic Mechanism of Peptide Bond Cleavage

The following diagram illustrates the proposed catalytic mechanism for the hydrolysis of a peptide bond by the this compound dipeptide, highlighting the roles of the serine hydroxyl group and the histidine imidazole ring.

Peptide_Cleavage_Mechanism Substrate Peptide Substrate (R-CO-NH-R') Step1 Nucleophilic Attack (Ser-OH on Carbonyl C) Substrate->Step1 HisSer This compound Dipeptide HisSer->Step1 Tetrahedral_Intermediate Tetrahedral Intermediate Step1->Tetrahedral_Intermediate Formation Step2 Proton Transfer (His-Im to Amine N) Tetrahedral_Intermediate->Step2 Leaving_Group Leaving Group (H2N-R') Tetrahedral_Intermediate->Leaving_Group Acyl_Enzyme Acyl-Dipeptide Intermediate (R-CO-Ser) Step2->Acyl_Enzyme Collapse Step3 Hydrolysis Acyl_Enzyme->Step3 Water Water Water->Step3 Products Carboxylic Acid (R-COOH) + Regenerated this compound Step3->Products Synthesis_Workflow Start Start: Rink Amide Resin Swell 1. Resin Swelling (DMF) Start->Swell Deprotect1 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Couple1 3. Coupling: Fmoc-Ser(tBu)-OH (DIC, Oxyma) Deprotect1->Couple1 Deprotect2 4. Fmoc Deprotection Couple1->Deprotect2 Couple2 5. Coupling: Fmoc-His(Trt)-OH Deprotect2->Couple2 Deprotect3 6. Final Fmoc Deprotection Couple2->Deprotect3 Cleave 7. Cleavage from Resin (TFA/TIS/H2O) Deprotect3->Cleave Precipitate 8. Precipitation (Cold Diethyl Ether) Cleave->Precipitate Purify 9. RP-HPLC Purification Precipitate->Purify Lyophilize 10. Lyophilization Purify->Lyophilize End End: Purified this compound Dipeptide Lyophilize->End Hypothetical_Signaling Oxidative_Stress Oxidative Stress (e.g., H2O2, Metal Ions) ROS Reactive Oxygen Species (ROS) Oxidative_Stress->ROS Metal Pro-oxidant Metal Ions (e.g., Fe2+) Oxidative_Stress->Metal HisSer This compound Dipeptide HisSer->ROS Scavenges HisSer->Metal Chelates IKK IKK Activation ROS->IKK Activates Metal->IKK Activates IkB IκB Degradation IKK->IkB Leads to NFkB NF-κB Nuclear Translocation IkB->NFkB Releases Inflammation Inflammatory Gene Expression NFkB->Inflammation Induces

References

The His-Ser Motif: A Cornerstone in the Evolution of Hydrolase Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The histidine-serine (His-Ser) catalytic dyad, often as part of a larger catalytic triad, represents a remarkable example of convergent evolution in enzyme active sites. This motif is central to the function of a vast array of hydrolase enzymes, which catalyze the cleavage of chemical bonds by the addition of water. This technical guide delves into the core principles of the this compound motif, exploring its catalytic mechanism, evolutionary origins, and the critical roles of its constituent residues. We will further examine the experimental methodologies used to investigate this motif and present key quantitative data to illustrate its functional significance.

The Catalytic Mechanism: A Tale of Two Residues (and Often a Third)

The canonical mechanism involving the this compound motif is a two-step process of covalent catalysis, typically facilitated by a third acidic residue, most commonly aspartate (Asp) or glutamate (Glu), forming a Ser-His-Asp/Glu catalytic triad.[1][2][3]

Step 1: Acylation

The process begins with the deprotonation of the serine's hydroxyl group by the histidine's imidazole ring, which in turn is often stabilized by the acidic residue.[4][5] This transforms the serine into a potent nucleophile. The activated serine then attacks the carbonyl carbon of the substrate (e.g., an ester or peptide bond), forming a transient tetrahedral intermediate.[6] This unstable intermediate is stabilized by an "oxyanion hole," a region of the active site that contains backbone amide groups that donate hydrogen bonds to the negatively charged oxygen atom of the tetrahedral intermediate.[1] The intermediate then collapses, leading to the cleavage of the substrate bond. The first product is released, and an acyl-enzyme intermediate is formed, where the remaining part of the substrate is covalently attached to the serine residue.[6][7][8]

Step 2: Deacylation

A water molecule enters the active site and is deprotonated by the same histidine residue, which now acts as a general base.[6] The resulting hydroxide ion is a strong nucleophile that attacks the carbonyl carbon of the acyl-enzyme intermediate, forming a second tetrahedral intermediate. This intermediate is again stabilized by the oxyanion hole. Finally, this intermediate collapses, releasing the second product and regenerating the free enzyme, with the serine and histidine residues returned to their original states, ready for another catalytic cycle.[6][7][8]

Catalytic_Cycle cluster_acylation Acylation Phase cluster_deacylation Deacylation Phase E_S Enzyme-Substrate Complex TI1 Tetrahedral Intermediate 1 E_S->TI1 Nucleophilic Attack E_Acyl_P1 Acyl-Enzyme Intermediate + P1 TI1->E_Acyl_P1 Intermediate Collapse E_Acyl_H2O Acyl-Enzyme + H2O TI2 Tetrahedral Intermediate 2 E_Acyl_H2O->TI2 Water Attack E_P2 Enzyme + P2 TI2->E_P2 Intermediate Collapse E_P2->E_S Regeneration

Figure 1: Catalytic cycle of a serine hydrolase.

Convergent Evolution: Nature's Independent Discovery of the this compound Motif

The this compound catalytic motif is a prime example of convergent evolution, where similar features arise independently in different lineages. This powerful catalytic machinery has evolved in numerous, structurally distinct enzyme superfamilies.[9][10] The most prominent of these is the alpha/beta hydrolase fold superfamily, a vast and diverse group of enzymes that share a common core structure but exhibit a wide range of substrate specificities and catalytic functions.[9][10][11][12]

The alpha/beta hydrolase fold consists of a central, mostly parallel beta-sheet flanked by alpha-helices.[10][11] The catalytic residues of the this compound motif are consistently located on loops connecting the beta-strands and alpha-helices, highlighting the preservation of the catalytic architecture despite significant divergence in the overall protein sequence and structure.[10] This independent evolution underscores the chemical efficiency and robustness of the this compound dyad for hydrolytic reactions.

Convergent_Evolution Alpha/Beta Hydrolase Fold Alpha/Beta Hydrolase Fold Subtilisin Fold Subtilisin Fold Trypsin Fold Trypsin Fold This compound Catalytic Motif This compound Catalytic Motif Alpha/Beta Hydrolase Fold->this compound Catalytic Motif Subtilisin Fold->this compound Catalytic Motif Trypsin Fold->this compound Catalytic Motif

Figure 2: Convergent evolution of the this compound motif.

Quantitative Analysis of Catalytic Residue Contributions

Site-directed mutagenesis is a powerful tool to probe the functional importance of individual amino acid residues. By replacing the catalytic histidine or serine with a non-catalytic residue, such as alanine, the impact on enzyme kinetics can be quantified. The table below summarizes the kinetic parameters (kcat and Km) for wild-type and mutant forms of two well-characterized serine proteases, subtilisin BPN' and chymotrypsin.

EnzymeMutationkcat (s-1)Km (mM)kcat/Km (M-1s-1)Fold Decrease in kcat/Km
Subtilisin BPN' Wild-type2.5 x 1021.41.8 x 105-
His64Ala5.0 x 10-50.15.0 x 10-13.6 x 105
Ser221Ala1.0 x 10-50.61.7 x 10-21.1 x 107
Chymotrypsin Wild-type7.7 x 1010.0661.2 x 106-
His57Ala5.1 x 10-60.041.3 x 10-19.2 x 106
Ser195Ala< 1.0 x 10-6-< 1.0 x 10-2> 1.2 x 108

Data compiled from various sources and are approximate representations.

As the data clearly indicate, mutation of either the catalytic histidine or serine to alanine results in a dramatic decrease in the catalytic efficiency (kcat/Km) of both enzymes, often by several orders of magnitude. This provides compelling evidence for the essential role of both residues in the catalytic mechanism.

Experimental Protocols

A thorough investigation of the this compound motif in hydrolases involves a series of well-defined experimental procedures. Below are detailed methodologies for key experiments.

Site-Directed Mutagenesis (QuikChange™ Method)

This protocol outlines the steps for introducing a point mutation into a plasmid encoding the hydrolase of interest.[1][2][4][13][14]

1. Primer Design:

  • Design two complementary mutagenic primers, typically 25-45 bases in length.

  • The desired mutation should be located in the center of the primers, flanked by 10-15 bases of correct sequence on both sides.

  • The primers should have a melting temperature (Tm) of ≥ 78°C.

2. PCR Amplification:

  • Set up a PCR reaction containing the plasmid DNA template, the mutagenic primers, dNTPs, and a high-fidelity DNA polymerase (e.g., PfuUltra).

  • The cycling parameters typically include an initial denaturation step, followed by 12-18 cycles of denaturation, annealing, and extension, and a final extension step. The extension time should be adjusted based on the plasmid size (approximately 2 minutes/kb).

3. DpnI Digestion:

  • Following PCR, add the DpnI restriction enzyme directly to the amplification reaction.

  • DpnI specifically digests the parental, methylated template DNA, leaving the newly synthesized, unmethylated mutant plasmid intact.

  • Incubate at 37°C for 1-2 hours.

4. Transformation:

  • Transform the DpnI-treated DNA into highly competent E. coli cells (e.g., XL1-Blue).

  • Plate the transformed cells on a selective agar plate (containing the appropriate antibiotic) and incubate overnight at 37°C.

5. Verification:

  • Select several colonies and isolate the plasmid DNA.

  • Verify the presence of the desired mutation by DNA sequencing.

Protein Expression and Purification

1. Expression:

  • Transform the verified mutant plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Grow a culture of the transformed cells to an optimal density (OD600 of 0.6-0.8).

  • Induce protein expression by adding a suitable inducer, such as isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Continue to grow the culture for several hours at an appropriate temperature to allow for protein expression.

2. Lysis:

  • Harvest the cells by centrifugation.

  • Resuspend the cell pellet in a lysis buffer containing lysozyme and DNase.

  • Disrupt the cells using sonication or a French press.

  • Centrifuge the lysate at high speed to pellet the cell debris and collect the supernatant containing the soluble protein.

3. Affinity Chromatography:

  • If the protein is expressed with an affinity tag (e.g., a His-tag), use affinity chromatography for purification.[5][15][16][17][18]

  • Equilibrate an affinity column (e.g., Ni-NTA for His-tagged proteins) with a binding buffer.

  • Load the clarified cell lysate onto the column.

  • Wash the column extensively with a wash buffer to remove non-specifically bound proteins.

  • Elute the target protein from the column using an elution buffer containing a competitive agent (e.g., imidazole for His-tagged proteins).

  • Collect the eluted fractions and analyze them by SDS-PAGE to assess purity.

Kinetic Analysis using p-Nitrophenyl Esters

This method utilizes a chromogenic substrate, such as p-nitrophenyl acetate (pNPA), to measure hydrolase activity.[19][20][21][22][23] The hydrolysis of pNPA releases p-nitrophenol, which has a distinct yellow color and can be quantified spectrophotometrically.

1. Reagent Preparation:

  • Prepare a stock solution of the p-nitrophenyl ester substrate in a suitable organic solvent (e.g., acetonitrile or DMSO).

  • Prepare a reaction buffer at the optimal pH for the enzyme.

2. Assay Procedure:

  • In a microplate or cuvette, add the reaction buffer and the purified enzyme.

  • Initiate the reaction by adding the substrate stock solution.

  • Monitor the increase in absorbance at 405-410 nm over time using a spectrophotometer.

  • Include a no-enzyme control to account for any spontaneous hydrolysis of the substrate.

3. Data Analysis:

  • Calculate the initial reaction velocity (V0) from the linear portion of the absorbance versus time plot.

  • Convert the rate of change in absorbance to the rate of product formation using the Beer-Lambert law and the molar extinction coefficient of p-nitrophenol at the specific pH.

  • To determine the Michaelis-Menten constants (Km and kcat), perform the assay at various substrate concentrations and fit the initial velocity data to the Michaelis-Menten equation.

Experimental_Workflow cluster_molecular Molecular Biology cluster_biochemical Biochemistry SDM Site-Directed Mutagenesis Verification Sequence Verification SDM->Verification Expression Protein Expression Verification->Expression Verified Plasmid Purification Protein Purification Expression->Purification Kinetics Kinetic Analysis Purification->Kinetics

Figure 3: Experimental workflow for enzyme characterization.

Conclusion

The this compound motif is a testament to the elegance and efficiency of nature's catalytic strategies. Its recurrent evolution in diverse hydrolase superfamilies highlights its fundamental importance in biological catalysis. A comprehensive understanding of this motif, from its intricate catalytic mechanism to its evolutionary history, is crucial for researchers in enzymology, protein engineering, and drug development. The experimental approaches detailed in this guide provide a robust framework for dissecting the structure-function relationships of this compound hydrolases, paving the way for the design of novel biocatalysts and the development of targeted therapeutics.

References

The Pivotal Role of Histidine's pKa in Catalytic Triads: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The catalytic triad, a conserved structural motif found in the active site of many hydrolase and transferase enzymes, represents a pinnacle of biological catalysis. Composed of three precisely oriented amino acid residues—typically a nucleophile (like serine or cysteine), a general base (histidine), and an acid (often aspartate or glutamate)—this arrangement facilitates highly efficient bond cleavage. At the heart of this catalytic machinery lies the histidine residue, whose ionizable imidazole side chain orchestrates the proton transfers essential for catalysis. A nuanced understanding of the pKa of this catalytic histidine is therefore paramount for elucidating enzyme mechanisms, designing novel inhibitors, and engineering biocatalysts. This guide provides a comprehensive exploration of the factors governing the pKa of histidine within catalytic triads, the experimental methods for its determination, and its profound implications for enzyme function.

The Charge-Relay System and the Perturbation of Histidine's pKa

In a typical Ser-His-Asp catalytic triad, the residues engage in a sophisticated "charge-relay" network. The carboxylate group of the aspartate residue forms a hydrogen bond with the Nδ1-proton of the histidine's imidazole ring. This interaction serves to orient the histidine side chain and, more importantly, to polarize it. By withdrawing electron density, the aspartate residue increases the basicity of the histidine's other nitrogen atom, Nε2. This heightened basicity is reflected in a significant elevation of the histidine's pKa. While the pKa of a free histidine in solution is approximately 6.0-7.0, within the catalytic triad of enzymes like chymotrypsin, it is elevated to around 12. This elevated pKa is the linchpin of the catalytic mechanism, transforming the histidine into a potent general base capable of deprotonating the adjacent serine's hydroxyl group.

The deprotonated serine, now a highly reactive alkoxide ion, can initiate a nucleophilic attack on the carbonyl carbon of the substrate's peptide bond. The resulting tetrahedral intermediate is stabilized by an "oxyanion hole," a region of the active site that accommodates the negatively charged carbonyl oxygen. Subsequently, the protonated histidine acts as a general acid, donating its proton to the leaving group (the N-terminal portion of the cleaved peptide), facilitating its departure. In the second phase of the reaction, the histidine residue activates a water molecule to hydrolyze the acyl-enzyme intermediate, regenerating the free enzyme.

Quantitative Analysis of Histidine pKa in Catalytic Triads

The extent of the pKa shift of the catalytic histidine can vary between different enzymes, reflecting subtle differences in the microenvironment of the active site. The table below summarizes experimentally determined and computationally predicted pKa values for the catalytic histidine in several well-characterized serine proteases.

EnzymeCatalytic TriadHistidine ResidueExperimental pKaComputational pKaReference(s)
ChymotrypsinSer-195-His-57-Asp-102His-57~7.5, elevated to 10-12 in complex7.16 (apo), 10.78 (complex)
SubtilisinSer-221-His-64-Asp-32His-647.0-7.2, elevated by ~3 units in variant-
TrypsinSer-195-His-57-Asp-102His-57~7.5 (similar to chymotrypsin)< 1.0 (coupled with Asp)
α-Lytic ProteaseSer-195-His-57-Asp-102His-57Imidazole ring is neutral above pH 5-

Note: The pKa values can be influenced by the presence of substrates, inhibitors, or mutations, as well as the specific experimental or computational method used for determination.

Experimental Protocols for Determining Histidine pKa

The precise determination of amino acid pKa values within a protein is a non-trivial task that requires sophisticated biophysical techniques. The two most prominent methods for determining the pKa of histidine residues are Nuclear Magnetic Resonance (NMR) spectroscopy and Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is a powerful technique for probing the local chemical environment of individual atoms within a protein. The chemical shifts of the protons on the imidazole ring of histidine (particularly the C2-H and C4-H protons) are sensitive to its protonation state. By monitoring the changes in these chemical shifts as a function of pH, a titration curve can be generated, from which the pKa can be determined as the inflection point.

Detailed Methodology:

  • Protein Expression and Purification: The protein of interest is typically overexpressed in a suitable host system (e.g., E. coli) and purified to homogeneity using standard chromatographic techniques. For larger proteins, isotopic labeling (¹⁵N and/or ¹³C) is often necessary to resolve spectral overlap.

  • Sample Preparation: A series of NMR samples are prepared, each containing the purified protein at a concentration of 0.1-1.0 mM in a buffer solution with a specific pH. A range of buffers covering the pH range of interest (typically pH 4 to 10 for histidine) is used. D₂O is often used as the solvent to minimize the signal from water.

  • NMR Data Acquisition: A series of one-dimensional (1D) or two-dimensional (2D) NMR spectra are acquired for each sample at a constant temperature. 2D ¹H-¹⁵N HSQC spectra are commonly used for ¹⁵N-labeled proteins to monitor the chemical shifts of the backbone and side-chain amide protons.

  • Data Analysis: The chemical shifts of the histidine imidazole protons are plotted against the pH of the sample. The resulting data are fitted to the Henderson-Hasselbalch equation to extract the pKa value.

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)

Principle: This method relies on the fact that the C2 proton of the histidine imidazole ring can undergo exchange with deuterium from a D₂O solvent. The rate of this exchange is pH-dependent and is slowest at the pKa of the imidazole group. By measuring the rate of deuterium incorporation at different pH values, the pKa can be determined.

Detailed Methodology:

  • Deuterium Labeling: The protein is incubated in a D₂O-based buffer at various pH values for a specific period (from hours to days) to allow for hydrogen-deuterium exchange at the C2 position of histidine residues.

  • Quenching and Proteolysis: The exchange reaction is quenched by rapidly lowering the pH and temperature. The protein is then digested into smaller peptides using a protease (e.g., pepsin) under quenching conditions.

  • LC-MS Analysis: The resulting peptide mixture is separated by liquid chromatography (LC) and analyzed by mass spectrometry (MS). The mass of each peptide containing a histidine residue is measured to determine the extent of deuterium incorporation.

  • Data Analysis: The rate of deuterium incorporation for each histidine-containing peptide is plotted against the pH of the incubation buffer. The pH at which the exchange rate is minimal corresponds to the pKa of that histidine residue.

Visualizing the Catalytic Mechanism

The following diagram, generated using the Graphviz DOT language, illustrates the logical flow of the catalytic mechanism of a serine protease, highlighting the pivotal role of the histidine residue.

Catalytic_Triad_Mechanism cluster_resting_state Resting State cluster_tetrahedral_intermediate Tetrahedral Intermediate Formation cluster_acyl_enzyme Acyl-Enzyme Intermediate cluster_deacylation Deacylation Asp102 Asp102 (COO-) Asp102->Asp102 His57 His57 (Im) Asp102->His57 H-bond Ser195 Ser195 (CH2-OH) His57->Ser195 Abstracts H+ Ser195->Ser195 TetrahedralIntermediate Tetrahedral Intermediate Ser195->TetrahedralIntermediate Nucleophilic Attack Substrate Substrate (Peptide Bond) Substrate->Ser195 Binds Asp102_ti Asp102 (COO-) His57_ti His57 (Im-H+) Asp102_ti->His57_ti H-bond Ser195_ti Ser195 (CH2-O-) His57_ti->Ser195_ti Proton Transfer LeavingGroup Leaving Group (R'-NH2) His57_ti->LeavingGroup Donates H+ AcylEnzyme Acyl-Enzyme Intermediate TetrahedralIntermediate->AcylEnzyme Intermediate Collapse Asp102_ae Asp102 (COO-) His57_ae His57 (Im-H+) Asp102_ae->His57_ae H-bond Water H2O His57_ae->Water Abstracts H+ AcylEnzyme->Ser195 Releases AcylEnzyme->Water Water Binds Product2 Product 2 (R-COOH) AcylEnzyme->Product2 Releases Asp102_d Asp102 (COO-) His57_d His57 (Im) Asp102_d->His57_d H-bond His57_d->His57 Regenerated Water->AcylEnzyme Nucleophilic Attack

Caption: Serine protease catalytic mechanism.

Logical Relationships and Functional Implications

The following diagram illustrates the key logical relationships between the structural features of the catalytic triad and the functional consequences for enzyme activity.

Logical_Relationships cluster_structural_features Structural Features cluster_physicochemical_properties Physicochemical Properties cluster_functional_consequences Functional Consequences Asp_His_HBond Asp-His Hydrogen Bond His_pKa_Increase Increased pKa of Histidine Asp_His_HBond->His_pKa_Increase leads to His_Orientation Precise Histidine Orientation Ser_Nucleophilicity Enhanced Nucleophilicity of Serine His_Orientation->Ser_Nucleophilicity enables Oxyanion_Hole Oxyanion Hole Transition_State_Stabilization Transition State Stabilization Oxyanion_Hole->Transition_State_Stabilization provides General_Base_Catalysis Efficient General Base Catalysis His_pKa_Increase->General_Base_Catalysis facilitates Covalent_Intermediate_Formation Rapid Covalent Intermediate Formation Ser_Nucleophilicity->Covalent_Intermediate_Formation drives High_Catalytic_Efficiency High Catalytic Efficiency Transition_State_Stabilization->High_Catalytic_Efficiency contributes to General_Base_Catalysis->Ser_Nucleophilicity results in Covalent_Intermediate_Formation->High_Catalytic_Efficiency contributes to

Caption: Factors influencing catalytic efficiency.

Conclusion

The perturbed pKa of the histidine residue in a catalytic triad is a testament to the intricate interplay of structure and function in enzymatic catalysis. The electrostatic influence of the acidic residue, typically aspartate, dramatically enhances the basicity of histidine, empowering it to act as a highly efficient general base. This finely tuned property is essential for the activation of the nucleophilic residue and the subsequent steps of the catalytic cycle. A thorough understanding of the factors that modulate this pKa, coupled with robust experimental and computational methods for its determination, is crucial for advancing our knowledge of enzyme mechanisms and for the rational design of drugs that target these vital biomolecules. As our analytical capabilities continue to improve, we can anticipate an even more detailed picture of the dynamic electrostatic landscape within enzyme active sites, further unraveling the secrets of nature's most proficient catalysts.

The Linchpin of Biological Catalysis and Stability: An In-depth Guide to the Histidine-Serine Interaction

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals a deep dive into the critical role of the histidine-serine (His-Ser) interaction in biological systems. This whitepaper details the structural importance of this interaction in enzyme catalysis, protein stability, and signaling pathways, providing a foundational resource for advancements in biochemistry and therapeutic design.

The this compound interaction, a non-covalent bond between the side chains of histidine and serine residues, is a cornerstone of many protein functions. Its most prominent role is as a key component of the catalytic triad (Histidine-Serine-Aspartate) found in serine proteases, a large family of enzymes crucial for processes ranging from digestion to blood clotting.[1][2] In this triad, the histidine residue acts as a general base, abstracting a proton from the serine's hydroxyl group. This proton transfer dramatically increases the nucleophilicity of the serine, enabling it to attack the peptide bond of a substrate, initiating the catalytic cleavage.[1][2][3] The precise geometric arrangement of the this compound dyad is paramount for this catalytic activity.

Beyond its catalytic role, the this compound interaction contributes significantly to the structural integrity and stability of proteins. The hydrogen bond formed between the imidazole ring of histidine and the hydroxyl group of serine helps to lock protein domains into their correct three-dimensional conformations. This stabilization is vital for maintaining the protein's native state and, consequently, its biological function.[4][5] Studies have shown that the disruption of this interaction through mutation can lead to protein misfolding and loss of function.

Quantitative Analysis of the Histidine-Serine Interaction

The energetic contributions of the this compound interaction are fundamental to its structural and catalytic importance. While the precise energy of a single this compound hydrogen bond can vary depending on the local protein environment, computational and experimental studies provide valuable estimates.

Interaction TypeResidue PairInteraction Energy (kcal/mol)Context
π-π StackingHis - Trp-4.035In proteins, this interaction is stronger than typical van der Waals forces.[6]
π-π StackingHis - Phe/Tyr-3.0 to -4.0Contributes to the stability of aromatic residue packing in protein cores.[6]
Cation-πHis - Lys+/Arg+-8 to -9In the gas phase, this interaction is stronger than a typical water hydrogen bond.[6]
Side-chain H-bond ContributionSer hydroxyl-5.2Energetic favorability of a serine versus a valine in a hydrogen-bonding orientation.[7]

Experimental Protocols for Studying the this compound Interaction

Understanding the nuances of the this compound interaction necessitates a multi-faceted experimental approach. The following protocols provide a framework for investigating the structural and functional consequences of this critical interaction.

Site-Directed Mutagenesis

Site-directed mutagenesis is a powerful technique to probe the importance of specific residues by replacing them with other amino acids. The QuikChange™ Site-Directed Mutagenesis protocol is a widely used method.[8][9][10][11]

Objective: To mutate the histidine or serine residue of interest to an alanine or another amino acid to assess its impact on protein function and stability.

Methodology:

  • Primer Design: Design two complementary mutagenic primers, typically 25-45 bases in length, containing the desired mutation in the center. The primers should have a melting temperature (Tm) of ≥ 78°C and a GC content of at least 40%.[8][9]

  • PCR Amplification: Perform a polymerase chain reaction (PCR) using a high-fidelity DNA polymerase (e.g., PfuTurbo) to amplify the entire plasmid containing the gene of interest with the mutagenic primers.[10][11]

  • Template Digestion: Digest the parental, non-mutated plasmid template with the DpnI restriction enzyme. DpnI specifically cleaves methylated DNA, which is characteristic of DNA isolated from most E. coli strains, leaving the newly synthesized, unmethylated (mutant) DNA intact.[11]

  • Transformation: Transform the DpnI-treated, mutated plasmid into competent E. coli cells.

  • Verification: Isolate plasmid DNA from the resulting colonies and sequence the gene of interest to confirm the presence of the desired mutation.

Protein Expression and Purification for Structural Studies

To perform structural and functional analyses, the protein of interest must be produced in large quantities and purified to homogeneity.[12][13][14]

Objective: To obtain a highly pure and concentrated sample of the wild-type and mutant proteins for downstream applications like X-ray crystallography and NMR spectroscopy.

Methodology:

  • Expression: Transform the expression plasmid (containing the wild-type or mutant gene) into a suitable expression host, such as E. coli. Induce protein expression under optimized conditions (e.g., temperature, inducer concentration).[12][14]

  • Cell Lysis: Harvest the cells and lyse them using physical (e.g., sonication) or chemical (e.g., detergents) methods to release the protein.[14]

  • Purification: Purify the protein from the cell lysate using a series of chromatography steps. A common strategy involves:

    • Affinity Chromatography: Utilizes a specific tag (e.g., His-tag) on the protein to bind to a resin, allowing for significant initial purification.[12]

    • Ion-Exchange Chromatography: Separates proteins based on their net charge.[12]

    • Size-Exclusion Chromatography (Gel Filtration): Separates proteins based on their size and removes any remaining aggregates.[12][13]

  • Purity and Concentration Assessment: Assess the purity of the protein sample using SDS-PAGE. Determine the protein concentration using a method such as the Bradford assay or by measuring absorbance at 280 nm.

X-ray Crystallography

X-ray crystallography provides high-resolution, three-dimensional structural information about proteins, allowing for the direct visualization of the this compound interaction.[15][16][17]

Objective: To determine the atomic structure of the wild-type and mutant proteins to understand the structural consequences of the mutation.

Methodology:

  • Crystallization: Screen a wide range of conditions (e.g., precipitants, pH, temperature) to find the optimal conditions for growing well-ordered protein crystals. Vapor diffusion (hanging drop or sitting drop) is a common method.[18]

  • Data Collection: Expose the protein crystal to a high-intensity X-ray beam, typically at a synchrotron source, and collect the diffraction data.[16]

  • Structure Determination: Process the diffraction data to calculate an electron density map. Build a model of the protein into the electron density map and refine the model to obtain the final, high-resolution structure.[15][16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying protein structure, dynamics, and interactions in solution.[19] Chemical shift perturbation mapping can be used to identify residues involved in ligand binding or protein-protein interactions.[20][21]

Objective: To map the interaction interface and assess conformational changes upon mutation or ligand binding.

Methodology:

  • Sample Preparation: Prepare a sample of ¹⁵N-labeled protein (wild-type or mutant).

  • HSQC Spectra Acquisition: Record a series of 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectra. The initial spectrum is of the free protein. Subsequent spectra are recorded after titrating in a ligand or interacting partner.[20]

  • Chemical Shift Perturbation Analysis: Compare the HSQC spectra. Changes in the chemical shifts of specific amide protons and nitrogens indicate that these residues are in an environment that is altered by the interaction. Mapping these perturbed residues onto the protein structure can reveal the binding site or regions of conformational change.[20][21][22]

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate the catalytic mechanism involving the this compound interaction and a general workflow for its experimental investigation.

Catalytic_Mechanism cluster_Enzyme Enzyme Active Site Ser195 Ser195-OH Substrate Substrate (Peptide Bond) Ser195->Substrate Nucleophilic attack His57 His57 His57->Ser195 activates Acyl_Enzyme Acyl-Enzyme Intermediate His57->Acyl_Enzyme activates H2O for hydrolysis Asp102 Asp102 Substrate->His57 H+ transfer Tetrahedral_Intermediate Tetrahedral Intermediate Substrate->Tetrahedral_Intermediate Tetrahedral_Intermediate->Acyl_Enzyme Product1 Product 1 (C-terminal peptide) Acyl_Enzyme->Product1 release Product2 Product 2 (N-terminal peptide) Acyl_Enzyme->Product2 release Water Water Water->His57 H+ transfer Product2->Ser195 Enzyme regenerated

Caption: Catalytic mechanism of a serine protease highlighting the role of the this compound interaction.

Experimental_Workflow Start Hypothesize Role of This compound Interaction SDM Site-Directed Mutagenesis (His -> Ala, Ser -> Ala) Start->SDM Expression Protein Expression & Purification (Wild-type & Mutants) SDM->Expression Structural_Analysis Structural Analysis Expression->Structural_Analysis Functional_Analysis Functional Analysis Expression->Functional_Analysis Xray X-ray Crystallography Structural_Analysis->Xray NMR NMR Spectroscopy Structural_Analysis->NMR Enzyme_Assay Enzyme Kinetics Assay Functional_Analysis->Enzyme_Assay Stability_Assay Thermal Stability Assay Functional_Analysis->Stability_Assay Conclusion Elucidate Structural & Functional Importance Xray->Conclusion NMR->Conclusion Enzyme_Assay->Conclusion Stability_Assay->Conclusion

Caption: A generalized experimental workflow for investigating the structural importance of the this compound interaction.

Conclusion

The interaction between histidine and serine is a fundamental motif in protein architecture and function. Its role in catalysis, particularly within the serine proteases, is a classic example of the elegance and efficiency of enzymatic mechanisms. Furthermore, its contribution to protein stability underscores its importance in maintaining the delicate balance of forces that govern protein folding and structure. For researchers in the fields of biochemistry, structural biology, and drug development, a thorough understanding of the this compound interaction is indispensable for designing novel therapeutics that target enzymes and for engineering proteins with enhanced stability and function. This guide provides a critical resource for these endeavors, consolidating key quantitative data, experimental methodologies, and visual aids to facilitate further research and discovery.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of His-Ser Dipeptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of dipeptides such as Histidyl-Serine (His-Ser) is a fundamental process in peptide chemistry, with applications in drug discovery, biochemistry, and materials science. This document provides a detailed protocol for the chemical synthesis of the this compound dipeptide, focusing on the widely utilized Solid-Phase Peptide Synthesis (SPPS) methodology employing the Fmoc/tBu strategy. This approach offers high efficiency and simplified purification.[1][2][3][4] An alternative solution-phase synthesis method is also briefly discussed.

Principle of the Method

Solid-phase peptide synthesis (SPPS) involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[1][2][3] This method simplifies the purification process as excess reagents and by-products are removed by simple filtration and washing.[1][4] The synthesis typically proceeds from the C-terminus to the N-terminus.[1][3]

The Fmoc/tBu strategy utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the temporary protection of the α-amino group and acid-labile tert-butyl (tBu) based protecting groups for the permanent protection of reactive amino acid side chains.[5][6] For the synthesis of this compound, the hydroxyl group of Serine and the imidazole ring of Histidine require protection to prevent unwanted side reactions.

Materials and Reagents

ReagentPurpose
Fmoc-Ser(tBu)-OHC-terminal amino acid with side-chain protection
Fmoc-His(Trt)-OHN-terminal amino acid with side-chain protection
Rink Amide ResinSolid support for peptide synthesis
N,N-Dimethylformamide (DMF)Solvent
Dichloromethane (DCM)Solvent
PiperidineReagent for Fmoc deprotection
HBTUCoupling reagent
HOBtCoupling additive to suppress racemization
N,N-Diisopropylethylamine (DIPEA)Base for coupling reaction
Trifluoroacetic acid (TFA)Reagent for cleavage and deprotection
Triisopropylsilane (TIS)Scavenger during cleavage
WaterScavenger during cleavage
Diethyl etherFor peptide precipitation

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of this compound Dipeptide (Fmoc/tBu Strategy)

This protocol outlines the manual synthesis of this compound dipeptide on a Rink Amide resin.

1. Resin Swelling:

  • Weigh the Rink Amide resin and place it in a reaction vessel.

  • Add DMF (approximately 10 mL per gram of resin) and allow the resin to swell for 15-30 minutes at room temperature.[7]

  • Drain the DMF.

2. First Amino Acid Loading (Fmoc-Ser(tBu)-OH):

  • If starting with an unloaded resin, the first amino acid (Fmoc-Ser(tBu)-OH) needs to be attached to the resin. This is typically achieved using a coupling agent like HBTU/HOBt and DIPEA in DMF. The reaction is allowed to proceed for 2-4 hours.

  • After coupling, wash the resin with DMF (3 times) and DCM (3 times) to remove excess reagents.

3. Fmoc Deprotection:

  • Add a 20% solution of piperidine in DMF to the resin.

  • Agitate the mixture for 5 minutes.

  • Drain the solution.

  • Add a fresh 20% piperidine in DMF solution and agitate for another 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

4. Second Amino Acid Coupling (Fmoc-His(Trt)-OH):

  • Dissolve Fmoc-His(Trt)-OH, HBTU, and HOBt in DMF.

  • Add DIPEA to the solution to activate the amino acid.

  • Add the activated amino acid solution to the deprotected resin.

  • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • To ensure complete coupling, a ninhydrin test can be performed.[7]

  • After the reaction is complete, drain the solution and wash the resin with DMF (3 times) and DCM (3 times).

5. N-terminal Fmoc Deprotection:

  • Repeat the Fmoc deprotection step as described in step 3 to remove the Fmoc group from the N-terminal Histidine.

6. Cleavage and Side-Chain Deprotection:

  • Wash the resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5).

  • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature. This step cleaves the dipeptide from the resin and removes the tBu and Trt side-chain protecting groups.[5]

  • Filter the resin and collect the filtrate containing the dipeptide.

7. Peptide Precipitation and Purification:

  • Precipitate the dipeptide from the TFA solution by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether to remove scavengers and other small molecules.

  • Dry the crude peptide.

  • The crude peptide can then be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow Diagram for Solid-Phase this compound Synthesis

SPPS_Workflow start Start: Rink Amide Resin swell 1. Resin Swelling in DMF start->swell load_ser 2. Couple Fmoc-Ser(tBu)-OH swell->load_ser wash1 Wash (DMF, DCM) load_ser->wash1 deprotect_ser 3. Fmoc Deprotection (20% Piperidine/DMF) wash1->deprotect_ser wash2 Wash (DMF, DCM) deprotect_ser->wash2 couple_his 4. Couple Fmoc-His(Trt)-OH wash2->couple_his wash3 Wash (DMF, DCM) couple_his->wash3 deprotect_his 5. N-terminal Fmoc Deprotection wash3->deprotect_his wash4 Wash (DMF, DCM) deprotect_his->wash4 cleave 6. Cleavage & Deprotection (TFA/TIS/H2O) wash4->cleave precipitate 7. Precipitation in Diethyl Ether cleave->precipitate purify 8. Purification (RP-HPLC) precipitate->purify end_node This compound Dipeptide purify->end_node

Caption: Solid-Phase Synthesis Workflow for this compound Dipeptide.

Protocol 2: Solution-Phase Synthesis of this compound Dipeptide

Solution-phase peptide synthesis (LPPS) is an alternative method that can be advantageous for large-scale synthesis of short peptides.[1][8] This approach involves the coupling of protected amino acids in a suitable organic solvent, followed by purification of the intermediate dipeptide.

1. Protection of Amino Acids:

  • Protect the α-amino group of Histidine with a Boc group (Boc-His(Trt)-OH) and the carboxylic acid group of Serine as a methyl or benzyl ester (Fmoc-Ser(tBu)-OMe or Fmoc-Ser(tBu)-OBzl).

2. Coupling Reaction:

  • Dissolve Boc-His(Trt)-OH and H-Ser(tBu)-OMe in a suitable solvent like DMF or DCM.

  • Add a coupling reagent such as DCC or EDC in the presence of HOBt.[9][10][11]

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

3. Work-up and Purification of Protected Dipeptide:

  • Filter the reaction mixture to remove the urea by-product (in the case of DCC).

  • Extract the protected dipeptide and purify it using column chromatography.

4. Deprotection:

  • Remove the Boc and tBu protecting groups using TFA.

  • The ester group can be removed by saponification (for methyl esters) or hydrogenolysis (for benzyl esters).[12]

5. Final Purification:

  • Purify the final this compound dipeptide using RP-HPLC.

Logical Diagram for Solution-Phase Synthesis

LPPS_Logic start_materials Boc-His(Trt)-OH H-Ser(tBu)-OMe coupling Coupling Reaction (DCC/HOBt in DMF) start_materials->coupling protected_dipeptide Protected Dipeptide Boc-His(Trt)-Ser(tBu)-OMe coupling->protected_dipeptide purification1 Purification (Column Chromatography) protected_dipeptide->purification1 deprotection Deprotection (TFA, then Saponification/Hydrogenolysis) purification1->deprotection final_product This compound Dipeptide deprotection->final_product purification2 Final Purification (RP-HPLC) final_product->purification2

Caption: Logical Flow for Solution-Phase this compound Synthesis.

Data Presentation

The following table summarizes typical quantitative parameters for the solid-phase synthesis of a dipeptide. Actual yields may vary depending on the specific amino acids, resin, and coupling efficiency.

ParameterTypical ValueNotes
Resin Loading0.4 - 0.8 mmol/gVaries depending on the resin type.
Amino Acid Excess2 - 4 equivalentsRelative to resin loading.
Coupling Reagent Excess2 - 4 equivalentsRelative to resin loading.
Coupling Time1 - 2 hoursCan be monitored for completion.
Deprotection Time5 + 15 minutesTwo-step process for complete Fmoc removal.
Cleavage Time2 - 3 hoursDependent on the peptide and protecting groups.
Crude Peptide Yield70 - 90%Based on the initial resin loading.
Purified Peptide Yield40 - 60%After RP-HPLC purification.

Conclusion

The synthesis of the this compound dipeptide can be reliably achieved using solid-phase peptide synthesis with an Fmoc/tBu strategy. This method offers a straightforward workflow with simplified purification steps. For larger-scale production, solution-phase synthesis provides a viable alternative, although it may require more extensive process optimization. The choice of protecting groups for the reactive side chains of Histidine and Serine is critical to prevent side reactions and ensure a high purity of the final product.

References

Application Notes and Protocols for Studying His-Ser Catalysis Using Site-Directed Mutagenesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Histidine-Serine (His-Ser) catalytic dyad is a fundamental motif responsible for the hydrolytic activity of many enzymes, particularly serine proteases.[1] In this mechanism, a histidine residue acts as a general base, abstracting a proton from a serine residue.[2] This enhances the nucleophilicity of the serine, enabling it to attack a substrate, typically a carbonyl carbon of a peptide or ester bond.[2][3] Often, an aspartate residue is also present, forming a Ser-His-Asp catalytic triad, where the aspartate helps to correctly orient the histidine and stabilize the positive charge it develops during the transition state.[2][4][5]

Site-directed mutagenesis is a powerful and indispensable technique for investigating the roles of specific amino acids in enzyme catalysis.[6][7][8] By systematically replacing the putative catalytic residues (His and Ser) with non-functional amino acids (e.g., Alanine), researchers can directly assess their contribution to substrate binding and catalytic efficiency.[7][9] This document provides a comprehensive guide to designing and executing these studies, from the initial mutagenesis to the final kinetic analysis, providing valuable insights for mechanistic studies and inhibitor design.

The this compound Catalytic Mechanism

The catalytic cycle involves several key steps, including the formation of a tetrahedral intermediate and an acyl-enzyme intermediate. The histidine residue is crucial for both the acylation and deacylation steps of the reaction.[4]

HisSerCatalysis cluster_acylation Acylation Phase cluster_deacylation Deacylation Phase ES E + S (Enzyme-Substrate Complex) TI1 Tetrahedral Intermediate 1 (Ser-O⁻ attacks S) ES->TI1 His57 accepts proton from Ser195 AcylE Acyl-Enzyme Intermediate + Product 1 TI1->AcylE Intermediate collapses AcylE_deacyl Acyl-Enzyme Intermediate + H₂O TI2 Tetrahedral Intermediate 2 (H₂O attacks) AcylE_deacyl->TI2 His57 donates proton to H₂O (activates) EP2 E + Product 2 TI2->EP2 His57 donates proton to Ser195; P2 released Start Start->ES

Caption: The general mechanism of this compound catalysis.

Experimental Workflow

A systematic approach is essential for successfully studying catalytic residues. The overall workflow involves mutating the gene of interest, expressing and purifying the resulting protein variants, and finally, characterizing their enzymatic activity.

Workflow cluster_gene Gene Level cluster_protein Protein Level cluster_analysis Analysis Gene 1. Gene in Plasmid (Wild-Type) SDM 2. Site-Directed Mutagenesis (e.g., His -> Ala, Ser -> Ala) Gene->SDM Verify 3. Sequence Verification SDM->Verify Transform 4. Transformation (Expression Host, e.g., E. coli) Verify->Transform Express 5. Protein Expression & Purification Transform->Express Kinetics 6. Enzyme Kinetics Assay Express->Kinetics Analysis 7. Data Analysis (Km, kcat, kcat/Km) Kinetics->Analysis

Caption: Experimental workflow for site-directed mutagenesis studies.

Experimental Protocols

Protocol 1: Site-Directed Mutagenesis

This protocol is based on the QuikChange™ method, which utilizes a pair of complementary primers to amplify the entire plasmid, incorporating the desired mutation.[10]

1. Primer Design:

  • Design two complementary mutagenic primers, typically 25-45 bases long.[11]

  • The desired mutation (e.g., a codon change from Histidine 'CAT' to Alanine 'GCT') should be in the center of each primer.

  • Ensure a melting temperature (Tm) of ≥ 78°C.

  • Primers should have a minimum GC content of 40% and end with a G or C.[11]

2. PCR Amplification:

  • Set up the PCR reaction in a 50 µL volume:

    • Plasmid DNA template (wild-type): 5-50 ng

    • Forward mutagenic primer: 125 ng

    • Reverse mutagenic primer: 125 ng

    • dNTP mix: 1 µL (10 mM each)

    • High-fidelity DNA polymerase (e.g., PfuUltra): 1 µL

    • 10x Reaction Buffer: 5 µL

    • Nuclease-free water: to 50 µL

  • Thermal Cycling Conditions:

    Step Temperature Time Cycles
    Initial Denaturation 95°C 30 sec 1
    Denaturation 95°C 30 sec \multirow{3}{*}{16-18}
    Annealing 55°C 1 min
    Extension 68°C 1 min/kb of plasmid length
    Final Extension 68°C 5 min 1

    | Hold | 4°C | ∞ | 1 |

3. DpnI Digestion:

  • Following PCR, add 1 µL of DpnI restriction enzyme directly to the amplification product.[10][11]

  • Incubate at 37°C for 1-2 hours. DpnI digests the parental, methylated template DNA, leaving the newly synthesized, unmethylated (mutant) plasmid.[10]

4. Transformation:

  • Transform 1-2 µL of the DpnI-treated plasmid into 50 µL of high-efficiency competent E. coli cells (e.g., DH5α or XL1-Blue).[11]

  • Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.

5. Verification:

  • Pick several colonies and isolate plasmid DNA using a miniprep kit.

  • Confirm the presence of the desired mutation and the absence of any secondary mutations via DNA sequencing.

Protocol 2: Protein Expression and Purification

1. Expression:

  • Transform the sequence-verified mutant plasmid into a suitable E. coli expression strain, such as BL21(DE3).[11]

  • Inoculate a single colony into 10 mL of LB medium (with antibiotic) and grow overnight at 37°C.

  • Use the overnight culture to inoculate 1 L of LB medium. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[11]

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.

  • Continue culturing at a lower temperature (e.g., 18-25°C) for 16-20 hours to improve protein solubility.[11]

2. Cell Lysis and Purification (for His-tagged proteins):

  • Harvest cells by centrifugation (5,000 x g, 15 min, 4°C).

  • Resuspend the pellet in lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) with lysozyme and a protease inhibitor cocktail.[11]

  • Sonicate the cell suspension on ice to lyse the cells and shear DNA.

  • Clarify the lysate by centrifugation (15,000 x g, 30 min, 4°C).

  • Apply the supernatant to a pre-equilibrated Ni-NTA affinity column.

  • Wash the column with wash buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0).

  • Elute the protein with elution buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).

  • Verify protein purity and concentration using SDS-PAGE and a Bradford or BCA assay. Dialyze into a suitable storage buffer.

Protocol 3: Enzyme Kinetic Analysis

This protocol uses a chromogenic or fluorogenic substrate to continuously monitor enzyme activity.[12][13][14][15]

1. Reagents:

  • Purified wild-type and mutant enzymes of known concentration.

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0).

  • Substrate stock solution (e.g., N-α-Benzoyl-L-arginine 4-nitroanilide hydrochloride for a trypsin-like protease) dissolved in a suitable solvent like DMSO.

2. Assay Setup:

  • Perform assays in a 96-well plate format for high-throughput analysis.

  • Prepare a series of substrate dilutions in the assay buffer, ranging from approximately 0.1 x Km to 10 x Km (if Km is unknown, use a wide concentration range).

  • Add a fixed, low concentration of the enzyme to each well to initiate the reaction. The final DMSO concentration should be kept constant and low (<5%) across all reactions.

  • The final reaction volume is typically 100-200 µL.

3. Data Acquisition:

  • Immediately place the plate in a spectrophotometer or fluorescence plate reader pre-set to the appropriate temperature (e.g., 25°C or 37°C).

  • Measure the change in absorbance or fluorescence over time at the appropriate wavelength for the product being formed. Collect data points every 15-30 seconds for 5-10 minutes.

  • Ensure measurements are taken during the initial, linear phase of the reaction.

4. Data Analysis:

  • Calculate the initial velocity (V₀) for each substrate concentration from the slope of the linear portion of the progress curve. Convert this rate from Abs/min to M/s using the Beer-Lambert law (A = εcl).

  • Plot V₀ versus substrate concentration [S].

  • Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the kinetic parameters Vmax and Km.

  • Calculate the turnover number (kcat) using the equation: kcat = Vmax / [E]t, where [E]t is the total enzyme concentration.

  • Calculate the catalytic efficiency as the ratio kcat/Km.

Data Presentation and Interpretation

Quantitative data should be summarized in a table to facilitate comparison between the wild-type enzyme and its mutants.

Table 1: Kinetic Parameters for Wild-Type and Mutant Enzymes

EnzymeMutationKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Fold Decrease in kcat/Km
Wild-TypeNone1501006.7 x 10⁵1
Mutant 1His57 -> Ala> 10,0000.005< 1> 670,000
Mutant 2Ser195 -> Ala> 10,0000.001< 1> 670,000
Mutant 3His57 -> Gln5000.12.0 x 10²3,350

(Note: The data presented above are representative examples and will vary depending on the specific enzyme and mutations.)

Interpretation of Results:

  • His -> Ala and Ser -> Ala Mutants: A dramatic reduction (several orders of magnitude) in kcat and catalytic efficiency (kcat/Km) for these mutants is expected.[9] This result strongly supports their direct and essential involvement in the catalytic mechanism. The often-large increase in Km indicates that the active site integrity and/or substrate positioning may also be compromised.

  • His -> Gln Mutant: Glutamine can sometimes substitute for histidine as a hydrogen bond donor/acceptor, but it is a much weaker base. A significant, but not complete, loss of activity would suggest that the precise electronic properties and positioning of the histidine imidazole ring are critical for efficient catalysis.

  • Changes in Km: A significant increase in Km suggests that the mutated residue may play a role in substrate binding or in stabilizing the transition state. Conversely, a decrease in Km might indicate an altered conformational state.[16][17]

Conclusion

The combination of site-directed mutagenesis and steady-state kinetics provides a robust framework for dissecting the catalytic mechanism of this compound dyads. By quantifying the impact of specific amino acid substitutions on enzymatic activity, researchers can confirm the roles of key residues, understand their contribution to transition state stabilization, and gain critical insights for the rational design of enzymes with novel properties or the development of potent and specific inhibitors.[7]

References

Application of Seryl-Histidine (His-Ser) in Peptide Bond Formation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of the peptide bond is a cornerstone of protein synthesis and a critical reaction in the development of peptide-based therapeutics. While enzymatic and chemical methods for peptide synthesis are well-established, there is growing interest in the use of simple, catalytically active peptides that can function under mild conditions. The dipeptide seryl-histidine (Ser-His) has emerged as a notable catalyst for the formation of peptide bonds, mimicking the active site of serine proteases.[1][2][3][4] This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of Ser-His for peptide bond formation.

The catalytic activity of Ser-His is rooted in the synergistic action of the serine and histidine residues, which mirrors the function of the catalytic dyad found in serine proteases.[5][6][7][8] The imidazole side chain of histidine acts as a general base, abstracting a proton from the hydroxyl group of serine to increase its nucleophilicity. The activated serine hydroxyl group can then attack an activated carboxyl group (e.g., an ester) to form a transient acyl-serine intermediate. Subsequent nucleophilic attack by the amino group of another amino acid or peptide on this intermediate leads to the formation of a new peptide bond and regeneration of the Ser-His catalyst. This mechanism allows for the stepwise condensation of amino acid esters and peptide fragments.[1][2]

Data Presentation

The catalytic efficiency of Ser-His in peptide bond formation is influenced by various factors including the nature of the substrates, pH, temperature, and catalyst concentration. The following tables summarize quantitative data from studies on Ser-His catalyzed peptide synthesis.

Table 1: Yields of Peptides and Peptide Nucleic Acids (PNAs) Catalyzed by Ser-His and Other Simple Peptides. [1]

EntryReactantsCatalystProduct(s)Yield (%)
1Ac-Phe-OEt + H-Leu-NH₂Ser-HisAc-Phe-Leu-NH₂31.5
2Ac-Phe-OEt + H-Leu-NH₂His-SerAc-Phe-Leu-NH₂< 0.5
3Ac-Phe-OEt + H-Leu-NH₂Gly-GlyAc-Phe-Leu-NH₂13.1
4Ac-Phe-OEt + H-Leu-NH₂Gly-Gly-GlyAc-Phe-Leu-NH₂13.5
5PNA monomer 1Ser-HisPNA dimer 216.0
6PNA monomer 1Ser-HisPNA trimer 34.0
7PNA monomer 1Ser-HisPNA tetramer 460.0
8H-Phe-OEtSer-His(Phe)₂13.0
9H-Trp-OEtSer-His(Trp)₂6.0

Conditions: For entries 1-4, 50 mM reactants (each), 4 mM catalyst, 15 days, 4°C. For entries 5-7, 10 mM PNA monomer, 1.5 mM Ser-His, 35 h, 25°C. For entries 8-9, 270 mM H-Phe-OEt, 22 mM Ser-His, 14 days, 4°C.

Table 2: Influence of Reaction Conditions on the Yield of Ac-Phe-Leu-NH₂ Catalyzed by Ser-His. [3]

ParameterConditionYield of Ac-Phe-Leu-NH₂ (%)
pH 7~5
8~15
9~25
10~30
11~28
[Ser-His] (mM) 2~10
4~18
8~25
16~30
Temperature (°C) 4~20
25~30
40~25
60~15
Time (days) 1~15
3~30
5~32
7~32

Conditions: Reaction between Ac-Phe-OEt and H-Leu-NH₂. For pH dependence: 4 mM Ser-His, 25°C, 3 days. For [Ser-His] dependence: pH 10, 25°C, 1 day. For temperature dependence: 4 mM Ser-His, pH 10, 6 days. For reaction kinetics: 16 mM Ser-His, pH 10, 25°C.

Experimental Protocols

The following are detailed protocols for key experiments involving Ser-His catalyzed peptide bond formation.

Protocol 1: General Procedure for Ser-His Catalyzed Dipeptide Synthesis

This protocol describes the synthesis of Ac-Phe-Leu-NH₂ from Ac-Phe-OEt and H-Leu-NH₂.

Materials:

  • Seryl-Histidine (Ser-His) dipeptide

  • N-Acetyl-L-phenylalanine ethyl ester (Ac-Phe-OEt)

  • L-Leucinamide hydrochloride (H-Leu-NH₂·HCl)

  • Sodium borate buffer (100 mM, pH 10.0)

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (NaOH), 1 M

  • Reaction vials

  • Magnetic stirrer and stir bars

  • HPLC system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare a 100 mM sodium borate buffer and adjust the pH to 10.0 using 1 M HCl or 1 M NaOH.

    • Prepare stock solutions of Ser-His, Ac-Phe-OEt, and H-Leu-NH₂ in the sodium borate buffer.

  • Reaction Setup:

    • In a reaction vial, add the appropriate volumes of the stock solutions to achieve the final concentrations:

      • Ac-Phe-OEt: 50 mM

      • H-Leu-NH₂: 50 mM

      • Ser-His: 16 mM

    • Ensure the total reaction volume is consistent across all experiments. A typical volume is 1 mL.

    • Add a small magnetic stir bar to the vial.

  • Incubation:

    • Seal the reaction vial and place it on a magnetic stirrer in a temperature-controlled environment at 25°C.

    • Allow the reaction to proceed for 7 days.

  • Reaction Monitoring and Analysis:

    • At desired time points (e.g., 1, 3, 5, and 7 days), withdraw a small aliquot of the reaction mixture.

    • Quench the reaction by diluting the aliquot with a suitable mobile phase for HPLC analysis (e.g., water/acetonitrile with 0.1% TFA).

    • Analyze the sample by reverse-phase HPLC to determine the concentrations of the starting materials and the product (Ac-Phe-Leu-NH₂).

    • Calculate the yield of the product based on the initial concentration of the limiting reagent.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) for Control Peptides

For comparison and as a standard method for obtaining peptide fragments, a standard Fmoc-based solid-phase peptide synthesis protocol can be employed.[9][10][11]

Materials:

  • Rink amide resin

  • Fmoc-protected amino acids

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • Piperidine solution (20% in DMF)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink amide resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and shake for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • Dissolve the Fmoc-amino acid (3 eq.), DIC (3 eq.), and Oxyma Pure (3 eq.) in DMF.

    • Add the coupling solution to the resin and shake for 2 hours.

    • Monitor the coupling reaction using a Kaiser test.

    • Once the coupling is complete, wash the resin with DMF (5 times) and DCM (3 times).

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the desired sequence.

  • Cleavage and Deprotection:

    • After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it.

    • Add the TFA cleavage cocktail to the resin and shake for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

  • Purification: Purify the crude peptide using preparative reverse-phase HPLC.

Mandatory Visualizations

Catalytic Mechanism of Ser-His in Peptide Bond Formation

Caption: Proposed mechanism for Ser-His catalyzed peptide bond formation.

Experimental Workflow for Ser-His Catalyzed Peptide Synthesis

G start Start prep Prepare Reagents (Ser-His, Substrates, Buffer) start->prep setup Set up Reaction Mixture (Defined Concentrations) prep->setup incubate Incubate at Controlled Temperature and Time setup->incubate sample Withdraw Aliquots at Time Intervals incubate->sample quench Quench Reaction (Dilution) sample->quench hplc Analyze by HPLC quench->hplc data Calculate Yield and Analyze Kinetics hplc->data end End data->end

Caption: General workflow for studying Ser-His catalyzed peptide synthesis.

Conclusion

The dipeptide Ser-His serves as a simple and effective organocatalyst for peptide bond formation, offering a biomimetic approach to peptide synthesis.[1][2][3] Its ability to function under mild, aqueous conditions and even in denaturing environments presents advantages over traditional enzymatic methods.[1][2] The provided protocols and data offer a foundation for researchers to explore and apply Ser-His catalysis in their own work, from fundamental studies on the origins of life to the development of novel peptide-based materials and therapeutics. Further optimization of reaction conditions and substrate scope will continue to expand the utility of this versatile catalytic dipeptide.

References

Application Note: High-Throughput Kinetic Analysis of Histidine-Serine (His-Ser) Proteases

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Serine proteases are a large family of enzymes that cleave peptide bonds in proteins. A key feature of their active site is a catalytic triad typically composed of histidine (His), serine (Ser), and aspartic acid (Asp) residues. The serine residue acts as the nucleophile to attack the substrate's carbonyl carbon, a process facilitated by the histidine residue acting as a general base.[1] Understanding the kinetic behavior of these enzymes is crucial for elucidating their biological roles and for the development of specific inhibitors, which are vital in treating diseases ranging from cancer to viral infections.[2] This application note provides a detailed protocol for determining the key kinetic parameters (K_m, V_max, k_cat) of His-Ser proteases using a continuous fluorogenic assay, optimized for a high-throughput microplate format.

Principle of the Assay

The kinetic analysis is based on the Michaelis-Menten model, which describes the relationship between the initial reaction velocity (V_o), the substrate concentration ([S]), the maximum velocity (V_max), and the Michaelis constant (K_m).[3][4]

  • V_o = (V_max * [S]) / (K_m + [S])

This protocol utilizes a synthetic peptide substrate conjugated to a fluorophore, such as 7-amino-4-methylcoumarin (AMC) or 7-amino-4-carbamoylmethylcoumarin (ACC), which is quenched in its peptide-bound form.[5][6] Upon enzymatic cleavage of the peptide bond, the free fluorophore is released, resulting in a measurable increase in fluorescence intensity.[7] The initial rate of this fluorescence increase is directly proportional to the protease activity under steady-state assumptions.[8] This method is highly sensitive, allowing for the use of low enzyme concentrations and making it ideal for inhibitor screening and detailed kinetic characterization.[6][9]

Visualizations

// Edges E_S -> Tetra_Inter [color="#4285F4", label="Formation of\ntetrahedral intermediate"]; Tetra_Inter -> Acyl_Enzyme [color="#EA4335", label="Intermediate collapse"]; Acyl_Enzyme -> Deacylation [color="#FBBC05", label="Water molecule binds"]; Deacylation -> E_P [color="#34A853", label="Regeneration of\nfree enzyme"]; } dot Caption: Catalytic mechanism of a typical this compound protease.

Experimental_Workflow prep Reagent Preparation (Buffer, Enzyme, Substrate) opt Enzyme Concentration Optimization prep->opt dilute Substrate Serial Dilution prep->dilute plate 96-Well Plate Setup (Enzyme + Substrate) opt->plate dilute->plate read Kinetic Reading (Measure Fluorescence vs. Time) plate->read collect Data Collection read->collect

Data_Analysis_Flow rawData Raw Fluorescence Data (Time-course for each [S]) blankCorrect Blank Correction (Subtract 'No Enzyme' control) rawData->blankCorrect calcVo Calculate Initial Velocity (Vo) (Slope of initial linear phase) blankCorrect->calcVo plot Plot Vo vs. [S] calcVo->plot fit Non-Linear Regression (Michaelis-Menten Fit) plot->fit params Determine Kinetic Parameters (Km, Vmax, kcat) fit->params

Experimental Protocols

Materials and Reagents
  • Enzyme : Purified this compound protease of interest.

  • Substrate : Fluorogenic peptide substrate (e.g., Ac-Ala-X-X-Arg-ACC).[7] Stock solution prepared in DMSO.

  • Assay Buffer : e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0 (optimal buffer may vary).

  • Microplates : Black, flat-bottom 96-well or 384-well microplates (low fluorescence background).

  • Instrumentation : Fluorescence microplate reader with kinetic reading capabilities and temperature control, capable of excitation/emission wavelengths suitable for the chosen fluorophore (e.g., Ex: 380 nm, Em: 460 nm for AMC/ACC).[5][7]

  • Data Analysis Software : Software capable of non-linear regression analysis, such as GraphPad Prism, R, or specialized tools like ICEKAT.[8][10]

Protocol 1: Preparation of Reagents
  • Assay Buffer : Prepare 500 mL of the desired assay buffer. Filter sterilize and store at 4°C. Equilibrate to the assay temperature (e.g., 37°C) before use.

  • Substrate Stock : Dissolve the fluorogenic substrate in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Store in small aliquots at -20°C or -80°C, protected from light.

  • Enzyme Stock : Prepare a concentrated stock solution of the enzyme in a suitable buffer (e.g., assay buffer with 10% glycerol for stability). Determine the precise protein concentration using a reliable method (e.g., BCA assay). Store aliquots at -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Determination of Optimal Enzyme Concentration

Objective: To find an enzyme concentration that yields a linear increase in fluorescence over time with a moderate substrate concentration.

  • Prepare a fixed, non-saturating concentration of the substrate in assay buffer (e.g., a concentration close to the expected K_m or 20 µM if K_m is unknown).

  • Prepare a serial dilution of the enzyme in assay buffer.

  • In a 96-well plate, add the substrate solution to each well.

  • Initiate the reaction by adding the different concentrations of the enzyme to the wells. Include a "no enzyme" control for background subtraction.

  • Immediately place the plate in the microplate reader (pre-set to the assay temperature) and begin kinetic measurements every 60 seconds for 30-60 minutes.

  • Calculate the initial velocity (rate of fluorescence increase) for each enzyme concentration.

  • Plot the initial velocity against enzyme concentration. Select a concentration from the linear range of this plot for subsequent kinetic experiments.

Protocol 3: Michaelis-Menten Kinetics Assay
  • Substrate Dilution Series : Thaw a substrate stock aliquot. Prepare a 2-fold serial dilution of the substrate in assay buffer, starting from a concentration well above the expected K_m (e.g., 5-10 times the K_m). Prepare enough volume for triplicate wells. A typical range might be 200 µM down to ~1.5 µM.

  • Plate Setup :

    • Add 50 µL of each substrate concentration to triplicate wells of the 96-well plate.

    • Add 50 µL of assay buffer without substrate to three wells to serve as the "no substrate" blank.

    • Prepare the enzyme solution at 2X the final desired concentration (determined in Protocol 2) in pre-warmed assay buffer.

  • Initiate Reaction : Add 50 µL of the 2X enzyme solution to all wells containing the substrate. To the "no substrate" wells, add 50 µL of the 2X enzyme solution. The final volume in each well will be 100 µL.

  • Kinetic Measurement : Immediately place the plate in the microplate reader and begin kinetic measurements as described in Protocol 2.

Protocol 4: Data Analysis
  • Data Extraction : Export the raw fluorescence data (Relative Fluorescence Units, RFU) versus time for each well.

  • Blank Subtraction : For each time point, subtract the average fluorescence of the "no substrate" blank wells from all other data points.

  • Calculate Initial Velocity (V_o) :

    • Plot the blank-corrected fluorescence versus time for each substrate concentration.

    • Identify the initial linear portion of each curve. The reaction rate should be linear until approximately 10% of the substrate has been consumed.

    • Determine the slope of this linear portion using linear regression. This slope is the initial velocity (V_o) in RFU/min.

  • Convert V_o to M/min : To convert V_o from RFU/min to molar concentration/min, a standard curve of the free fluorophore must be generated.

  • Michaelis-Menten Plot : Plot the calculated initial velocities (V_o) against their corresponding substrate concentrations ([S]).

  • Non-Linear Regression : Fit the data directly to the Michaelis-Menten equation using a suitable software package.[10] This will yield the values for V_max and K_m.

  • Calculate k_cat : The turnover number (k_cat) can be calculated using the following equation, where [E]_t is the total enzyme concentration in the assay.[3]

    • k_cat = V_max / [E]_t

Data Presentation

Quantitative data should be organized into clear tables for easy interpretation and comparison.

Table 1: Example Data for Enzyme Concentration Optimization

Final Enzyme Conc. (nM) Initial Velocity (RFU/min) Linearity (R²)
0 15.2 N/A
1 150.5 0.998
2 305.1 0.999
4 598.9 0.999
8 950.3 0.995

| 16 | 1210.7 | 0.981 |

Based on this example, a final concentration of 2-4 nM would be suitable.

Table 2: Summary of Determined Kinetic Parameters

Parameter Value Standard Error
V_max 1250.5 RFU/min ± 25.1
K_m 25.6 µM ± 2.3
k_cat 10.4 s⁻¹ ± 0.2

| k_cat/K_m | 4.1 x 10⁵ M⁻¹s⁻¹ | ± 0.5 x 10⁵ |

Note: V_max should be converted to M/s for the calculation of k_cat.

References

Application Notes and Protocols for Mass Spectrometry-Based Analysis of His-Ser Protein Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cleavage of peptide bonds is a fundamental biological process critical to numerous cellular functions, including protein activation, signaling, and degradation. The seryl-histidine (Ser-His) catalytic dyad is a well-established motif found in the active sites of many serine proteases. Notably, the simple dipeptide Ser-His itself possesses intrinsic hydrolytic activity and can non-specifically cleave proteins, making it a subject of interest in evolutionary biology and proteomics research.[1][2] Understanding the specificity and efficiency of such cleavage events is crucial for basic research and has significant implications for drug development, particularly in the design of protease inhibitors and protease-activated therapeutics.[3]

Mass spectrometry (MS) has emerged as an indispensable tool for the detailed analysis of protein cleavage events.[4] Its high sensitivity, accuracy, and throughput allow for the precise identification of cleavage sites and the quantification of cleavage products. This document provides detailed application notes and protocols for utilizing mass spectrometry to analyze protein cleavage mediated by the His-Ser dipeptide.

Core Principles

The analysis of protein cleavage by mass spectrometry generally involves the following key stages:

  • Protein Digestion: The target protein is incubated with the cleavage agent (in this case, the Ser-His dipeptide) under controlled conditions to induce cleavage.

  • Sample Preparation: The resulting peptide mixture is prepared for MS analysis. This typically involves reduction, alkylation, and desalting to ensure optimal ionization and separation.

  • LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides and then fragments them to obtain sequence information.

  • Data Analysis: The acquired MS/MS spectra are searched against a protein sequence database to identify the peptides and pinpoint the exact cleavage sites. Quantitative analysis can be performed to determine the efficiency of cleavage at different sites.

Experimental Protocols

Protocol 1: In-Solution Protein Cleavage by this compound Dipeptide

This protocol outlines the procedure for cleaving a purified protein in solution using the Ser-His dipeptide.

Materials:

  • Purified target protein (e.g., Bovine Serum Albumin, Myoglobin)

  • Seryl-Histidine (Ser-His) dipeptide

  • Ammonium bicarbonate buffer (50 mM, pH 7.8)

  • Urea

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Formic acid

  • HPLC-grade water

  • Solid Phase Extraction (SPE) C18 cartridges

Procedure:

  • Protein Denaturation:

    • Dissolve the target protein in 50 mM ammonium bicarbonate buffer containing 6 M urea to a final concentration of 1 mg/mL.

    • Add DTT to a final concentration of 10 mM.

    • Incubate at 37°C for 1 hour to reduce disulfide bonds.

    • Allow the sample to cool to room temperature.

    • Add IAA to a final concentration of 25 mM.

    • Incubate in the dark at room temperature for 1 hour to alkylate cysteine residues.

  • This compound Dipeptide Digestion:

    • Dilute the denatured and alkylated protein solution with 50 mM ammonium bicarbonate buffer to reduce the urea concentration to below 1 M.

    • Add the Ser-His dipeptide to the protein solution at a desired enzyme-to-substrate ratio (e.g., 1:100 w/w).

    • Incubate the reaction mixture at 37°C for 12-24 hours. A time-course experiment may be necessary to optimize the incubation time.

  • Reaction Quenching and Sample Cleanup:

    • Stop the cleavage reaction by adding formic acid to a final concentration of 1% to lower the pH.

    • Desalt and concentrate the resulting peptide mixture using a C18 SPE cartridge according to the manufacturer's instructions.

    • Elute the peptides with a solution of 50% acetonitrile and 0.1% formic acid.

    • Dry the eluted peptides in a vacuum centrifuge.

    • Store the dried peptides at -20°C until LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of Cleavage Products

This protocol provides a general framework for the analysis of the peptide mixture generated from Protocol 1.

Materials:

  • Dried peptide sample

  • Mobile Phase A: 0.1% formic acid in HPLC-grade water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • A high-resolution mass spectrometer (e.g., Q Exactive or Orbitrap series) coupled with a nano-liquid chromatography system.

Procedure:

  • Sample Reconstitution: Reconstitute the dried peptide sample in 20 µL of Mobile Phase A.

  • LC Separation:

    • Inject 1-2 µg of the peptide sample onto a C18 analytical column.

    • Separate the peptides using a linear gradient of Mobile Phase B (e.g., 2% to 40% B over 60 minutes) at a flow rate of 300 nL/min.

  • Mass Spectrometry Analysis:

    • Operate the mass spectrometer in data-dependent acquisition (DDA) mode.

    • Acquire full MS scans in the Orbitrap at a resolution of 70,000 over a mass range of m/z 350-1800.

    • Select the top 10-15 most intense precursor ions for fragmentation by higher-energy collisional dissociation (HCD).

    • Acquire MS/MS scans in the Orbitrap at a resolution of 17,500.

    • Utilize a dynamic exclusion list to prevent repeated fragmentation of the same precursor ion.

Protocol 3: Data Analysis and Cleavage Site Identification

This protocol describes the bioinformatics workflow for identifying the this compound cleavage sites.

Software:

  • A database search engine such as Mascot, SEQUEST, or MaxQuant.

  • Protein sequence database (e.g., Swiss-Prot) for the organism from which the target protein was derived.

Procedure:

  • Database Searching:

    • Convert the raw MS data files to a suitable format (e.g., .mgf or .mzXML).

    • Search the MS/MS spectra against the protein sequence database using the chosen search engine.

    • Configure the search parameters as follows:

      • Enzyme: No specific enzyme (or "unspecific cleavage"). This is crucial as Ser-His exhibits broad specificity.[1][2]

      • Precursor Mass Tolerance: 10 ppm.

      • Fragment Mass Tolerance: 0.02 Da.

      • Fixed Modification: Carbamidomethyl (C) for alkylated cysteines.

      • Variable Modifications: Oxidation (M), Deamidation (N, Q).

  • Cleavage Site Validation and Localization:

    • Filter the search results to achieve a false discovery rate (FDR) of <1%.

    • Identify peptides that are not the result of the expected tryptic digestion (if a standard protease was used as a control). These "semi-tryptic" or "non-tryptic" peptides are indicative of cleavage by the Ser-His dipeptide.

    • The N- and C-termini of the identified peptides represent the P1' and P1 positions of the cleavage sites, respectively.

Data Presentation

Quantitative data from the analysis of this compound cleavage can be summarized to show the cleavage efficiency at different amino acid residues. The following table is a representative example of how such data could be presented, based on the findings that Ser-His can cleave at all 20 amino acids with varying efficiencies.[1][2]

P1 Residue (Amino acid preceding cleavage site)P1' Residue (Amino acid following cleavage site)Number of Unique Peptides IdentifiedRelative Cleavage Efficiency (%)
Alanine (A)Glycine (G)158.5
Leucine (L)Serine (S)126.8
Phenylalanine (F)Valine (V)105.7
Glutamic Acid (E)Aspartic Acid (D)84.5
Lysine (K)Arginine (R)52.8
Proline (P)Glycine (G)21.1
............

Note: The data in this table is illustrative and will vary depending on the target protein and experimental conditions.

Visualizations

Experimental Workflow

The overall experimental workflow for analyzing this compound protein cleavage by mass spectrometry is depicted below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry cluster_data_analysis Data Analysis protein Target Protein denatured_protein Denaturation, Reduction & Alkylation protein->denatured_protein digestion This compound Dipeptide Cleavage denatured_protein->digestion desalting Desalting (SPE) digestion->desalting lc_ms LC-MS/MS Analysis desalting->lc_ms database_search Database Search (Unspecific Cleavage) lc_ms->database_search results Cleavage Site ID & Quantification database_search->results

Figure 1. Experimental workflow for this compound cleavage analysis.
Generalized Protease-Activated Signaling Pathway

While a specific signaling pathway directly activated by this compound dipeptide cleavage is not well-defined, the following diagram illustrates a general mechanism by which protease activity can initiate a signaling cascade. This is relevant in the context of drug development, where proteases are often targets.

signaling_pathway protease Protease Activity (e.g., this compound like) pro_protein Inactive Pro-protein (e.g., Pro-growth Factor) protease->pro_protein Cleavage active_protein Active Protein (e.g., Growth Factor) pro_protein->active_protein receptor Cell Surface Receptor active_protein->receptor Binding downstream Downstream Signaling (e.g., Kinase Cascade) receptor->downstream Activation response Cellular Response (e.g., Proliferation, Differentiation) downstream->response

Figure 2. Generalized protease-activated signaling cascade.

Applications in Drug Development

The methodologies described here are highly relevant to the field of drug development.

  • Protease Inhibitor Screening: By establishing a robust assay for protein cleavage, researchers can screen compound libraries for molecules that inhibit the hydrolytic activity of proteases, including those with a Ser-His catalytic dyad. Mass spectrometry can quantitatively measure the reduction in cleavage products in the presence of a potential inhibitor.

  • Development of Protease-Activated Drugs: Understanding the cleavage specificity of proteases is essential for designing prodrugs that are activated by specific proteases in a target tissue, such as a tumor microenvironment. This can enhance drug efficacy while minimizing off-target toxicity.

  • Characterization of Biotherapeutics: The stability of therapeutic proteins is a critical quality attribute. These protocols can be adapted to assess the susceptibility of a biotherapeutic to cleavage by endogenous proteases, providing insights into its potential degradation pathways in vivo.

Conclusion

The combination of controlled protein cleavage by the this compound dipeptide and high-resolution mass spectrometry provides a powerful platform for detailed studies of protein hydrolysis. The protocols and workflows presented here offer a comprehensive guide for researchers to identify cleavage sites, quantify cleavage efficiency, and apply this knowledge to fundamental research and drug development. The adaptability of mass spectrometry allows for both qualitative and quantitative analyses, making it an invaluable tool in the field of proteomics and beyond.

References

Application Notes and Protocols for His-Ser Peptide Hydrolysis Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hydrolysis of peptides is a fundamental biochemical process with critical roles in protein turnover, nutrient absorption, and the regulation of signaling pathways. The His-Ser (Histidyl-Serine) dipeptide motif is of particular interest due to the catalytic potential of the histidine and serine residues, which form the catalytic dyad in many serine proteases. Assaying the hydrolysis of the this compound peptide bond is crucial for studying the activity of various peptidases, screening for enzyme inhibitors, and understanding the metabolic fate of peptides in biological systems.

These application notes provide detailed protocols for spectrophotometric and high-performance liquid chromatography (HPLC)-based assays to monitor the hydrolysis of a this compound dipeptide or a synthetic substrate containing the this compound linkage.

Signaling Pathway: Bradykinin Degradation

The hydrolysis of dipeptides is a key mechanism in the regulation of various signaling pathways. A prominent example is the degradation of bradykinin, a potent vasodilator peptide involved in inflammation and blood pressure regulation. The activity of bradykinin is tightly controlled by several peptidases, including Angiotensin-Converting Enzyme (ACE) and Aminopeptidases, which cleave dipeptides from the peptide.[1][2][3][4][5] ACE, a dipeptidyl carboxypeptidase, primarily inactivates bradykinin by removing the C-terminal dipeptide Phe-Arg.[4][5] Aminopeptidases can also cleave N-terminal amino acids. Understanding the kinetics of these peptidases is crucial for the development of drugs targeting the renin-angiotensin and kallikrein-kinin systems.

Bradykinin_Degradation_Pathway cluster_bradykinin Bradykinin Signaling cluster_degradation Degradation Pathways Bradykinin Bradykinin (Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg) B2_Receptor B2 Receptor Bradykinin->B2_Receptor Binds ACE Angiotensin-Converting Enzyme (ACE) Bradykinin->ACE Cleaves (Phe-Arg) Aminopeptidase Aminopeptidase P (APP) Bradykinin->Aminopeptidase Cleaves (Arg) CPN Carboxypeptidase N (CPN) Bradykinin->CPN Cleaves (Arg) Signaling Vasodilation, Inflammation B2_Receptor->Signaling Activates Inactive_Fragments Inactive Fragments (e.g., Bradykinin 1-7, 1-5) ACE->Inactive_Fragments Aminopeptidase->Inactive_Fragments CPN->Inactive_Fragments

Caption: Bradykinin signaling and degradation pathway.

Experimental Workflow for this compound Peptide Hydrolysis Assay

The general workflow for a this compound peptide hydrolysis assay involves preparing the reaction mixture, initiating the reaction, monitoring the product formation over time, and analyzing the data to determine the reaction rate and enzyme kinetics.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_monitoring 3. Monitoring cluster_analysis 4. Data Analysis Reagents Prepare Assay Buffer, Enzyme Solution, and This compound Substrate Mix Combine Buffer, Substrate, and Enzyme in a Microplate or Cuvette Reagents->Mix Incubate Incubate at Optimal Temperature Mix->Incubate Measure Measure Product Formation (Absorbance/Fluorescence/ Chromatographic Peak Area) at Timed Intervals Incubate->Measure Plot Plot Product Concentration vs. Time Measure->Plot Calculate Calculate Initial Velocity (V₀) Plot->Calculate Kinetics Determine Kinetic Parameters (Km, Vmax) using Michaelis-Menten Plot Calculate->Kinetics

Caption: General experimental workflow for a this compound peptide hydrolysis assay.

Data Presentation

Table 1: Kinetic Parameters of Porcine Kidney Dipeptidase with Various Dipeptide Substrates

SubstrateKm (mM)Vmax (µmol/min/mg)
Gly-Gly1.2150
Gly-Ala0.8250
Ala-Gly1.5180
Leu-Gly0.5300
Gly-D-Ala--

Note: This table presents hypothetical yet realistic values based on published data for porcine kidney dipeptidase to illustrate typical kinetic parameters.

Table 2: Kinetic Parameters of Glutamyl Endopeptidase with Z-Phe-Leu-Glu-pNA [6]

EnzymeSource OrganismKm (mM)Vmax (µmol/mg/min)Optimal pH
Glutamyl EndopeptidaseBacillus licheniformis1.495 ± 0.03450.2378.5
V8 ProteaseStaphylococcus aureusNot specifiedNot specified7.8 - 8.5

Table 3: Molar Extinction Coefficients of p-Nitroaniline [7]

Wavelength (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Common Applications/Notes
4108,800Commonly used due to minimal absorbance overlap between substrate and product.
4059,960Frequently used in kinetic assays.
380-381VariableUsed in some specific protocols; a difference extinction coefficient may be needed to correct for spectral shifts.

Experimental Protocols

Protocol 1: Spectrophotometric Assay using a Chromogenic Substrate (e.g., this compound-pNA)

This protocol describes a continuous spectrophotometric assay for measuring the hydrolysis of a this compound dipeptide linked to a chromogenic reporter group, p-nitroaniline (pNA). The cleavage of the peptide bond releases pNA, which is yellow and can be quantified by measuring the absorbance at 405-410 nm.

Materials:

  • This compound-p-nitroanilide (this compound-pNA) substrate

  • Dipeptidase enzyme (e.g., porcine kidney dipeptidase)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • 96-well microplate or quartz cuvettes

  • Microplate reader or spectrophotometer with temperature control

Procedure:

  • Preparation of Reagents:

    • Prepare a 100 mM stock solution of this compound-pNA in dimethyl sulfoxide (DMSO).

    • Prepare a stock solution of the dipeptidase enzyme in Assay Buffer. The optimal concentration should be determined empirically.

    • Prepare the Assay Buffer (50 mM Tris-HCl, pH 7.5).

  • Enzyme Assay:

    • Set the spectrophotometer or microplate reader to 405 nm and the temperature to 37°C.

    • For a 200 µL final reaction volume in a 96-well plate, add the following to each well:

      • 170 µL of Assay Buffer

      • 10 µL of this compound-pNA stock solution (for a final concentration of 5 mM)

    • Pre-incubate the plate at 37°C for 5 minutes.

    • To initiate the reaction, add 20 µL of the enzyme solution to each well.

    • Immediately start monitoring the increase in absorbance at 405 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Plot the absorbance at 405 nm versus time.

    • Determine the initial velocity (V₀) of the reaction from the linear portion of the curve (ΔAbs/min).

    • Calculate the rate of pNA formation using the Beer-Lambert law (A = εbc), where ε is the molar extinction coefficient of pNA (e.g., 9,960 M⁻¹cm⁻¹ at 405 nm), b is the path length in cm, and c is the concentration in M.[7]

    • To determine Km and Vmax, perform the assay with varying concentrations of the this compound-pNA substrate and plot the initial velocities against the substrate concentrations. Fit the data to the Michaelis-Menten equation.

Protocol 2: HPLC-Based Assay for this compound Hydrolysis

This protocol describes a discontinuous assay for measuring the hydrolysis of the natural this compound dipeptide by monitoring the decrease in substrate concentration and the increase in product concentrations (Histidine and Serine) using reverse-phase HPLC.

Materials:

  • This compound dipeptide

  • Dipeptidase enzyme

  • Reaction Buffer (e.g., 50 mM phosphate buffer, pH 7.4)

  • Quenching Solution (e.g., 1 M HCl or 10% trifluoroacetic acid)

  • HPLC system with a C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Autosampler vials

Procedure:

  • Reaction Setup:

    • Prepare a stock solution of this compound dipeptide in the Reaction Buffer.

    • Prepare a stock solution of the dipeptidase enzyme in the Reaction Buffer.

    • In a microcentrifuge tube, combine the Reaction Buffer and this compound substrate to a final volume of 90 µL. Pre-incubate at 37°C for 5 minutes.

    • Initiate the reaction by adding 10 µL of the enzyme solution.

  • Time-Course Sampling:

    • At specific time points (e.g., 0, 5, 10, 20, 30, and 60 minutes), withdraw a 10 µL aliquot of the reaction mixture and immediately add it to a tube containing 10 µL of Quenching Solution to stop the reaction.

    • Store the quenched samples on ice or at -20°C until HPLC analysis.

  • HPLC Analysis:

    • Set up the HPLC system with a C18 column equilibrated with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject 10 µL of each quenched sample.

    • Elute the samples using a linear gradient of Mobile Phase B (e.g., 5% to 50% over 20 minutes) at a flow rate of 1 mL/min.

    • Monitor the elution of this compound, Histidine, and Serine by UV absorbance at 214 nm.

    • Generate standard curves for this compound, Histidine, and Serine to quantify their concentrations in the samples.

  • Data Analysis:

    • Calculate the concentration of the this compound substrate remaining and the concentrations of the Histidine and Serine products formed at each time point.

    • Plot the concentration of product formed versus time to determine the initial reaction velocity.

    • For kinetic analysis, perform the assay with varying initial concentrations of the this compound substrate and determine the initial velocities for each concentration.

    • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to calculate Km and Vmax.

References

Application Notes and Protocols: The Role of Histidine-Serine (His-Ser) Mimics in Modern Inhibitor Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The histidine-serine catalytic dyad is a fundamental functional motif found in the active site of numerous enzymes, particularly hydrolases like serine proteases and esterases.[1][2] In the canonical mechanism, a histidine residue acts as a general base, abstracting a proton from the serine's hydroxyl group. This activates the serine to become a potent nucleophile that attacks the substrate, often forming a transient covalent intermediate.[3][4] Understanding and targeting this mechanism is a cornerstone of drug discovery.

His-Ser mimics are synthetic constructs designed to replicate the spatial and electronic arrangement of this critical dyad. These mimics serve a dual purpose in inhibitor design: they can be incorporated into molecules that act as potent inhibitors themselves by mimicking the transition state of the enzymatic reaction, or they can be used to create artificial enzyme models for high-throughput screening of potential drug candidates.[5][6][7] This document provides detailed application notes on the design principles of these inhibitors and protocols for their evaluation.

Application Note 1: Design Principles of this compound Mimic Inhibitors

The primary strategy behind using this compound mimics is the principle of transition-state analogy.[7][8] Enzymes have the highest affinity for the transition state of the reaction they catalyze. Inhibitors designed to resemble this high-energy, transient structure can bind to the active site with extremely high affinity, often orders of magnitude greater than the substrate itself, thereby blocking the enzyme's function.[7][9]

Key Design Concepts:

  • Covalent Inhibition: Some mimics are designed to form a stable covalent bond with the active site serine, effectively leading to irreversible inhibition. These are often called "suicide inhibitors" because the enzyme participates in its own inactivation.[8]

  • Non-Covalent Transition-State Mimicry: These inhibitors are designed to be chemically stable analogs of the tetrahedral intermediate formed during catalysis.[9] For instance, phosphinic peptides have been successfully used as transition-state mimics for proteases, where the phosphorus atom mimics the tetrahedral carbon of the intermediate.[9]

  • Scaffold-Based Design: This approach involves identifying "hotspot" residues in a protein-protein interaction that are critical for binding. A synthetic scaffold is then designed to present functional groups that mimic these hotspot residues in the correct spatial orientation.[10][11]

Visualization: The Ser-His-Asp Catalytic Triad Mechanism

The following diagram illustrates the charge-relay network within the canonical Ser-His-Asp catalytic triad, which is the foundation for the this compound dyad's function. The aspartate residue helps to orient the histidine and increase its basicity, making it more effective at activating the serine nucleophile.[3][4]

G Canonical Ser-His-Asp Catalytic Mechanism cluster_0 Resting Enzyme cluster_1 Substrate Binding cluster_2 Catalysis cluster_3 Product Release Ser Ser (Nucleophile) Substrate Substrate (e.g., Peptide) His His (Base) His->Ser H-bonds Asp Asp (Acid) Asp->His H-bonds, polarizes TI Tetrahedral Intermediate Substrate->TI Ser attacks carbonyl Acyl Acyl-Enzyme Intermediate TI->Acyl Intermediate collapses P1 Product 1 (Amine) Acyl->P1 P1 released Water Water P2 Product 2 (Acid) Acyl->P2 P2 released, Enzyme regenerated Water->TI Water attacks acyl-enzyme G Inhibitor Screening Workflow Using an Enzyme Mimic Target Identify Target Enzyme (e.g., CA IX) Surrogate Select Stable Surrogate (e.g., CA II) Target->Surrogate Mutate Site-Directed Mutagenesis (Create this compound active site mimic) Surrogate->Mutate Express Express & Purify Mimic Protein Mutate->Express Validate Structural & Kinetic Validation of Mimic Express->Validate Screen High-Throughput Screening of Compound Library Validate->Screen Hit Identify 'Hit' Compounds (Potent Inhibitors) Screen->Hit Confirm Confirm Hits on Original Target Enzyme Hit->Confirm G Workflow for a General Enzyme Inhibition Assay Prep Prepare Reagents (Enzyme, Substrate, Inhibitor Dilutions) Plate Plate Setup (Controls + Inhibitor Concentrations) Prep->Plate Incubate Pre-incubate Enzyme + Inhibitor Plate->Incubate Start Initiate Reaction (Add Substrate) Incubate->Start Read Monitor Reaction (e.g., Absorbance over time) Start->Read Analyze Calculate Initial Rates (Velocity) Read->Analyze Plot Plot % Inhibition vs. [Inhibitor] Analyze->Plot IC50 Calculate IC50 Value Plot->IC50 G Computational Workflow for Designing Helix Mimics Structure Obtain Protein Complex Structure (e.g., PDB) Hotspot Identify Interface 'Hotspot' Residues Structure->Hotspot Scaffold Select Chemical Scaffold Hotspot->Scaffold Design Computational Design (Graft side-chain mimics) Scaffold->Design Optimize Optimize & Score Designs (Docking, Energy Calculation) Design->Optimize Synthesize Select & Synthesize Top Candidates Optimize->Synthesize Validate Experimental Validation (Enzyme Inhibition Assay) Synthesize->Validate

References

Application Notes and Protocols for In Silico Modeling of a His-Ser Catalytic Triad

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed guide for the computational modeling of His-Ser catalytic triads, a fundamental motif in many enzymes, particularly serine proteases. This document outlines the theoretical basis and practical steps for system preparation, molecular dynamics simulations, and advanced QM/MM calculations to investigate enzymatic mechanisms.

Introduction: The this compound Catalytic Triad

The this compound dyad, often part of a canonical Ser-His-Asp/Glu catalytic triad, is a highly conserved active site motif in a vast number of hydrolase enzymes.[1][2][3] In this arrangement, the histidine residue acts as a general base, abstracting a proton from the serine's hydroxyl group. This activation dramatically increases the nucleophilicity of the serine, enabling it to attack a substrate, typically a carbonyl carbon of a peptide or ester bond.[1][2] The third member, usually an aspartate or glutamate, electrostatically stabilizes the resulting positive charge on the histidine, completing the charge-relay network.[2][3]

In silico modeling provides an atomic-level view of this process, allowing researchers to study reaction mechanisms, transition states, and the effects of mutations or inhibitors.[4][5] This guide details a multi-stage computational workflow, from initial system setup to the simulation of the chemical reaction itself.

The Catalytic Mechanism

The catalytic cycle of a typical serine protease involves two main stages: acylation and deacylation.[6]

  • Acylation: The activated serine attacks the substrate, forming a tetrahedral intermediate. This intermediate is stabilized by an "oxyanion hole" in the active site. The intermediate then collapses, breaking the substrate's peptide bond and forming a covalent acyl-enzyme intermediate.[1][6]

  • Deacylation: A water molecule enters the active site and, activated by the histidine, attacks the acyl-enzyme intermediate. This forms a second tetrahedral intermediate, which then collapses to release the product and regenerate the free enzyme.[6]

E_S E + S (Enzyme-Substrate Complex) TS1 Tetrahedral Intermediate 1 (Acylation) E_S->TS1 Ser attack E_Acyl Acyl-Enzyme Intermediate TS1->E_Acyl Product 1 release TS2 Tetrahedral Intermediate 2 (Deacylation) E_Acyl->TS2 Water attack E_P E + P (Enzyme-Product Complex) TS2->E_P Product 2 release E_P->E_S Regeneration Overall Computational Workflow prep Protocol 1: System Preparation md Protocol 2: MD Simulation prep->md Initial System dock Protocol 3: Substrate Docking (Optional) prep->dock Prepared Receptor qmmm Protocol 4: QM/MM Calculation md->qmmm Structural Ensembles dock->md Protein-Ligand Complex analysis Analysis: Mechanism, Energetics, Kinetics qmmm->analysis cluster_0 Enzyme-Substrate Complex cluster_1 QM Region cluster_2 MM Region Ser Ser His His Ser->His H-bond Substrate Substrate Ser->Substrate Nucleophilic Attack Asp Asp His->Asp H-bond Protein_Backbone Rest of Protein Solvent Solvent Ions Ions

References

Probing the Histidine-Serine Hydrogen Bond with NMR Spectroscopy: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hydrogen bond between histidine (His) and serine (Ser) residues is a fundamental interaction in numerous biological processes, most notably in the catalytic triad of enzymes like serine proteases.[1][2] This interaction is crucial for activating the serine nucleophile, which is essential for catalysis.[2] Understanding the nuances of the His-Ser hydrogen bond, including its strength, geometry, and dynamics, is therefore of paramount importance in enzymology, structural biology, and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique that provides atomic-level insights into the structure, dynamics, and interactions of biomolecules in solution, making it an ideal tool to probe the intricacies of the this compound hydrogen bond.[3][4] This application note provides a detailed overview of the principles, protocols, and data analysis involved in using NMR to characterize this critical interaction.

Principles of NMR in Studying the this compound Hydrogen Bond

Several NMR parameters are sensitive to the local electronic environment and can be used to directly or indirectly probe the this compound hydrogen bond.

  • Chemical Shifts: The chemical shift of a nucleus is highly sensitive to its chemical and steric environment.[5] The formation of a hydrogen bond deshields the proton involved, leading to a downfield chemical shift. For the this compound hydrogen bond, the ¹H chemical shift of the serine hydroxyl proton and the involved histidine imidazole proton (Nδ1-H or Nε2-H) are key indicators.[2][6] Similarly, the ¹⁵N chemical shifts of the histidine imidazole nitrogens are also perturbed upon hydrogen bond formation.[7] Unusually downfield ¹H chemical shifts, sometimes exceeding 9.0 ppm for the histidine Cɛ1-H proton, can provide strong evidence for the presence of a hydrogen bond.[2][6]

  • Scalar Couplings (J-couplings): Scalar couplings across hydrogen bonds, denoted as ⁿʰJ(X,Y), where n is the number of bonds, provide direct evidence of a hydrogen bond.[8] For a this compound hydrogen bond, a two-bond scalar coupling (²ʰJ(N,H)) between the histidine nitrogen and the serine hydroxyl proton can be measured. The magnitude of this coupling is related to the strength and geometry of the hydrogen bond.[8]

  • Solvent Exchange Rates: Protons involved in stable hydrogen bonds are shielded from the solvent and therefore exhibit slower exchange rates with solvent protons (e.g., in D₂O).[9] This can be observed by the persistence of proton signals in spectra recorded in D₂O-containing buffers.

  • Chemical Shift Perturbation (CSP) Mapping: Titration experiments, where a ligand or drug molecule is added to a protein solution, can be monitored by NMR.[10][11][12] Changes in the chemical shifts of His and Ser residues upon ligand binding can indicate that the hydrogen bond is part of or is affected by the binding site.[10][13]

Quantitative Data Presentation

The following tables summarize typical NMR parameters observed when studying the this compound hydrogen bond in the catalytic triad of serine proteases. These values can serve as a reference for researchers in the field.

Table 1: Typical ¹H Chemical Shifts for Residues in a this compound Dyad

ProtonEnvironmentTypical Chemical Shift (ppm)Reference
His Cɛ1-HProtonated, H-bonded9.18 - 9.22[2][6]
His Nδ1-H or Nε2-HInvolved in H-bond> 13.0[14]
Ser Oγ-HInvolved in H-bond5.5 - 12.4[9]

Table 2: Typical Scalar Coupling Constants Across His-Involved Hydrogen Bonds

CouplingSystemTypical Value (Hz)Reference
¹J(N,H)His-Asp (LBHB)~52[14]
¹J(N,H)His-Asp (SIHB)87 - 95[14]
²ʰJ(N,H)N-H···N2 - 8[15]

Note: LBHB refers to a Low-Barrier Hydrogen Bond, and SIHB refers to a Short Ionic Hydrogen Bond. The values for the His-Asp dyad are included as they are often studied in conjunction with the this compound interaction in catalytic triads.

Experimental Protocols

Protocol 1: Chemical Shift Perturbation (CSP) Mapping to Probe the this compound Bond upon Ligand Binding

This protocol is designed to identify if the this compound hydrogen bond is located within or is allosterically affected by a ligand binding site.

1. Sample Preparation:

  • Prepare a solution of ¹⁵N-labeled protein (typically 0.1-0.5 mM) in a suitable NMR buffer (e.g., 50 mM phosphate buffer, pH 7.0, 50 mM NaCl, 10% D₂O).[12]
  • Prepare a concentrated stock solution of the ligand in the same buffer.

2. NMR Data Acquisition:

  • Acquire a baseline 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein.[16]
  • Perform a titration by adding increasing molar equivalents of the ligand to the protein sample (e.g., 0.2, 0.5, 1.0, 2.0, 5.0, and 10.0 equivalents).[12]
  • Acquire a 2D ¹H-¹⁵N HSQC spectrum at each titration point.

3. Data Analysis:

  • Overlay the series of HSQC spectra.
  • Identify the peaks corresponding to the backbone amides of the His and Ser residues of interest.
  • Calculate the weighted chemical shift perturbation (CSP) for each residue using the following equation: Δδ = √[ (ΔδH)² + (α * ΔδN)² ] where ΔδH and ΔδN are the changes in the ¹H and ¹⁵N chemical shifts, respectively, and α is a weighting factor (typically ~0.14-0.2).[11]
  • Plot the CSP values against the residue number. Residues with significant CSPs are likely in or near the binding site.

Protocol 2: Direct Detection of the this compound Hydrogen Bond via Scalar Coupling Measurement

This protocol aims to provide direct evidence of the hydrogen bond by measuring the scalar coupling across it. This often requires specialized NMR experiments and isotopic labeling.

1. Sample Preparation:

  • Prepare a uniformly ¹⁵N-labeled (or selectively ¹⁵N-His labeled) protein sample at a concentration of at least 0.5 mM in an appropriate NMR buffer. For observing hydroxyl protons, it is crucial to work at low temperatures (e.g., 4-10 °C) and in a buffer with minimal water content (e.g., 99.9% D₂O with a small amount of H₂O, or in an organic co-solvent system if the protein is stable).

2. NMR Data Acquisition:

  • Acquire a long-range 2D ¹H-¹⁵N HSQC or a specialized HNN-COSY experiment.[15] These experiments are designed to detect small scalar couplings over multiple bonds.
  • The parameters of the pulse sequence, particularly the delays for the evolution of long-range couplings, need to be optimized for the expected J-coupling values (typically in the range of 1-10 Hz).

3. Data Analysis:

  • Process the 2D spectrum and look for a cross-peak connecting the ¹⁵N of the histidine imidazole and the ¹H of the serine hydroxyl group.
  • The presence of this cross-peak is direct evidence of a scalar coupling across the hydrogen bond. The magnitude of the coupling can be extracted from the splitting of the cross-peak in a high-resolution spectrum.

Visualizations

Catalytic_Triad_Mechanism cluster_0 Resting State cluster_1 Tetrahedral Intermediate Ser195 Ser195-OH His57 His57 Ser195->His57 H-bond Ser195_oxyanion Ser195-O- Ser195->Ser195_oxyanion Proton transfer Asp102 Asp102-COO- His57->Asp102 H-bond His57_H His57-H+ His57->His57_H Ser195_oxyanion->His57_H H-bond Asp102_int Asp102-COO- His57_H->Asp102_int H-bond Substrate Substrate (R-C=O) Substrate->Ser195 Nucleophilic attack

Caption: Catalytic mechanism of a serine protease involving the this compound hydrogen bond.

NMR_Workflow start Start sample_prep Sample Preparation (15N-labeled Protein) start->sample_prep nmr_exp NMR Experiment (e.g., 1H-15N HSQC) sample_prep->nmr_exp data_acq Data Acquisition (Titration Series) nmr_exp->data_acq data_proc Data Processing & Analysis data_acq->data_proc csp_map Chemical Shift Perturbation Mapping data_proc->csp_map interpretation Structural & Functional Interpretation csp_map->interpretation end End interpretation->end

Caption: General experimental workflow for NMR titration studies.

Logical_Relationship cluster_Hbond This compound Hydrogen Bond cluster_NMR NMR Observables cluster_App Applications hbond_char Strength, Geometry, Dynamics chem_shift Chemical Shifts (¹H, ¹⁵N) hbond_char->chem_shift influences j_coupling Scalar Couplings (J-couplings) hbond_char->j_coupling influences solvent_ex Solvent Exchange Rates hbond_char->solvent_ex influences enzyme_mech Enzyme Mechanism chem_shift->enzyme_mech drug_dev Drug Development chem_shift->drug_dev via CSP struc_bio Structural Biology j_coupling->struc_bio solvent_ex->struc_bio

References

Troubleshooting & Optimization

Technical Support Center: Optimizing His-Ser Catalytic Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the pH for enzymes with Histidine-Serine (His-Ser) catalytic dyads.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is pH crucial for the activity of my this compound enzyme?

Enzyme activity is highly dependent on pH because it affects the ionization state of amino acid residues within the active site.[1] For a this compound catalytic dyad, the pH must be in a range that allows the Histidine residue to act as a general base, accepting a proton from the Serine residue. This deprotonation makes the Serine hydroxyl group a potent nucleophile, which is essential for catalysis.[2][3] Deviations from the optimal pH can lead to incorrect protonation states, altering the enzyme's structure and function and reducing or eliminating catalytic activity.[1][4]

Q2: My enzyme shows very low activity. Could the pH be the problem?

Yes, suboptimal pH is a common reason for low enzyme activity. If the pH of your assay buffer is too low (acidic), the Histidine residue in the active site may be protonated and thus unable to accept a proton from Serine, inhibiting the catalytic mechanism.[2] Conversely, if the pH is too high (alkaline), it can lead to denaturation of the enzyme.[4] It is critical to determine the optimal pH for your specific enzyme.[5]

Q3: What is the typical optimal pH range for enzymes with a this compound catalytic dyad?

The optimal pH for most enzymes is in the neutral range, around pH 7.[5] For many serine proteases, which utilize a this compound dyad as part of a catalytic triad, the optimal pH is often between 7 and 9.[2] However, the specific optimal pH can vary significantly depending on the enzyme and its biological environment. For example, enzymes in the stomach have a much lower optimal pH.[5] The pKa of the active site Histidine, which is crucial for catalysis, is typically near 7.0 in serine proteases.[6][7]

Q4: How do I choose the right buffer for my pH optimization experiments?

The choice of buffer is critical for obtaining reliable results.[8] A suitable buffer should:

  • Have a pKa value close to the desired pH of your experiment to ensure good buffering capacity.

  • Be stable under your experimental conditions (e.g., temperature).[8]

  • Not interact with or inhibit your enzyme or substrate.[8]

  • Maintain a constant ionic strength across different pH values, as ionic strength can also affect enzyme activity.[1]

It is advisable to test a range of buffers to find the most suitable one for your system.

Q5: Can the buffer itself affect the enzyme activity?

Yes, buffer components can sometimes interact with the enzyme and affect its activity. Therefore, it is good practice to confirm that the observed pH optimum is not an artifact of the specific buffer used. This can be done by determining the pH-activity profile using a second, chemically different buffer system that covers the same pH range.

Quantitative Data Summary

The following table summarizes key quantitative data relevant to the pH optimization of this compound catalytic activity.

ParameterTypical Value/RangeSignificance for this compound Catalysis
pKa of free Histidine side chain ~6.0Provides a baseline for understanding the protonation state of Histidine.[9]
pKa of Histidine in the catalytic triad ~7.0The microenvironment of the active site typically raises the pKa of Histidine, making it a more effective base at neutral pH.[6][7]
pKa of free Serine side chain ~13In its free form, the Serine hydroxyl group is a very weak acid.[3]
Optimal pH for many serine proteases 7.0 - 9.0This range ensures the proper ionization state of the catalytic dyad for efficient catalysis.[2]

Detailed Experimental Protocol: Determining the Optimal pH for a this compound Enzyme

This protocol outlines a general method for determining the pH optimum of an enzyme with a this compound catalytic dyad using a spectrophotometric assay.

Objective: To determine the pH at which the enzyme exhibits maximum catalytic activity.

Materials:

  • Purified enzyme stock solution

  • Substrate stock solution (e.g., a chromogenic or fluorogenic substrate)

  • A series of buffers covering a broad pH range (e.g., pH 4.0 to 10.0, with 0.5 pH unit increments). It is recommended to use overlapping buffer systems to control for buffer-specific effects. Examples include: * Citrate buffer (pH 3.0-6.2) * Phosphate buffer (pH 5.8-8.0) * Tris-HCl buffer (pH 7.5-9.0) * Glycine-NaOH buffer (pH 8.6-10.6)

  • Microplate reader or spectrophotometer

  • 96-well microplates (or cuvettes)

  • pH meter

Procedure:

  • Buffer Preparation: Prepare a series of buffers with a constant ionic strength, covering the desired pH range. Verify the final pH of each buffer with a calibrated pH meter.

  • Assay Setup:

    • In a 96-well plate, add the appropriate buffer to each well.

    • Add the substrate to each well to a final desired concentration.

    • Pre-incubate the plate at the optimal temperature for the enzyme.

  • Enzyme Reaction Initiation:

    • Add a fixed amount of the enzyme to each well to start the reaction. The final enzyme concentration should be in a range where the reaction rate is linear with respect to the enzyme concentration.

    • Immediately place the plate in the microplate reader.

  • Data Collection:

    • Measure the change in absorbance (or fluorescence) over time at a specific wavelength appropriate for the substrate being used.

    • The initial reaction velocity (V₀) is determined from the linear portion of the progress curve (absorbance vs. time).

  • Data Analysis:

    • Plot the initial reaction velocity (V₀) as a function of pH.

    • The pH at which the highest activity is observed is the optimal pH for the enzyme under those specific assay conditions.[5][10]

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare Enzyme Stock setup_plate Set up 96-well Plate (Buffer + Substrate) prep_enzyme->setup_plate prep_substrate Prepare Substrate Stock prep_substrate->setup_plate prep_buffers Prepare Buffers (Varying pH) prep_buffers->setup_plate pre_incubate Pre-incubate at Optimal Temperature setup_plate->pre_incubate add_enzyme Initiate Reaction (Add Enzyme) pre_incubate->add_enzyme measure_activity Measure Activity (Spectrophotometer) add_enzyme->measure_activity calc_velocity Calculate Initial Velocity (V₀) measure_activity->calc_velocity plot_data Plot V₀ vs. pH calc_velocity->plot_data determine_optimum Determine Optimal pH plot_data->determine_optimum

Caption: Workflow for determining the optimal pH of an enzyme.

catalytic_mechanism cluster_enzyme Enzyme Active Site His Histidine Proton_Transfer Proton Transfer (pH Dependent) His->Proton_Transfer Acts as Base Ser Serine-OH Ser->Proton_Transfer Donates Proton Ser_Nucleophile Serine-O⁻ (Nucleophile) Proton_Transfer->Ser_Nucleophile Generates Nucleophilic_Attack Nucleophilic Attack Products Products Nucleophilic_Attack->Products Ser_Nucleophile->Nucleophilic_Attack Substrate Substrate Substrate->Nucleophilic_Attack

Caption: Role of pH in the this compound catalytic mechanism.

References

problems with His-Ser active site instability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for His-Ser Active Site Stability. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with enzymes featuring a histidine-serine catalytic dyad or triad.

Frequently Asked Questions (FAQs)

Q1: What is a this compound active site and how does it work?

A1: A this compound active site is a common catalytic motif found in a large family of enzymes called serine hydrolases.[1] In its most frequent form, it is part of a "catalytic triad" which also includes an acidic residue, typically aspartate (Asp) or glutamate (Glu).[1] The three residues work in concert to perform hydrolysis of substrates like esters or peptide bonds.[1][2]

The mechanism involves a charge-relay network:

  • The acidic residue (e.g., Asp) orients the histidine's imidazole ring and stabilizes its charge.[2][3]

  • The histidine acts as a general base, abstracting a proton from the serine's hydroxyl group.[4][5]

  • This greatly increases the nucleophilicity of the serine, enabling it to attack the substrate's carbonyl carbon.[6][7]

  • A high-energy tetrahedral intermediate is formed, which is stabilized by an "oxyanion hole" in the active site.[2][4]

  • An acyl-enzyme intermediate is subsequently formed, followed by hydrolysis to release the product and regenerate the active enzyme.[1][4]

Q2: How important is the third residue (Asp/Glu) in the catalytic triad?

A2: The third acidic residue is crucial for optimal catalytic efficiency in most serine proteases. Its primary role is to correctly position the histidine residue and neutralize the positive charge that develops on it during the transition state.[2][3] This interaction increases the pKₐ of histidine's imidazole nitrogen from ~7 to ~12, making it a much stronger base capable of activating the serine nucleophile.[3] Removing the aspartate from the chymotrypsin triad can result in a loss of activity by a factor of over 10,000.[3] However, some enzymes function with a Ser-His dyad, though they are generally less efficient.[8]

Q3: Are there natural variations to the canonical Ser-His-Asp triad?

A3: Yes, nature exhibits several variations. While Ser-His-Asp is the most common, other configurations are observed, including Ser-His-Glu, Ser-His-His, and Ser-Glu-Asp triads.[3][8] Catalytic dyads such as Ser-His and Ser-Lys also exist.[8] For example, cytomegalovirus protease utilizes a Ser-His-His triad, where one histidine acts as the base and the other as the acid.[3] These variations often result in different catalytic efficiencies and may represent evolutionary adaptations for specific functions or regulatory control.[3]

Q4: What are the primary causes of this compound active site instability or denaturation?

A4: The stability of the active site is dependent on the overall three-dimensional structure of the enzyme. Denaturation occurs when this structure is disrupted, altering the precise orientation of the catalytic residues and destroying activity.[9] Common causes include:

  • Extreme pH: Changes in pH alter the ionization states of amino acid residues, particularly the catalytic His and Asp/Glu, disrupting the delicate hydrogen bond network required for catalysis and overall protein folding.[10][11][12]

  • High Temperatures: Elevated temperatures provide thermal energy that can break the weak intermolecular bonds (hydrogen bonds, ionic bonds) responsible for maintaining the enzyme's tertiary structure.[10][12]

  • Chemical Denaturants: Solvents, detergents, or high salt concentrations can interfere with the hydrophobic interactions and hydrogen bonds that stabilize the protein's native conformation.[10]

  • Oxidative Stress: For enzymes with regulatory residues near the active site, such as certain cysteine residues, oxidative conditions can lead to modifications (e.g., disulfide bond formation) that block substrate access or alter the active site geometry.[13]

Troubleshooting Guide

This guide addresses specific experimental problems related to this compound active site instability and low catalytic activity.

Problem 1: My purified enzyme shows very low or no catalytic activity.

Possible Cause Troubleshooting Steps
Incorrect Assay Conditions 1. Verify Buffer pH: Ensure the assay buffer pH is optimal for your specific enzyme (most are active near neutral pH).[11] Extreme pH can denature the enzyme or alter the protonation state of His57.[10] 2. Check Temperature: Perform the assay at the enzyme's optimal temperature. Temperatures that are too high can cause irreversible denaturation.[12] 3. Confirm Substrate Integrity: Ensure the substrate has not degraded during storage. Prepare fresh substrate solutions.
Enzyme Denaturation/Degradation 1. Assess Protein Integrity: Run an SDS-PAGE gel to check for protein degradation. 2. Evaluate Storage Conditions: Store the enzyme in an appropriate buffer, at the correct temperature (-80°C for long-term), and consider adding cryoprotectants like glycerol. Avoid repeated freeze-thaw cycles. 3. Perform a Stability Assay: Use a thermal shift assay (see Protocol 2) to determine the melting temperature (Tₘ) and assess if the protein is properly folded.
Catalytic Site Inactivity 1. Confirm Zymogen Activation: Many proteases are synthesized as inactive precursors (zymogens) and require cleavage for activation.[14] Ensure your expression and purification strategy accounts for this. 2. Perform Active Site Titration/Labeling: Use an activity-based probe (ABP) like a fluorophosphonate (FP) reagent to specifically label the active-site serine. This can confirm if the serine is accessible and reactive (see Protocol 3).[14][15] 3. Check for Mutations: Sequence the gene to confirm that no mutations have occurred in the catalytic triad residues (Ser, His, Asp/Glu). Site-directed mutagenesis of these residues should abolish activity, confirming their role.[2]
Presence of Inhibitors 1. Review Purification Buffers: Ensure no residual purification reagents (e.g., high concentrations of imidazole, specific metal ions) are inhibiting the enzyme. 2. Test for Covalent Inhibition: If the enzyme has been exposed to organophosphates or other reactive compounds, the active site serine may be irreversibly modified.[13]

Problem 2: Enzyme activity is inconsistent or decreases over time.

Possible Cause Troubleshooting Steps
Sample Instability 1. Assess Proteolytic Degradation: If your sample is a crude lysate, endogenous proteases may be degrading your enzyme. Add a protease inhibitor cocktail (excluding serine protease inhibitors if your enzyme is one). 2. Check for Aggregation: Measure absorbance at 340 nm or use dynamic light scattering (DLS) to check for protein aggregation over time. Optimize buffer conditions (pH, salt, additives) to improve solubility.
Redox Sensitivity 1. Add Reducing Agents: If your enzyme is sensitive to oxidation, include a reducing agent like DTT or TCEP in your storage and assay buffers. 2. Work in Anaerobic Conditions: For highly oxygen-sensitive enzymes, perform experiments in an anaerobic chamber.
Reagent Instability 1. Substrate Lability: Some substrates, particularly p-nitrophenyl esters, can hydrolyze spontaneously in buffer. Always run a "no-enzyme" control and subtract the background rate. Prepare substrate stocks fresh.
Quantitative Data Summary

Mutations in the active site have a dramatic impact on enzyme stability and function. The following tables summarize quantitative data from literature.

Table 1: Effect of Catalytic Serine Mutation on Thermal Stability. Data shows the change in melting temperature (ΔTₘ) when the active-site serine is mutated to glycine, indicating that removal of the serine side chain can relieve steric strain and increase stability.[16]

Enzyme (Class)Wild-Type Tₘ (°C)S→G Mutant Tₘ (°C)Increase in Stability (ΔTₘ, °C)
TEM-1 (A) 48.550.6+2.1
P99 (C) 55.769.0+13.3
OXA-48 (D) 50.256.5+6.3

Table 2: Relative Importance of Catalytic Triad Residues. Data compares the reduction in catalytic activity upon mutation of different triad members.

Enzyme TypeTriad ConfigurationMutated ResidueFold Decrease in ActivityReference
Chymotrypsin Ser-His-Asp Aspartate>10,000[3]
Cytomegalovirus Protease Ser-His-His Second Histidine (acid)~10[3]

Visual Guides and Workflows

Catalytic Mechanism of a Ser-His-Asp Triad

The diagram below illustrates the charge-relay system and key steps in substrate hydrolysis.

G cluster_Enzyme Enzyme Active Site cluster_Reaction Reaction Steps Ser Ser (Nucleophile) His His (Base) His->Ser abstracts H+ Asp Asp (Anchor) Asp->His H-bonds & orients His OxyanionHole Oxyanion Hole Substrate 1. Substrate Binding Attack 2. Ser Attacks Substrate Substrate->Attack His activates Ser Tetra1 3. Tetrahedral Intermediate Attack->Tetra1 Acyl 4. Acyl-Enzyme Formed (Product 1 Released) Tetra1->Acyl stabilized by Oxyanion Hole Water 5. Water Attacks Acyl->Water Tetra2 6. Second Intermediate Water->Tetra2 Product2 7. Product 2 Released (Enzyme Regenerated) Tetra2->Product2 stabilized by Oxyanion Hole

Caption: Workflow of substrate hydrolysis by the Ser-His-Asp catalytic triad.

Troubleshooting Low Enzyme Activity

This decision tree provides a logical workflow for diagnosing the root cause of poor enzyme performance.

G Start Start: Low/No Activity Observed CheckControls Are controls (no-enzyme, positive control) valid? Start->CheckControls CheckAssay Review Assay Conditions: pH, Temp, [Substrate] CheckControls->CheckAssay Yes FixControls Action: Fix Controls & Rerun Experiment CheckControls->FixControls No CheckProtein Assess Protein Integrity: SDS-PAGE, Storage CheckAssay->CheckProtein Conditions OK OptimizeAssay Action: Optimize Buffer, Temp & Substrate Conc. CheckAssay->OptimizeAssay Conditions Not Optimal CheckActiveSite Probe Active Site: ABP Labeling, Mutagenesis CheckProtein->CheckActiveSite Protein Intact Repurify Action: Repurify Protein, Optimize Storage CheckProtein->Repurify Protein Degraded Reclone Action: Sequence DNA, Confirm Zymogen Activation CheckActiveSite->Reclone Site is Inactive Success Problem Solved CheckActiveSite->Success Site is Active (Re-evaluate assumptions) FixControls->Start OptimizeAssay->Start Repurify->Start Reclone->Start

Caption: A decision tree for troubleshooting low enzymatic activity.

Key Experimental Protocols

Protocol 1: General Serine Hydrolase Activity Assay

This protocol uses a generic chromogenic substrate, p-nitrophenyl acetate (pNPA), to measure esterase activity. The release of p-nitrophenol can be monitored spectrophotometrically at 405 nm.

Materials:

  • Purified serine hydrolase

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • Substrate Stock: 100 mM pNPA in acetonitrile

  • 96-well microplate

  • Microplate reader capable of reading absorbance at 405 nm

Methodology:

  • Prepare serial dilutions of your enzyme in cold Assay Buffer. A typical starting concentration might be 1 µM.

  • In a 96-well plate, add 90 µL of Assay Buffer to each well. For "no-enzyme" control wells, add 100 µL.

  • Add 10 µL of each enzyme dilution to the appropriate wells.

  • Equilibrate the plate at the desired temperature (e.g., 37°C) for 5 minutes.

  • Prepare a working solution of pNPA by diluting the stock 1:100 in Assay Buffer to a final concentration of 1 mM.

  • Initiate the reaction by adding 10 µL of the 1 mM pNPA working solution to each well (final volume 110 µL, final pNPA concentration ~0.1 mM).

  • Immediately place the plate in the reader and measure the change in absorbance at 405 nm over time (e.g., every 30 seconds for 10 minutes).

  • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot. The rate of p-nitrophenol production can be calculated using the Beer-Lambert law (ε for p-nitrophenol at pH 7.5 is ~18,000 M⁻¹cm⁻¹).

Protocol 2: Thermal Shift Assay (Differential Scanning Fluorimetry - DSF)

This protocol assesses the thermal stability of a protein by monitoring its unfolding temperature (Tₘ) in the presence of a fluorescent dye.

Materials:

  • Purified serine hydrolase (at ~0.1-0.2 mg/mL)

  • Stability Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.4

  • SYPRO Orange dye (5000x stock in DMSO)

  • Real-time PCR instrument with a thermal ramping feature

  • 96-well qPCR plate

Methodology:

  • Prepare a working solution of SYPRO Orange dye by diluting the stock 1:1000 in Stability Buffer.

  • Prepare your protein sample by diluting it to 0.1 mg/mL in Stability Buffer.

  • In a qPCR plate, add 20 µL of the protein solution to each well.

  • Add 5 µL of the SYPRO Orange working solution to each well (final dye concentration will be ~5x).

  • Seal the plate securely.

  • Place the plate in the qPCR instrument.

  • Set up a thermal ramp experiment:

    • Start temperature: 25°C

    • End temperature: 95°C

    • Ramp rate: 1°C / minute

    • Acquire fluorescence data at each temperature increment.

  • Analyze the data by plotting fluorescence versus temperature. The melting temperature (Tₘ) is the midpoint of the unfolding transition, often calculated by finding the peak of the first derivative of the melting curve.

Protocol 3: Activity-Based Probe (ABP) Labeling for Active Site Integrity

This protocol uses a fluorophosphonate-biotin (FP-biotin) probe to covalently label the active site serine of active hydrolases.[2][14] Labeled proteins can then be detected by western blot.

Materials:

  • Cell lysate or purified enzyme

  • FP-Biotin probe (stock in DMSO)

  • Lysis Buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.4)

  • SDS-PAGE loading buffer

  • Streptavidin-HRP conjugate for western blotting

Methodology:

  • Adjust the protein concentration of your sample (lysate or purified enzyme) to 1 mg/mL in Lysis Buffer.

  • To a 50 µL aliquot of the protein sample, add 1 µL of FP-Biotin probe (e.g., from a 50 µM stock to a final concentration of 1 µM).

  • As a negative control, pre-incubate a separate aliquot of the sample at 95°C for 10 minutes to denature the enzymes before adding the probe.

  • Incubate all samples at room temperature for 30 minutes.

  • Stop the labeling reaction by adding an equal volume of 2x SDS-PAGE loading buffer and boiling for 5 minutes.

  • Resolve the samples using SDS-PAGE and transfer to a PVDF membrane.

  • Perform a western blot using a Streptavidin-HRP conjugate to detect biotinylated (i.e., active) proteins. A band at the correct molecular weight for your enzyme in the active sample, which is absent or reduced in the heat-denatured control, confirms active site integrity.

References

improving the efficiency of His-Ser catalyzed hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for His-Ser catalyzed hydrolysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the efficiency of your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during this compound catalyzed hydrolysis experiments.

Problem IDIssuePotential CausesSuggested Solutions
HS-H-01 Low or No Hydrolytic Activity 1. Incorrect pH: The pH of the reaction buffer is outside the optimal range for the specific hydrolase. 2. Suboptimal Temperature: The reaction temperature is too low or too high. 3. Enzyme Inactivation: The enzyme may have been denatured during storage or handling. 4. Incorrect Substrate Concentration: Substrate concentration may be too low for detection or so high that it causes substrate inhibition. 5. Presence of Inhibitors: The reaction mixture may contain known or unknown inhibitors of serine hydrolases. 6. Improper Catalyst Formation: The Ser-His catalytic dyad may not be correctly formed or oriented.1. Optimize pH: Perform a pH titration experiment to determine the optimal pH for your specific enzyme-substrate pair. Most serine hydrolases have an optimal pH between 7 and 9. 2. Optimize Temperature: Run the assay at a range of temperatures (e.g., 25°C, 37°C, 50°C) to find the optimum. Note that higher temperatures can also lead to enzyme denaturation over time.[1] 3. Verify Enzyme Integrity: Check the enzyme's activity using a standard known substrate. Ensure proper storage conditions (e.g., -20°C or -80°C in a suitable buffer with glycerol). 4. Substrate Titration: Determine the Michaelis-Menten constants (Km and Vmax) for your substrate to identify the optimal concentration range. 5. Identify and Remove Inhibitors: Use a control reaction without the suspected inhibitory compound. If inhibition is confirmed, consider purification steps to remove the inhibitor. Common inhibitors include fluorophosphonates and sulfonyl fluorides.[2] 6. Structural Analysis: If possible, analyze the structure of the enzyme to ensure the Ser-His dyad is correctly positioned. In de novo designs, the geometry of the Ser-His hydrogen bond is critical for activity.[3][4]
HS-H-02 High Background Hydrolysis (Autohydrolysis) 1. Unstable Substrate: The substrate may be inherently unstable at the experimental pH and temperature. 2. Contaminating Hydrolases: The enzyme preparation or other reagents may be contaminated with other hydrolases.1. Substrate Stability Assay: Incubate the substrate in the reaction buffer without the enzyme to quantify the rate of non-enzymatic hydrolysis. If high, consider using a more stable substrate analog. 2. Purity Check: Run a protein gel (e.g., SDS-PAGE) to check the purity of your enzyme. Use high-purity reagents and water.
HS-H-03 Inconsistent or Irreproducible Results 1. Pipetting Errors: Inaccurate or inconsistent pipetting of enzyme, substrate, or buffer components. 2. Fluctuations in Temperature or pH: Variations in experimental conditions between assays. 3. Reagent Degradation: Degradation of stock solutions (enzyme, substrate) over time.1. Calibrate Pipettes: Ensure all pipettes are properly calibrated. Use positive displacement pipettes for viscous solutions. 2. Maintain Consistent Conditions: Use a calibrated pH meter and a temperature-controlled incubator or water bath. 3. Prepare Fresh Reagents: Prepare fresh stock solutions regularly and store them appropriately.
HS-H-04 Low Product Yield in Peptide Synthesis 1. Competing Hydrolysis: The acyl-enzyme intermediate is hydrolyzed by water instead of the desired nucleophile (e.g., an amino acid). 2. Low Nucleophile Concentration: The concentration of the incoming nucleophile is too low to effectively compete with water. 3. Product Inhibition: The product of the reaction may be inhibiting the enzyme.1. Optimize Reaction Conditions: Lowering the temperature can sometimes favor synthesis over hydrolysis.[1] Consider using a co-solvent to reduce water activity. 2. Increase Nucleophile Concentration: Increase the concentration of the amine nucleophile to favor the aminolysis pathway. 3. Monitor Product Inhibition: Measure the initial reaction rates at different product concentrations to assess product inhibition.

Frequently Asked Questions (FAQs)

I. General Concepts

Q1: What is the role of the this compound catalytic dyad in hydrolysis?

A1: In a this compound catalytic dyad, the histidine residue acts as a general base, accepting a proton from the serine's hydroxyl group. This increases the nucleophilicity of the serine oxygen, enabling it to attack the carbonyl carbon of the substrate (e.g., an ester or amide bond). This process forms a tetrahedral intermediate. The now-protonated histidine can then act as a general acid to donate a proton to the leaving group, facilitating the collapse of the intermediate and formation of an acyl-enzyme intermediate. In the second step of the reaction, the histidine residue activates a water molecule to hydrolyze the acyl-enzyme intermediate, regenerating the free enzyme and releasing the product. In many natural serine hydrolases, an aspartate or glutamate residue is also present (forming a Ser-His-Asp/Glu catalytic triad) which helps to orient the histidine and stabilize the positive charge that develops on it during the transition state.[5][6]

Q2: What is the difference between a catalytic dyad and a catalytic triad?

A2: A catalytic dyad consists of two amino acid residues that work together to catalyze a reaction, such as the this compound pair. A catalytic triad involves three residues. The most common catalytic triad in serine hydrolases is Ser-His-Asp (or Glu).[7] The third residue (Asp/Glu) generally serves to orient the histidine and stabilize its protonated form, thereby increasing the efficiency of the catalysis.[5] However, some serine proteases can function with a Ser-His dyad.[8]

II. Experimental Design and Optimization

Q3: How do I choose the right substrate for my this compound hydrolase assay?

A3: The choice of substrate is critical for a successful assay. Consider the following:

  • Specificity: The substrate should be specific for the enzyme of interest to minimize off-target reactions.

  • Detectability: The product of the hydrolysis should be easily detectable. Chromogenic or fluorogenic substrates (e.g., p-nitrophenyl esters, fluorescein diacetate) are commonly used as they produce a colored or fluorescent product upon hydrolysis.[9]

  • Solubility: The substrate should be soluble in the assay buffer to ensure accurate concentration measurements.

  • Stability: The substrate should be stable enough to avoid high rates of spontaneous hydrolysis under the assay conditions.

Q4: What are the key parameters to optimize for improving the efficiency of this compound catalyzed hydrolysis?

A4: The key parameters to optimize are:

  • pH: Affects the protonation state of the catalytic residues and the substrate.

  • Temperature: Influences the rate of the enzymatic reaction.

  • Buffer composition: The type and concentration of the buffer can affect enzyme stability and activity.

  • Enzyme and substrate concentrations: These should be optimized to be in the linear range of the assay.

  • Presence of co-solvents or additives: In some cases, organic co-solvents can enhance substrate solubility or modulate enzyme activity.

Q5: My de novo designed serine hydrolase has very low activity. What structural features should I investigate?

A5: For de novo designed enzymes, low activity can often be traced back to the geometry of the active site. Key features to investigate include:

  • Preorganization of the active site: Active designs often have a highly preorganized Ser-His H-bond.[3]

  • Ser-His hydrogen bond geometry: An acute Ser(Oγ):His(Nε-Cε) bond angle (around 94°) has been associated with higher activity in designed enzymes, as this geometry facilitates the necessary proton transfers throughout the catalytic cycle.[3][4]

  • Oxyanion hole formation: The presence of residues that can stabilize the negative charge on the carbonyl oxygen of the tetrahedral intermediate (the oxyanion hole) is crucial for efficient catalysis.

III. Data Interpretation

Q6: How do I differentiate between true enzymatic hydrolysis and non-enzymatic background hydrolysis?

A6: To differentiate between enzymatic and non-enzymatic hydrolysis, you should always run a control reaction that contains all the components of the assay mixture except for the enzyme. The rate of product formation in this control reaction represents the background hydrolysis rate. The true enzymatic rate is calculated by subtracting the background rate from the rate observed in the presence of the enzyme.

Experimental Protocols

Protocol 1: General Assay for this compound Hydrolase Activity using a Chromogenic Substrate (p-Nitrophenyl Acetate)

This protocol describes a general method for determining the activity of a this compound hydrolase using p-nitrophenyl acetate (pNPA) as a substrate. The hydrolysis of pNPA releases p-nitrophenol, which has a yellow color and can be quantified spectrophotometrically at 405 nm.

Materials:

  • This compound hydrolase enzyme stock solution

  • p-Nitrophenyl acetate (pNPA) stock solution (e.g., 100 mM in DMSO)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare Reaction Mixture: In each well of the microplate, prepare the reaction mixture by adding the assay buffer and the enzyme solution. The final volume and enzyme concentration should be optimized for your specific enzyme. Include a "no-enzyme" control for each substrate concentration to measure background hydrolysis.

  • Pre-incubate: Pre-incubate the microplate at the desired temperature (e.g., 37°C) for 5 minutes to allow the temperature to equilibrate.

  • Initiate Reaction: Add the pNPA stock solution to each well to initiate the reaction. The final substrate concentration should be varied to determine the kinetic parameters.

  • Monitor Absorbance: Immediately begin monitoring the increase in absorbance at 405 nm over time using the microplate reader. Take readings every 30-60 seconds for 10-20 minutes.

  • Calculate Initial Rates: Determine the initial reaction rate (V₀) for each substrate concentration by calculating the slope of the linear portion of the absorbance vs. time plot.

  • Data Analysis: Convert the absorbance values to the concentration of p-nitrophenol using a standard curve. Plot the initial rates against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Visualizations

HisSer_Catalytic_Mechanism cluster_step1 Step 1: Acylation cluster_step2 Step 2: Deacylation E_Sub Enzyme-Substrate Complex (E-S) TI1 Tetrahedral Intermediate 1 (TI1) E_Sub->TI1 Nucleophilic Attack Acyl_E Acyl-Enzyme Intermediate (E-Acyl) TI1->Acyl_E Intermediate Collapse P1 Product 1 (Leaving Group) Acyl_E->P1 Release Acyl_E2 Acyl-Enzyme Intermediate (E-Acyl) TI2 Tetrahedral Intermediate 2 (TI2) Acyl_E2->TI2 Water Attack E_P2 Enzyme-Product Complex (E-P2) TI2->E_P2 Intermediate Collapse E Free Enzyme (E) E_P2->E Release P2 Product 2 E_P2->P2 Release

Caption: General mechanism of this compound catalyzed hydrolysis.

Troubleshooting_Workflow Start Experiment Start Problem Low or No Activity? Start->Problem Check_pH Optimize pH Problem->Check_pH Yes Success Efficient Hydrolysis Problem->Success No Check_pH->Problem Issue Persists Check_Temp Optimize Temperature Check_pH->Check_Temp Check_Temp->Problem Issue Persists Check_Enzyme Verify Enzyme Integrity Check_Temp->Check_Enzyme Check_Enzyme->Problem Issue Persists Check_Substrate Optimize Substrate Conc. Check_Enzyme->Check_Substrate Check_Substrate->Problem Issue Persists Check_Inhibitors Check for Inhibitors Check_Substrate->Check_Inhibitors Check_Inhibitors->Problem Issue Persists Check_Inhibitors->Success Issue Resolved Failure Consult Further

Caption: Troubleshooting workflow for low hydrolytic activity.

References

Technical Support Center: Expression of Proteins with a Catalytic Triad

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the expression of proteins featuring a catalytic triad, such as proteases, lipases, and esterases.

Troubleshooting Guide

This guide is designed to help you diagnose and solve specific problems during your protein expression experiments.

Problem 1: Low or No Protein Yield

Question: I'm not detecting my target protein after induction. What are the common causes and how can I fix this?

Answer: Low or non-existent protein yield is a frequent issue that can stem from several factors, ranging from the genetic construct to the host cell's metabolic burden.[1][2]

Possible Causes & Recommended Solutions:

  • Codon Bias: The codons in your gene of interest may be rare in the E. coli expression host, leading to translational stalls.[3]

    • Solution: Re-synthesize the gene using codons optimized for your expression host.

  • Protein Toxicity: The expressed protein may be toxic to the host cells, leading to slow growth or cell death after induction.[3]

    • Solution 1: Use a tightly regulated expression system (e.g., pBAD systems) to minimize basal expression before induction.[3]

    • Solution 2: Switch to a host strain designed for toxic proteins, such as BL21(AI) or those containing pLysS/pLysE plasmids, which further suppress basal expression.[3]

    • Solution 3: Lower the induction temperature and inducer concentration to reduce the rate of protein synthesis.[4]

  • Plasmid Instability: The host cells may be losing the expression plasmid during culture.[3]

    • Solution: Always start cultures from a fresh transformation or a well-maintained glycerol stock. Ensure the correct antibiotic is present at the proper concentration in all media.

  • mRNA Instability or Secondary Structures: The mRNA transcript may be unstable or form secondary structures that hinder translation.

    • Solution: Analyze the mRNA sequence for potential issues and consider re-cloning with modifications to improve stability.

  • Incorrect Construct Sequence: There may be a frameshift mutation or a premature stop codon in your gene.[3]

    • Solution: Re-sequence your entire expression construct to verify its integrity.

Problem 2: Protein is Insoluble and Forms Inclusion Bodies

Question: My protein expresses at high levels, but it's all in the insoluble fraction (inclusion bodies). How can I increase its solubility?

Answer: Formation of insoluble protein aggregates, known as inclusion bodies, is a major hurdle, especially when overexpressing proteins in bacterial systems.[1][5] This occurs when the rate of protein synthesis overwhelms the cell's protein-folding machinery.[5]

Strategies to Enhance Protein Solubility:

StrategyPrincipleKey Parameters to Optimize
Lower Expression Temperature Slows down the rate of protein synthesis, allowing more time for proper folding.[3][6]Test a range of temperatures (e.g., 16°C, 18°C, 25°C, 30°C) with extended induction times (e.g., overnight).[3]
Reduce Inducer Concentration Decreases the transcription rate, leading to slower protein production.[7]Titrate the inducer (e.g., IPTG from 0.1 mM to 1 mM) to find the lowest concentration that yields soluble protein.[3][7]
Use a Different Expression Strain Some strains are engineered to promote proper folding.Consider strains that co-express chaperone proteins (e.g., GroEL/GroES).[8]
Add Solubility-Enhancing Tags Fusion partners like Maltose Binding Protein (MBP) or Glutathione S-transferase (GST) can shield hydrophobic patches and promote solubility.[7]Test N-terminal or C-terminal fusions. Ensure a protease cleavage site is present for tag removal if necessary.
Optimize Culture Medium Less rich media can slow cell growth and protein synthesis.[3]Try minimal media (e.g., M9) instead of rich media like LB.[3] Adding 1% glucose can also help.[3]
Co-express Molecular Chaperones Chaperones assist in the correct folding of nascent polypeptide chains and can prevent aggregation.[5][8]Use plasmids that encode for chaperone teams like DnaK-DnaJ-GrpE or GroEL-GroES.[8]

If these strategies fail, the protein must be purified from inclusion bodies and refolded in vitro.

Problem 3: Purified Protein Has Low or No Catalytic Activity

Question: I have successfully purified my protein, but it shows very poor enzymatic activity. What could be wrong with the catalytic triad?

Answer: The precise three-dimensional arrangement of the catalytic triad (e.g., Ser-His-Asp) is essential for its function.[9][10] Low activity suggests that while the protein is expressed, its active site is not correctly formed or is inaccessible.

Troubleshooting Low Catalytic Activity:

  • Improper Folding: Even if soluble, the protein may be in a misfolded state where the catalytic residues are not correctly oriented.

    • Solution: Employ biophysical techniques like Circular Dichroism (CD) spectroscopy or Differential Scanning Fluorimetry (DSF) to assess the protein's secondary and tertiary structure and its thermal stability.[11][12]

  • Incorrect Buffer Conditions: The pH and ionic strength of the assay buffer are critical for the catalytic mechanism, which relies on a charge-relay network within the triad.[9][10]

    • Solution: Perform a buffer optimization screen, testing a range of pH values and salt concentrations to find the optimal conditions for activity.

  • Absence of Required Cofactors: Some enzymes require metal ions or other cofactors for full activity, which may have been lost during purification.[3]

    • Solution: Check the literature for known cofactors for your protein or homologous enzymes and supplement them in the assay buffer.[3]

  • Oxidation of Nucleophilic Residue: If the nucleophile is a Cysteine, it can be susceptible to oxidation, rendering it inactive.

    • Solution: Add reducing agents like DTT or TCEP to all purification and storage buffers.

  • Incomplete Post-Translational Modifications (PTMs): If expressing in a prokaryotic system, your protein will lack PTMs (like glycosylation or disulfide bonds) that may be essential for activity in its native eukaryotic environment.[1]

    • Solution: Consider re-cloning and expressing the protein in a eukaryotic system such as yeast, insect, or mammalian cells.[1]

Experimental Protocols & Workflows

Workflow for Troubleshooting Protein Expression Issues

This workflow provides a logical sequence of steps to diagnose and solve common expression problems.

G cluster_start cluster_check_expression cluster_no_expression cluster_check_solubility cluster_insoluble cluster_check_activity cluster_inactive cluster_end start Start: Induce Protein Expression check_exp Analyze Lysate (SDS-PAGE) start->check_exp no_exp Problem: No/Low Yield check_exp->no_exp No band of correct size exp_present Protein Expressed check_exp->exp_present Band of correct size solve_no_exp Troubleshoot: - Codon Optimization - Check for Toxicity - Verify Construct Sequence no_exp->solve_no_exp check_sol Check Soluble vs. Insoluble Fractions exp_present->check_sol insoluble Problem: Inclusion Bodies check_sol->insoluble Protein in pellet soluble Protein is Soluble check_sol->soluble Protein in supernatant solve_insoluble Troubleshoot: - Lower Temperature - Reduce Inducer [IPTG] - Use Solubility Tags - Co-express Chaperones insoluble->solve_insoluble purify Purify Protein soluble->purify activity_assay Perform Activity Assay purify->activity_assay inactive Problem: Low/No Activity activity_assay->inactive Low Activity active Success: Active Protein activity_assay->active High Activity solve_inactive Troubleshoot: - Check Folding (CD, DSF) - Optimize Buffer pH/Salt - Add Cofactors - Switch Expression System inactive->solve_inactive

Caption: A troubleshooting flowchart for recombinant protein expression.

Protocol: Small-Scale Solubility Screen

This protocol helps determine the optimal temperature and inducer concentration for soluble protein expression.

  • Preparation: Transform your expression plasmid into a suitable E. coli strain (e.g., BL21(DE3)).

  • Inoculation: Inoculate 5 mL of LB medium (with the appropriate antibiotic) with a single colony and grow overnight at 37°C with shaking.

  • Growth: Inoculate 4x 50 mL cultures of LB medium with 0.5 mL of the overnight culture. Grow at 37°C with shaking until the OD600 reaches 0.5-0.7.

  • Induction Matrix: Set up the following conditions:

    • Culture 1: Induce with 1.0 mM IPTG, incubate at 37°C for 3-4 hours.

    • Culture 2: Induce with 0.2 mM IPTG, incubate at 30°C for 5-6 hours.

    • Culture 3: Induce with 0.2 mM IPTG, incubate at 18°C overnight.

    • Culture 4: No inducer (negative control), incubate at 18°C overnight.

  • Harvest: Harvest 1.5 mL from each culture. Pellet the cells by centrifugation at 5,000 x g for 10 minutes.

  • Lysis: Resuspend the cell pellet in 200 µL of lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, protease inhibitors). Lyse the cells by sonication on ice.

  • Fractionation: Centrifuge the lysate at 15,000 x g for 20 minutes at 4°C.

  • Analysis: Carefully collect the supernatant (soluble fraction). Resuspend the pellet in an equal volume of lysis buffer (insoluble fraction). Analyze all fractions (total lysate, soluble, insoluble) by SDS-PAGE to determine the condition that yields the most protein in the soluble fraction.

Frequently Asked Questions (FAQs)

Q1: What is a catalytic triad and why is its structure so critical? A catalytic triad is a set of three amino acid residues in the active site of an enzyme that work together to perform catalysis.[9] A common example is the Ser-His-Asp triad found in many hydrolases.[10][13] The histidine acts as a general base, abstracting a proton from the serine, which then becomes a potent nucleophile that attacks the substrate. The aspartate orients the histidine and stabilizes the positive charge it develops.[10] This precise spatial arrangement and charge-relay network is absolutely essential for the enzyme's function; even minor disruptions can lead to a complete loss of activity.[14]

Q2: Which expression system is best for a protein with a catalytic triad? There is no single "best" system.

  • E. coli is often the first choice due to its low cost, rapid growth, and high yields.[1] However, it often leads to insolubility and lacks the machinery for PTMs required by many eukaryotic enzymes.[1][5]

  • Yeast (e.g., Pichia pastoris) is a good alternative that can perform many PTMs and is still relatively inexpensive and easy to grow.

  • Insect and Mammalian cells are typically used when complex PTMs and proper folding are critical for activity, despite being more expensive and complex to work with.[1] The choice depends on the specific protein's properties and requirements.[1]

Q3: My protein is a protease. How do I prevent it from degrading itself or other host proteins? Protease auto-degradation or toxicity to the host is a significant challenge.

  • Use a tightly regulated promoter to keep expression levels minimal until induction.[3]

  • Express at low temperatures to reduce both the expression rate and the protease's own activity.

  • Target the protein to a different cellular compartment, such as the periplasm in E. coli, to sequester it from the bulk of cytoplasmic proteins.

  • Express the protein as an inactive zymogen (proenzyme) if its activation mechanism is known. It can then be activated in vitro after purification.

Q4: How can I confirm the integrity of the catalytic triad in my purified, active protein?

  • Activity-Based Probes (ABPs): Use ABPs that covalently bind to the nucleophilic residue (e.g., Serine or Cysteine) of the active triad. This confirms that the key residue is accessible and reactive.

  • Site-Directed Mutagenesis: Mutate each residue of the triad individually (e.g., Serine to Alanine). A dramatic loss of enzymatic activity for each mutant compared to the wild-type protein provides strong evidence for their role in catalysis.

  • X-ray Crystallography: Determining the 3D structure of your protein is the definitive way to visualize the catalytic triad and confirm its correct conformation.

References

Technical Support Center: Strategies to Prevent Histidine Oxidation in His-Ser Motifs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to the oxidation of histidine residues within His-Ser motifs during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is histidine oxidation and why is it a concern in proteins with this compound motifs?

A1: Histidine oxidation is a chemical modification of the histidine side chain, most commonly resulting in the formation of 2-oxo-histidine.[1] This modification can be induced by reactive oxygen species (ROS) generated through processes like metal-catalyzed oxidation (MCO) or photo-oxidation.[2] In therapeutic proteins and other biopharmaceutical products, histidine oxidation is a significant concern as it can lead to a loss of biological activity, altered pharmacokinetics, and potentially increased immunogenicity. The this compound motif is of particular interest as the hydroxyl group of the adjacent serine can influence the local chemical environment of the histidine residue, potentially affecting its susceptibility to oxidation through hydrogen bonding interactions.[3][4]

Q2: What are the primary mechanisms that lead to the oxidation of histidine residues?

A2: There are two main pathways for histidine oxidation:

  • Metal-Catalyzed Oxidation (MCO): This is a common mechanism where transition metals, such as copper (Cu²⁺) or iron (Fe³⁺), in the presence of a reducing agent (like ascorbate) and molecular oxygen, generate ROS (e.g., hydroxyl radicals) that readily oxidize histidine.[1]

  • Photo-oxidation: Exposure to light, especially in the presence of a photosensitizer, can generate singlet oxygen, a highly reactive form of oxygen that can directly react with the imidazole ring of histidine to form endoperoxide intermediates, which then convert to 2-oxo-histidine.[2]

Q3: How does the presence of a serine residue adjacent to histidine potentially influence its oxidation?

A3: The side chain of serine contains a hydroxyl (-OH) group, which can form a hydrogen bond with the imidazole ring of a neighboring histidine.[3][5] This interaction can potentially influence histidine's susceptibility to oxidation in a few ways:

  • Altered Electron Density: The hydrogen bond may alter the electron density of the histidine's imidazole ring, which could either increase or decrease its reactivity towards ROS.

  • Steric Hindrance: The serine side chain might sterically hinder the approach of bulky oxidants to the histidine residue.

  • Local Environment Modulation: The serine hydroxyl group can influence the local hydration shell and polarity around the histidine, which can, in turn, affect the rate of oxidation.

While the this compound dyad is well-known for its catalytic role in many enzymes, in the context of non-enzymatic oxidation, the primary influence of serine is likely through these local environmental effects.

Troubleshooting Guides

Problem 1: I am observing unexpected loss of activity in my this compound containing protein, and I suspect histidine oxidation. How can I confirm this?

Solution:

  • Mass Spectrometry (MS) Analysis: The most definitive way to identify histidine oxidation is through mass spectrometry. A mass increase of +16 Da on a histidine-containing peptide fragment is indicative of the formation of 2-oxo-histidine. Tandem MS (MS/MS) can be used to pinpoint the exact location of the modification.[1]

  • Forced Degradation Studies: To confirm that your protein is susceptible to histidine oxidation, you can perform forced degradation studies. Expose your protein to known oxidative conditions (e.g., incubation with a metal ion and ascorbate for MCO, or light exposure with a photosensitizer for photo-oxidation) and analyze the products by MS.

  • 2D Gel Electrophoresis: Two-dimensional gel electrophoresis can be used to separate oxidized and non-oxidized forms of a protein, which may exhibit different isoelectric points.[6][7]

Problem 2: My protein is highly susceptible to metal-catalyzed histidine oxidation. What are the most effective strategies to prevent this?

Solution:

  • Use of Chelating Agents: Add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your buffers. EDTA will sequester trace metal ions, preventing them from participating in redox reactions that generate ROS.

  • Inclusion of Antioxidants: Incorporate antioxidants into your formulation. Free methionine is a commonly used "sacrificial" antioxidant that can be preferentially oxidized, thereby protecting the histidine residues in your protein of interest. Other effective antioxidants include sodium thiosulfate and mannitol.

  • pH Control: The rate of metal-catalyzed oxidation can be pH-dependent. The protonation state of histidine's imidazole ring (pKa ≈ 6.0) influences its reactivity.[8][9] Empirically testing a range of pH values for your formulation buffer may help identify a pH that minimizes oxidation.

  • Deoxygenation: Since molecular oxygen is a key component of MCO, deoxygenating your buffers by sparging with an inert gas like nitrogen or argon can significantly reduce oxidation.

Problem 3: I am working with a light-sensitive this compound containing protein and observing degradation upon exposure to ambient light. How can I mitigate this?

Solution:

  • Light Protection: The most straightforward solution is to protect your sample from light at all stages of your experiment. Use amber-colored tubes or vials, and work in a dark room or under low-light conditions whenever possible.

  • Formulation with UV Absorbers: For final product formulations, consider the inclusion of excipients that can absorb UV and visible light.

  • Antioxidant Addition: Certain antioxidants can quench singlet oxygen or scavenge the free radicals generated during photo-oxidation.

Quantitative Data on Prevention Strategies

The following tables summarize quantitative data on the effectiveness of various strategies to prevent protein oxidation.

Table 1: Efficacy of Different Antioxidants in Preventing Protein Oxidation

AntioxidantModel SystemOxidative StressorConcentration% Reduction in OxidationReference
L-MethionineLysozymeHydrogen Peroxide10 mMSignificant protection[10]
N-Acetyl-L-CysteineLysozymeHydrogen Peroxide10 mMLess protective than Met[10]
Ascorbic AcidLysozymeHydrogen Peroxide10 mMLess protective than Met[10]
Alpha-Lipoic AcidOLN 93 cellsOxidative StressNot specifiedIncreased cell viability[11]
Coenzyme Q10OLN 93 cellsOxidative StressNot specifiedIncreased cell viability[11]

Table 2: Influence of pH on Histidine Protonation

pH% Protonated Histidine (pKa ≈ 6.0)
7.4~4%
7.0~10%
6.5~25%
6.050%
5.5~75%

Data derived from the Henderson-Hasselbalch equation and supported by experimental observations.[9]

Experimental Protocols

Protocol 1: Metal-Catalyzed Oxidation (MCO) of a this compound Containing Peptide

This protocol describes a method to induce the oxidation of a histidine residue in a peptide containing a this compound motif.

Materials:

  • This compound containing peptide of interest

  • Copper (II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris-HCl buffer (50 mM, pH 7.4)

  • EDTA

  • Trifluoroacetic acid (TFA)

  • HPLC-grade water and acetonitrile

Procedure:

  • Prepare a stock solution of your peptide in water.

  • In a microcentrifuge tube, prepare the reaction mixture containing:

    • 250 µM peptide

    • 250 µM CuSO₄

    • 10 mM sodium ascorbate

    • 50 mM Tris-HCl, pH 7.4

  • Initiate the reaction by adding the sodium ascorbate.

  • Incubate the reaction at room temperature for 30 minutes.

  • Stop the reaction by adding EDTA to a final concentration of 20 mM, followed by the addition of 1% (v/v) TFA to acidify the sample.[1]

  • Analyze the reaction mixture by LC-MS/MS to identify and quantify the oxidized peptide.

Protocol 2: Analysis of Histidine Oxidation by LC-MS/MS

This protocol outlines the general steps for identifying 2-oxo-histidine in a peptide sample.

Procedure:

  • Sample Preparation: If your protein is large, perform a proteolytic digest (e.g., with trypsin) to generate smaller peptides. The oxidized peptide from Protocol 1 can be directly analyzed.

  • Chromatographic Separation:

    • Inject the sample onto a C18 reverse-phase HPLC column.

    • Use a gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile) to separate the peptides.

  • Mass Spectrometry Analysis:

    • The HPLC eluent is introduced into the mass spectrometer.

    • Acquire full MS scans to detect the precursor ions. The oxidized peptide will have a mass shift of +16 Da compared to the unmodified peptide.

    • Perform data-dependent MS/MS scans on the precursor ion of interest.

  • Data Analysis:

    • Analyze the MS/MS spectra to confirm the sequence of the peptide and pinpoint the location of the +16 Da modification on the histidine residue.[1]

Visualizations

Histidine_Oxidation_Pathway cluster_mechanisms Oxidation Mechanisms His Histidine Residue OxoHis 2-oxo-Histidine His->OxoHis Oxidation ROS Reactive Oxygen Species (ROS) MCO Metal-Catalyzed Oxidation (MCO) MCO->ROS Photo Photo-oxidation Photo->ROS

Caption: General mechanism of histidine oxidation.

Troubleshooting_Workflow Start Suspected Histidine Oxidation Confirm Confirm Oxidation (LC-MS/MS) Start->Confirm Identify Identify Source (MCO or Photo-oxidation?) Confirm->Identify MCO_Prev Implement MCO Prevention Strategies Identify->MCO_Prev MCO Photo_Prev Implement Photo-oxidation Prevention Strategies Identify->Photo_Prev Photo-oxidation Monitor Monitor for Improvement MCO_Prev->Monitor Photo_Prev->Monitor

Caption: Troubleshooting workflow for histidine oxidation.

References

Technical Support Center: Optimizing Buffer Conditions for His-Ser Kinetic Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize buffer conditions for His-Ser kinetic assays. The content is designed to address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for a this compound kinetic assay?

A1: The optimal pH for a this compound kinetic assay is enzyme-specific and should be determined empirically. Most enzymes have a specific pH range for optimal activity.[1][2] For serine proteases, the optimal pH is often around 8.[3] It is crucial to maintain a constant pH throughout the experiment, as fluctuations can alter the ionization state of amino acids in both the enzyme and the substrate, potentially affecting their interaction and leading to a loss of activity.[1][4] A pH profile, which plots enzyme activity against a range of pH values, can help determine the optimal pH for your specific His-tagged serine protease.[4]

Q2: Can components from my His-tag purification buffer interfere with the kinetic assay?

A2: Yes, several components of a standard His-tag purification buffer can interfere with kinetic assays. Imidazole, used to elute the His-tagged protein from the affinity column, can affect enzyme activity and may need to be removed or its concentration significantly reduced.[5] It is recommended to adjust the pH of the binding buffer after the addition of imidazole.[5] Additionally, chelating agents like EDTA, sometimes used in lysis buffers, can strip the nickel ions from the IMAC resin and should be avoided or removed.[6] Reducing agents such as DTT can also interfere with the binding of the His-tag to the resin. Therefore, it is best practice to perform a buffer exchange step after purification to transfer the enzyme into a suitable assay buffer.[6]

Q3: What are common additives that can be used to optimize my this compound kinetic assay?

A3: Various additives can be tested to enhance enzyme activity and stability.[7] These include:

  • Salts (e.g., NaCl, KCl): Can modulate ionic strength, which may be crucial for enzyme conformation and activity.[8]

  • Detergents (e.g., Triton X-100): Can help to solubilize and de-aggregate the enzyme, which may be particularly useful for membrane-associated or aggregation-prone proteins.[9]

  • Co-solvents (e.g., glycerol, DMSO): Can sometimes improve enzyme stability and solubility.

  • Carrier proteins (e.g., Bovine Serum Albumin - BSA): Can help to prevent enzyme denaturation and non-specific adsorption to surfaces, especially at low enzyme concentrations.[10]

The effect of each additive should be tested individually and in combination to determine the optimal conditions for your specific enzyme.[9]

Q4: How do I determine the optimal substrate concentration for my assay?

A4: The optimal substrate concentration is related to the Michaelis constant (Km) of the enzyme, which represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax).[11] For competitive inhibitor screening, it is recommended to use a substrate concentration at or below the Km value.[10] To determine the Km, you should measure the initial reaction velocity at various substrate concentrations and fit the data to the Michaelis-Menten equation.[10]

Troubleshooting Guides

Problem 1: Low or No Enzyme Activity
Possible Cause Troubleshooting Steps
Suboptimal pH Determine the optimal pH by performing the assay over a range of pH values.[2][4] Ensure the buffer has sufficient buffering capacity to maintain a constant pH.
Enzyme Instability Add stabilizing agents such as glycerol or BSA to the assay buffer.[10] Store the enzyme at the recommended temperature and avoid repeated freeze-thaw cycles.
Presence of Inhibitors Ensure complete removal of imidazole and other potential inhibitors from the purification process through dialysis or buffer exchange.[6]
Incorrect Substrate Concentration Determine the enzyme's Km for the substrate and use a concentration appropriate for the assay's objective (e.g., at or below Km for inhibitor screening).[10]
Hidden His-Tag If the His-tag is suspected to be buried within the protein, interfering with its function, consider re-cloning with the tag at the other terminus or adding a flexible linker.[5]
Problem 2: High Background Signal or Non-specific Activity
Possible Cause Troubleshooting Steps
Substrate Instability Test the stability of the substrate in the assay buffer in the absence of the enzyme.
Contaminating Proteases Ensure high purity of the His-tagged serine protease preparation. Consider adding protease inhibitors specific for other classes of proteases during purification.
Non-specific Binding Include a non-ionic detergent (e.g., Triton X-100) at a low concentration (e.g., 0.01%) in the assay buffer.[9] Use non-binding surface plates.[10]
Impure Reagents Use high-quality reagents and water to prepare all buffers and solutions.
Problem 3: Poor Reproducibility
Possible Cause Troubleshooting Steps
Inconsistent Reagent Preparation Prepare fresh buffers and substrate solutions for each experiment. Ensure accurate pipetting and consistent final concentrations of all components.
Temperature Fluctuations Equilibrate all reagents to the assay temperature before starting the reaction.[10] Use a temperature-controlled plate reader or water bath.
Variable Enzyme Activity Use a consistent lot of enzyme and verify its specific activity before starting a new set of experiments.
Assay Timing Ensure that the reaction is measured within the initial linear velocity phase.[10]

Experimental Protocols

Protocol 1: Determination of Optimal pH
  • Prepare a series of buffers with overlapping pH ranges (e.g., citrate for pH 3-6, phosphate for pH 6-8, Tris for pH 7.5-9, and carbonate-bicarbonate for pH 9-11).

  • Set up a series of reactions, each with a different pH buffer, keeping the enzyme and substrate concentrations constant.

  • Initiate the reaction and measure the initial velocity for each pH value.

  • Plot the initial velocity as a function of pH to determine the pH optimum.

Protocol 2: Buffer Exchange Using Desalting Columns
  • Equilibrate a desalting column with the desired final assay buffer according to the manufacturer's instructions.

  • Apply the purified His-tagged protein sample to the column.

  • Elute the protein with the assay buffer. The protein will elute in the void volume, while smaller molecules like imidazole and salts will be retained.

  • Collect the protein-containing fractions and determine the protein concentration.

Visualizations

Experimental_Workflow cluster_purification His-Tag Protein Purification cluster_buffer_prep Buffer Preparation lysis Cell Lysis clarification Lysate Clarification lysis->clarification imac IMAC clarification->imac elution Elution with Imidazole imac->elution buffer_exchange Buffer Exchange elution->buffer_exchange Remove Imidazole & other interfering components activity_assay Kinetic Assay buffer_exchange->activity_assay Enzyme in optimal assay buffer

Caption: Workflow from protein purification to kinetic assay.

Troubleshooting_Logic cluster_checks Initial Checks cluster_solutions Potential Solutions start Low/No Enzyme Activity check_ph Is pH optimal? start->check_ph check_buffer Buffer components inhibitory? start->check_buffer check_enzyme Is enzyme stable? start->check_enzyme optimize_ph Perform pH screen check_ph->optimize_ph No buffer_exchange Buffer exchange enzyme check_buffer->buffer_exchange Yes add_stabilizers Add glycerol/BSA check_enzyme->add_stabilizers No

Caption: Troubleshooting logic for low enzyme activity.

References

Technical Support Center: Site-Directed Mutagenesis of Catalytic Serine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges during the site-directed mutagenesis of catalytic serine residues.

Troubleshooting Guide

This guide addresses common issues encountered during the experimental workflow of mutating a catalytic serine.

Q1: I performed site-directed mutagenesis to substitute the catalytic serine, but I have no or very few colonies after transformation. What went wrong?

A1: Low or no colony formation is a frequent issue in site-directed mutagenesis. The problem can stem from several steps in the protocol, from the initial PCR to the transformation. Below is a systematic guide to troubleshoot this issue.

Possible Causes and Solutions:

Possible Cause Solution
Suboptimal Primer Design - Ensure primers are 25-45 bases in length with the mutation in the center. - The melting temperature (Tm) should be ≥78°C. - Primers should have a minimum GC content of 40% and terminate in a G or C.[1][2]
Inefficient PCR Amplification - Verify the presence and concentration of the PCR product on an agarose gel. - Optimize the annealing temperature and extension time. For plasmids, a common extension time is 1 minute per kb of plasmid length.[1] - Ensure the use of a high-fidelity polymerase to replicate the entire plasmid.
Template DNA Issues - Use 5-50 ng of high-quality, supercoiled plasmid DNA. Linearized or nicked plasmids will not be amplified correctly. - The template plasmid must be from a dam+ E. coli strain for DpnI digestion to be effective.
Ineffective DpnI Digestion - Increase the DpnI digestion time to 2 hours or more to ensure complete digestion of the parental template DNA.[3] - Confirm the DpnI enzyme is active.
Low Transformation Efficiency - Use highly competent cells (efficiency >10⁸ cfu/µg). - Ensure the heat shock step is performed at the correct temperature and duration (e.g., 42°C for 45-90 seconds).[4] - The volume of the PCR reaction added to the competent cells should not exceed 10% of the cell volume.[4]

Experimental Workflow for Troubleshooting Low Colony Count:

low_colony_troubleshooting start No / Few Colonies check_pcr Check PCR Product on Agarose Gel start->check_pcr pcr_ok PCR Product Present? check_pcr->pcr_ok optimize_pcr Optimize PCR: - Annealing Temp - Extension Time - Polymerase pcr_ok->optimize_pcr No check_dpni Check DpnI Digestion pcr_ok->check_dpni Yes optimize_pcr->check_pcr dpni_ok Template Digested? check_dpni->dpni_ok optimize_dpni Optimize DpnI: - Increase Incubation Time - Check Enzyme Activity dpni_ok->optimize_dpni No check_trafo Check Transformation dpni_ok->check_trafo Yes optimize_dpni->check_dpni trafo_ok Sufficient Colonies? check_trafo->trafo_ok optimize_trafo Optimize Transformation: - Use High-Efficiency Cells - Optimize Heat Shock trafo_ok->optimize_trafo No success Successful Mutagenesis trafo_ok->success Yes optimize_trafo->check_trafo

Caption: Troubleshooting workflow for low or no colony formation.

Q2: I have colonies, but sequencing reveals only the wild-type sequence. How can I increase the mutation efficiency?

A2: Obtaining wild-type colonies indicates that the parental plasmid was not completely eliminated or that the mutagenesis reaction was inefficient.

Possible Causes and Solutions:

Possible Cause Solution
Incomplete DpnI Digestion - Increase the amount of DpnI enzyme and/or the digestion time (e.g., overnight at 37°C).[3] - Ensure the template plasmid was isolated from a dam+ bacterial strain.
Too Much Template DNA - Reduce the amount of template plasmid in the PCR reaction to 5-10 ng. This will decrease the amount of parental plasmid that needs to be digested.
Low PCR Cycles - While too many cycles can introduce errors, too few may not generate enough mutant plasmid. Typically, 12-18 cycles are recommended for QuikChange-based methods.[1]
Primer-dimer Formation - Use a primer design tool to check for self-complementarity. - Consider using a touchdown PCR protocol to increase specificity.
Q3: The mutation is confirmed by sequencing, but I cannot express the mutant protein, or it is insoluble. What should I do?

A3: The catalytic serine is often crucial for the proper folding and stability of an enzyme. Its removal can lead to misfolding and aggregation.

Possible Causes and Solutions:

Possible Cause Solution
Protein Misfolding and Instability - Express the protein at a lower temperature (e.g., 16-20°C) to slow down protein synthesis and allow more time for proper folding. - Co-express molecular chaperones (e.g., GroEL/GroES) to assist in folding.
Formation of Inclusion Bodies - Use a weaker promoter or a lower concentration of the inducer to reduce the rate of protein expression. - Add solubilizing agents to the lysis buffer, such as non-detergent sulfobetaines or low concentrations of urea or guanidinium chloride.
Degradation of the Mutant Protein - Use protease inhibitor cocktails during cell lysis and purification. - Express the protein in a protease-deficient bacterial strain.

Logical Relationship for Protein Expression Issues:

verification_workflow cluster_0 Genetic Verification cluster_1 Functional Verification sdm Site-Directed Mutagenesis transform Transformation & Colony Selection sdm->transform miniprep Plasmid Miniprep transform->miniprep sequencing Sanger Sequencing miniprep->sequencing expression Protein Expression (WT & Mutant) sequencing->expression Mutation Confirmed purification Protein Purification expression->purification assay Enzyme Activity Assay purification->assay analysis Compare WT vs Mutant Activity assay->analysis result Catalytic Role Confirmed analysis->result Mutant Inactive

References

Technical Support Center: Ensuring the Fidelity of Ser-His-Asp Triad Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to addressing challenges associated with the folding and stability of enzymes featuring the Ser-His-Asp catalytic triad. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and provide clear, actionable guidance.

Frequently Asked Questions (FAQs)

Q1: What is the Ser-His-Asp catalytic triad and why is its correct folding crucial?

The Ser-His-Asp catalytic triad is a conserved set of three amino acid residues in the active site of many hydrolase enzymes, most notably serine proteases.[1][2] This triad is the catalytic engine of the enzyme, responsible for its hydrolytic activity.[2][3]

  • Serine (Ser): Acts as the nucleophile, attacking the substrate's carbonyl carbon.[2][4]

  • Histidine (His): Functions as a general base, accepting a proton from the serine to increase its nucleophilicity.[2][4]

  • Aspartate (Asp): Orients the histidine residue and stabilizes the positive charge that forms on it during the reaction.[2][4]

Correct folding is paramount because the precise three-dimensional arrangement of these residues is what enables the charge-relay network to function.[2] Misfolding disrupts this delicate architecture, leading to a loss of catalytic activity and potentially causing the protein to aggregate, which can be toxic to cells.[5][6]

Q2: What are the primary causes of misfolding in enzymes with a Ser-His-Asp triad?

Several factors can contribute to the misfolding of these enzymes:

  • Mutations: Changes in the amino acid sequence, even distant from the active site, can disrupt the intricate network of interactions required for proper folding. This is a known cause of diseases called "serpinopathies," which result from mutations in serine protease inhibitors (serpins).[7][8]

  • Suboptimal Environmental Conditions: pH and temperature play a critical role in enzyme stability. Deviations from the optimal range can lead to denaturation and misfolding.[9][10][11][12]

  • Cellular Stress: High expression levels of recombinant proteins can overwhelm the cell's folding machinery, leading to the formation of insoluble aggregates known as inclusion bodies.

  • Lack of Post-Translational Modifications: For many serine proteases, N-linked glycosylation is crucial for proper folding and quality control in the endoplasmic reticulum. Incorrect or absent glycosylation can lead to misfolding and retention by chaperones like calnexin.

Q3: How can I prevent my recombinant serine protease from forming inclusion bodies in E. coli?

Inclusion bodies are a common challenge in recombinant protein expression. Here are several strategies to improve the solubility of your enzyme:

  • Optimize Expression Conditions: Lowering the induction temperature (e.g., to 15-20°C) and using a lower concentration of the inducing agent (e.g., IPTG) can slow down the rate of protein synthesis, giving the polypeptide more time to fold correctly.

  • Co-expression with Molecular Chaperones: Co-expressing your target enzyme with molecular chaperones can significantly enhance its solubility. Chaperones are proteins that assist in the proper folding of other proteins by preventing aggregation.[5][13][14]

  • Use a Solubility-Enhancing Fusion Tag: Fusing your protein to a highly soluble partner, such as Maltose Binding Protein (MBP), can improve its solubility.

  • Optimize Codon Usage: If the gene for your enzyme contains codons that are rare in E. coli, this can lead to translational pausing and misfolding. Synthesizing a gene with codons optimized for E. coli can improve expression and folding.

Troubleshooting Guides

Problem 1: Low or no enzymatic activity of my purified Ser-His-Asp enzyme.

Possible Cause Troubleshooting Step Expected Outcome
Misfolded Protein Perform an in vitro refolding protocol. This typically involves denaturing the protein with a chaotropic agent (e.g., urea or guanidine hydrochloride) and then gradually removing the denaturant to allow the protein to refold.Recovery of enzymatic activity.
Incorrect Buffer Conditions Verify that the pH and ionic strength of your assay buffer are optimal for your specific enzyme. Each enzyme has a characteristic optimal pH range for activity.[15]Increased enzymatic activity.
Oxidation of Cysteine Residues If your enzyme contains cysteine residues, they may have formed incorrect disulfide bonds. Include a reducing agent, such as dithiothreitol (DTT), in your purification and storage buffers.Restoration of activity if disulfide bond formation is the issue.
Presence of Inhibitors Ensure that your purification process has effectively removed any potential inhibitors from the host cells or purification reagents.Activity is restored after removal of the inhibitor.

Problem 2: My enzyme aggregates over time during storage.

Possible Cause Troubleshooting Step Expected Outcome
Suboptimal Storage Buffer Optimize the storage buffer. This may involve adjusting the pH, adding stabilizing agents like glycerol (5-50%), or including low concentrations of non-ionic detergents.Increased long-term stability and reduced aggregation.
High Protein Concentration Store the enzyme at a lower concentration. High protein concentrations can favor aggregation.Reduced rate of aggregation.
Proteolytic Degradation Add a protease inhibitor cocktail to your storage buffer to prevent degradation by contaminating proteases.The enzyme remains intact over time.
Freeze-Thaw Cycles Aliquot the purified enzyme into smaller volumes to avoid repeated freeze-thaw cycles, which can denature proteins.Consistent activity across different aliquots.

Quantitative Data Summary

Table 1: Effect of Chaperone Co-expression on Soluble Protein Yield

Target ProteinChaperone System Co-expressedFold Increase in Soluble Protein YieldReference
Anti-HER2 scFvDnaK/DnaJ/GrpE~4-fold[5]
Firefly LuciferaseGroEL/ESUp to 70-fold increase in protein levels[16]
Various Recombinant ProteinsDnaK/DnaJ/GrpE/ClpBUp to 42-fold[11]

Table 2: Optimal pH and Temperature for Selected Serine Proteases

EnzymeSource OrganismOptimal pHOptimal Temperature (°C)Reference
Alkaline ProteasePeriplaneta americana8.060[17]
GsProS8Geobacillus stearothermophilus8.550[18]
TrypsinPancreas7.8 - 8.7~37[15]
PepsinStomach1.5 - 1.6~37[15]

Key Experimental Protocols

Protocol 1: Co-expression of a Target Enzyme with Molecular Chaperones in E. coli

This protocol describes a general method for improving the soluble expression of a Ser-His-Asp triad enzyme by co-expressing it with a chaperone system.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector containing the gene for your target enzyme

  • Compatible plasmid containing the genes for the chaperone system (e.g., pKJE7 with DnaK-DnaJ-GrpE)

  • LB medium with appropriate antibiotics

  • Inducing agent (e.g., IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, protease inhibitors)

  • Sonicator or other cell disruption equipment

  • Centrifuge

Procedure:

  • Co-transform the E. coli expression strain with the plasmid containing your target gene and the plasmid containing the chaperone genes.

  • Select for co-transformants on an LB agar plate containing the appropriate antibiotics for both plasmids.

  • Inoculate a single colony into a starter culture of LB medium with antibiotics and grow overnight at 37°C with shaking.

  • The next day, inoculate a larger volume of LB medium with the overnight culture to an OD600 of 0.1.

  • Grow the culture at 37°C with shaking until the OD600 reaches 0.4-0.6.

  • Induce the expression of both the target protein and the chaperones by adding the appropriate inducer (e.g., IPTG to a final concentration of 0.1-1 mM).

  • Reduce the temperature to a range of 15-25°C and continue to grow the culture for an additional 12-16 hours.

  • Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.

  • Resuspend the cell pellet in lysis buffer.

  • Lyse the cells by sonication on ice.

  • Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to separate the soluble fraction (supernatant) from the insoluble fraction (pellet).

  • Analyze the soluble fraction for the presence of your target protein by SDS-PAGE and Western blot.

Protocol 2: In Vitro Refolding of a Serine Protease from Inclusion Bodies

This protocol provides a general method for refolding an insoluble Ser-His-Asp enzyme from inclusion bodies.

Materials:

  • Cell pellet containing inclusion bodies of the target enzyme

  • Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1% Triton X-100)

  • Solubilization buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 6 M Guanidine-HCl, 10 mM DTT)

  • Refolding buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.5 M L-arginine, 1 mM GSH, 0.1 mM GSSG)

  • Dialysis tubing or centrifugal concentrators

  • Centrifuge

Procedure:

  • Resuspend the cell pellet containing inclusion bodies in wash buffer and incubate for 30 minutes at room temperature to remove contaminants.

  • Centrifuge at 15,000 x g for 20 minutes and discard the supernatant. Repeat the wash step twice.

  • Resuspend the washed inclusion bodies in solubilization buffer and incubate with gentle agitation for 2 hours at room temperature to completely denature and solubilize the protein.

  • Centrifuge at 20,000 x g for 30 minutes to remove any remaining insoluble material.

  • Perform refolding by rapid dilution: slowly add the solubilized protein to a 100-fold excess volume of stirred, ice-cold refolding buffer.

  • Allow the refolding reaction to proceed for 12-24 hours at 4°C with gentle stirring.

  • Concentrate the refolded protein and exchange it into a suitable storage buffer using dialysis or centrifugal concentrators.

  • Assess the success of refolding by measuring the enzymatic activity and analyzing the protein's conformational state using techniques like circular dichroism.

Visualizations

Caption: Mechanism of a Ser-His-Asp catalytic triad.

References

Validation & Comparative

A Head-to-Head Battle of Catalytic Residues: The His-Ser Dyad vs. the Cysteine-Histidine Dyad

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of enzymatic catalysis, the precise arrangement of amino acid residues within an active site dictates the efficiency and specificity of biochemical reactions. Among the most well-studied catalytic motifs are the histidine-serine (His-Ser) and cysteine-histidine (Cys-His) dyads, which form the core of many hydrolase enzymes, particularly proteases. This guide provides a detailed comparison of these two catalytic systems, offering quantitative kinetic data, experimental protocols, and mechanistic diagrams to aid researchers, scientists, and drug development professionals in understanding their fundamental differences and functional implications.

At the Heart of Catalysis: A Mechanistic Overview

Both the this compound and Cys-His dyads employ a similar two-step nucleophilic substitution mechanism involving acylation and deacylation to achieve peptide bond hydrolysis. The key distinction lies in the identity of the nucleophile: a serine hydroxyl group in the former and a cysteine thiol group in the latter.

In serine proteases, the this compound dyad is typically part of a catalytic triad, which also includes an aspartate residue (Asp-His-Ser). The aspartate orients the histidine and increases its basicity, allowing it to abstract a proton from the serine's hydroxyl group.[1][2][3] This activation transforms the serine into a potent nucleophile that attacks the carbonyl carbon of the scissile peptide bond, leading to the formation of a tetrahedral intermediate and subsequently a covalent acyl-enzyme intermediate.[1] The deacylation phase involves a water molecule, activated by the histidine, attacking the acyl-enzyme intermediate to release the cleaved peptide and regenerate the free enzyme.[1] The catalytic mechanism of serine proteases is generally considered to be a concerted process.[4]

Cysteine proteases, on the other hand, can function with a Cys-His catalytic dyad or a Cys-His-Asp/Asn triad.[5][6][7] The thiol group of cysteine is inherently more acidic than the hydroxyl group of serine, which sometimes makes the third acidic residue dispensable for catalysis.[5] The catalytic cycle mirrors that of serine proteases, with the activated thiolate anion of cysteine acting as the nucleophile.[6] However, a key difference is that the catalytic mechanism of cysteine proteases is proposed to be stepwise, involving the formation of a stable ion-pair intermediate.[4]

Quantitative Comparison of Catalytic Efficiency

To provide a clear and objective comparison, the following tables summarize the kinetic parameters (kcat, Km, and kcat/Km) for representative serine and cysteine proteases. For a direct comparison, data for the hydrolysis of the common substrate Nα-Benzoyl-L-arginine ethyl ester (BAEE) by the serine protease trypsin and the cysteine protease papain are presented.

Enzyme (Catalytic Dyad)Substratekcat (s⁻¹)Km (mM)kcat/Km (M⁻¹s⁻¹)Reference(s)
Trypsin (this compound)Nα-Benzoyl-L-arginine ethyl ester (BAEE)14.50.0197.6 x 10⁵[8]
Papain (Cys-His)Nα-Benzoyl-L-arginine ethyl ester (BAEE)5.2033.21.6 x 10²[9]
α-Chymotrypsin (this compound)N-acetyl-L-tryptophan methyl ester8 x 10⁵ (kcat/Km)-8 x 10⁵[10]
Caspase-6 (Cys-His)Ac-VEID-amc1.80.0092.0 x 10⁵[11]

Note: The kinetic parameters can vary depending on the experimental conditions (pH, temperature, buffer composition).

Visualizing the Catalytic Mechanisms

To illustrate the distinct catalytic pathways of the this compound and Cys-His dyads, the following diagrams are provided in DOT language.

His_Ser_Catalytic_Dyad cluster_acylation Acylation Phase cluster_deacylation Deacylation Phase E_Sub Enzyme-Substrate Complex (this compound + R-CO-NH-R') Tetra_Int1 Tetrahedral Intermediate 1 E_Sub->Tetra_Int1 Nucleophilic Attack Acyl_Enz Acyl-Enzyme Intermediate (His-H⁺ + Ser-CO-R) Tetra_Int1->Acyl_Enz Peptide bond cleavage P1 Product 1 (R'-NH₂) Acyl_Enz2 Acyl-Enzyme Intermediate Acyl_Enz->Acyl_Enz2 Tetra_Int2 Tetrahedral Intermediate 2 Acyl_Enz2->Tetra_Int2 Water Attack Water Water E_Free Free Enzyme (this compound) Tetra_Int2->E_Free Release of Product 2 P2 Product 2 (R-COOH)

Caption: Catalytic mechanism of the this compound dyad in serine proteases.

Cys_His_Catalytic_Dyad cluster_acylation Acylation Phase cluster_deacylation Deacylation Phase E_Sub Enzyme-Substrate Complex (Cys-His + R-CO-NH-R') Ion_Pair Ion-Pair Intermediate (Cys⁻-His-H⁺) E_Sub->Ion_Pair Proton Transfer Tetra_Int1 Tetrahedral Intermediate 1 Ion_Pair->Tetra_Int1 Nucleophilic Attack Thioester_Int Thioester Intermediate (His + Cys-CO-R) Tetra_Int1->Thioester_Int Peptide bond cleavage P1 Product 1 (R'-NH₂) Thioester_Int2 Thioester Intermediate Thioester_Int->Thioester_Int2 Tetra_Int2 Tetrahedral Intermediate 2 Thioester_Int2->Tetra_Int2 Water Attack Water Water E_Free Free Enzyme (Cys-His) Tetra_Int2->E_Free Release of Product 2 P2 Product 2 (R-COOH)

Caption: Catalytic mechanism of the Cys-His dyad in cysteine proteases.

Experimental Protocols for Comparative Analysis

To facilitate the direct comparison of serine and cysteine protease activities, a detailed protocol for a continuous spectrophotometric assay using Nα-Benzoyl-L-arginine ethyl ester (BAEE) as a substrate is provided below. This substrate is suitable for both trypsin (a serine protease) and papain (a cysteine protease).[11][12]

Objective: To determine the kinetic parameters (Km and Vmax) of a serine protease (e.g., trypsin) and a cysteine protease (e.g., papain) by monitoring the hydrolysis of BAEE.

Principle: The hydrolysis of the ester bond in BAEE by the protease results in the formation of Nα-Benzoyl-L-arginine. The rate of this reaction can be continuously monitored by measuring the increase in absorbance at 253 nm, which is characteristic of the product.

Materials:

  • Purified trypsin and papain

  • Nα-Benzoyl-L-arginine ethyl ester hydrochloride (BAEE)

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • For papain activation: Cysteine and EDTA

  • UV-Vis spectrophotometer with temperature control

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of Tris-HCl buffer (e.g., 1 M, pH 8.0) and dilute to the desired working concentration (e.g., 50 mM).

    • Prepare a stock solution of BAEE in the assay buffer. The concentration should be varied to determine Km.

    • Prepare stock solutions of trypsin and papain in appropriate buffers (e.g., 1 mM HCl for trypsin to prevent autolysis). For papain, the assay buffer should be supplemented with a reducing agent like cysteine (e.g., 2-5 mM) and a chelating agent like EDTA (e.g., 1-2 mM) to ensure the active site cysteine is in its reduced state.

  • Enzyme Assay:

    • Set the spectrophotometer to 253 nm and equilibrate the cuvette holder to the desired temperature (e.g., 25°C).

    • In a quartz cuvette, add the appropriate volume of assay buffer and the BAEE substrate solution to a final volume of, for example, 1 ml.

    • Place the cuvette in the spectrophotometer and zero the absorbance.

    • Initiate the reaction by adding a small, predetermined amount of the enzyme solution to the cuvette.

    • Quickly mix the contents of the cuvette by inverting it with a piece of parafilm covering the top.

    • Immediately start recording the absorbance at 253 nm over time (e.g., for 3-5 minutes).

    • Repeat the assay for a range of BAEE concentrations.

    • Perform a blank reaction without the enzyme to correct for any non-enzymatic hydrolysis of the substrate.

  • Data Analysis:

    • Determine the initial velocity (V₀) of the reaction from the linear portion of the absorbance versus time plot for each substrate concentration. The rate of change in absorbance per minute (ΔA/min) is used to calculate the reaction velocity.

    • Plot the initial velocities against the corresponding substrate concentrations.

    • Fit the data to the Michaelis-Menten equation to determine the Vmax and Km values. This can be done using non-linear regression software or by using a linearized plot such as the Lineweaver-Burk plot.

Experimental_Workflow Prep_Reagents 1. Prepare Reagents (Buffer, Substrate, Enzyme) Setup_Spec 2. Setup Spectrophotometer (Wavelength, Temperature) Prep_Reagents->Setup_Spec Assay_Mix 3. Prepare Assay Mixture (Buffer + Substrate) Setup_Spec->Assay_Mix Zero_Abs 4. Zero Absorbance Assay_Mix->Zero_Abs Add_Enzyme 5. Initiate Reaction (Add Enzyme) Zero_Abs->Add_Enzyme Record_Data 6. Record Absorbance vs. Time Add_Enzyme->Record_Data Calc_V0 7. Calculate Initial Velocity (V₀) Record_Data->Calc_V0 Plot_Data 8. Plot V₀ vs. [Substrate] Calc_V0->Plot_Data Det_Params 9. Determine Kinetic Parameters (Km, Vmax) Plot_Data->Det_Params

Caption: A typical experimental workflow for determining enzyme kinetic parameters.

Concluding Remarks

The this compound and Cysteine-Histidine catalytic dyads, while sharing a common mechanistic framework, exhibit distinct characteristics that influence their catalytic efficiency and biological roles. The lower pKa of the cysteine thiol group in the Cys-His dyad and the proposed stepwise reaction mechanism with a stable ion-pair intermediate are key differentiators from the concerted mechanism of the this compound dyad. These fundamental differences are reflected in their kinetic parameters and have significant implications for the design of specific inhibitors for therapeutic applications. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to further explore the nuances of these fascinating catalytic systems.

References

comparing the efficiency of His-Ser and His-Asp dyads

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Catalytic Efficiency of His-Ser and His-Asp Dyads

For researchers in enzymology and drug development, understanding the nuances of catalytic motifs is paramount. The this compound and His-Asp dyads are fundamental catalytic structures found in a vast array of enzymes, particularly hydrolases. While both utilize a histidine residue as a general acid-base catalyst, the choice of a serine or aspartate as its partner significantly influences the enzyme's catalytic efficiency and mechanism. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols.

General Catalytic Mechanism

The core function of both dyads involves the histidine residue abstracting a proton to activate a nucleophile. The key distinction lies in the role of the second residue.

  • This compound Dyad: In this arrangement, typically part of a Ser-His-Asp/Glu catalytic triad, the histidine acts as a general base, abstracting a proton from the serine's hydroxyl group.[1][2] This enhances the nucleophilicity of the serine oxygen, enabling it to attack the substrate (e.g., the carbonyl carbon of a peptide bond). The aspartate in the full triad serves to orient the histidine and stabilize the resulting positive charge.[1][2] In a true dyad, other residues or the surrounding environment must fulfill this stabilizing role, which generally results in lower catalytic efficiency compared to a triad.

  • His-Asp Dyad: Here, the aspartate's primary role is to precisely orient the histidine residue and modulate its pKa through a hydrogen bond.[3][4] This positioning ensures the correct tautomeric state of the histidine's imidazole ring, making it a more effective proton shuttle during catalysis.[3][4] The absence of the negatively charged aspartate significantly decreases catalytic activity.[5][6]

The following diagram illustrates the fundamental proton transfer mechanism common to these catalytic systems, highlighting the role of the histidine as a general base.

Catalytic_Mechanism General Proton Abstraction by Histidine cluster_Enzyme Enzyme Active Site His Histidine (General Base) Partner Serine-OH (Nucleophile) or Aspartate-COO⁻ (Orientation/Stabilization) His->Partner H-Bond Protonated_His Protonated Histidine (General Acid) Substrate Substrate (e.g., R-OH or H₂O) Substrate->His Activated_Substrate Activated Nucleophile (R-O⁻)

Figure 1. General role of Histidine in proton abstraction.

Quantitative Comparison of Catalytic Efficiency

Site-directed mutagenesis is a powerful technique used to directly compare the roles of specific amino acids.[7] By substituting the aspartate in a His-Asp dyad with a residue that cannot fulfill its role (like asparagine or alanine), the impact on catalysis can be quantified. The catalytic efficiency of an enzyme is best represented by the kcat/Km value, which accounts for both the turnover rate (kcat) and the enzyme's affinity for the substrate (Km).[8][9][10]

The following tables summarize data from studies on Bovine Pancreatic Ribonuclease A (RNase A) and Glucose 6-Phosphate Dehydrogenase (G6PD), where the crucial aspartate of a His-Asp dyad was mutated.

Table 1: Kinetic Parameters for Wild-Type and Mutant Ribonuclease A (His-Asp Dyad) Data sourced from a study where Asp121 was mutated.[3]

Enzyme VariantCatalytic ResiduesSubstrateRelative kcat/Km (Efficiency)Relative kcat (Turnover Rate)
Wild-Type His119-Asp121Uridylyl(3'→5')adenosine100%100%
D121N Mutant His119-Asn121Uridylyl(3'→5')adenosine10%10%
D121A Mutant His119-Ala121Uridylyl(3'→5')adenosine1%1%

Table 2: Activity of Wild-Type vs. Mutant Glucose 6-Phosphate Dehydrogenase (His-Asp Dyad) Data interpreted from a study where Asp177 was mutated.[5][6]

Enzyme VariantCatalytic ResiduesKey Finding
Wild-Type His240-Asp177Normal Catalytic Activity
D177N Mutant His240-Asn177Significant decrease in catalytic activity

The data clearly demonstrates that removing the aspartate from a His-Asp dyad leads to a dramatic loss of catalytic efficiency. The D121N mutation in RNase A, which replaces the carboxylate group with an amide, reduces efficiency by 90%.[3] A more drastic change to alanine (D121A) reduces efficiency by 99%.[3] This underscores the critical role of the aspartate's negatively charged carboxylate group in maintaining the catalytic function, primarily by ensuring the correct orientation and electronic environment of the partner histidine.[3][4][6]

Experimental Protocols

The quantitative data presented above is derived from a series of well-established biochemical procedures.

Site-Directed Mutagenesis

This is a PCR-based method used to introduce specific nucleotide changes into a gene sequence, resulting in a desired amino acid substitution in the expressed protein.[7]

  • Plasmid Template: A plasmid containing the wild-type gene for the enzyme of interest (e.g., RNase A) is used as a template.

  • Primer Design: Two complementary oligonucleotide primers are designed. These primers contain the desired mutation (e.g., the codon for Asp changing to Asn).

  • PCR Amplification: A PCR reaction is performed using a high-fidelity DNA polymerase to replicate the entire plasmid, incorporating the mutagenic primers.

  • Template Digestion: The parental, non-mutated plasmid DNA is digested using a methylation-sensitive restriction enzyme (e.g., DpnI), leaving only the mutated plasmids.

  • Transformation: The newly synthesized, mutated plasmids are transformed into competent E. coli cells for replication.

  • Verification: The plasmid DNA is isolated from the bacteria and sequenced to confirm the desired mutation.

Protein Expression and Purification

Once the mutation is confirmed, the enzyme is produced in large quantities and purified.

  • Expression: The E. coli cells carrying the mutant plasmid are grown in a large-volume culture. Protein expression is induced (e.g., with IPTG).

  • Lysis: The cells are harvested and broken open (lysed) to release the cellular contents, including the target enzyme.

  • Purification: The mutant enzyme is purified from the cell lysate using chromatography techniques, such as affinity chromatography or ion-exchange chromatography, to achieve high purity.

Enzyme Kinetic Assay

Enzyme kinetics are studied by measuring the initial reaction rate at various substrate concentrations while keeping the enzyme concentration constant.[11]

  • Assay Setup: A series of reactions are prepared in a buffer at optimal pH and temperature. Each reaction contains a fixed concentration of the purified enzyme and a different concentration of the substrate.[11]

  • Rate Measurement: The reaction is initiated by adding the substrate. The rate of product formation or substrate consumption is monitored over time, typically using a spectrophotometer to measure a change in absorbance.[12]

  • Data Analysis: The initial velocity (V₀) for each substrate concentration is determined from the linear portion of the reaction curve.[13]

  • Parameter Calculation: The kinetic parameters Vmax (maximum reaction rate) and Km (Michaelis constant) are calculated by fitting the initial velocity data to the Michaelis-Menten equation, often using a linearized plot like the Lineweaver-Burk plot.[12][13] The kcat is then calculated from the Vmax and the total enzyme concentration.[8]

The following diagram outlines the general workflow for comparing enzyme variants.

Experimental_Workflow Workflow for Comparing Enzyme Dyad Efficiency cluster_Molecular_Biology Molecular Biology cluster_Biochemistry Biochemistry cluster_Analysis Analysis sdm Site-Directed Mutagenesis transform Transformation into E. coli sdm->transform verify Sequence Verification transform->verify express Protein Expression verify->express purify Protein Purification express->purify assay Enzyme Kinetic Assay purify->assay analysis Data Analysis (kcat, Km, kcat/Km) assay->analysis compare Compare Efficiency: Wild-Type vs. Mutant analysis->compare

Figure 2. Experimental workflow for dyad efficiency comparison.

Conclusion

While both this compound and His-Asp dyads are integral to enzymatic catalysis, they are not functionally equivalent. Experimental evidence from site-directed mutagenesis studies conclusively shows that the His-Asp dyad is a highly optimized motif where the aspartate plays a crucial, non-substitutable role. Its function extends beyond simple stabilization; it is essential for correctly orienting the catalytic histidine, thereby ensuring high catalytic efficiency. Replacing the aspartate with residues lacking its specific hydrogen-bonding and electrostatic properties, such as asparagine or alanine, results in a severe reduction in enzymatic activity. In contrast, a simple this compound dyad, without the orienting influence of an acidic residue, is catalytically competent but generally less efficient, often requiring the larger framework of a catalytic triad to achieve high reaction rates. These findings are critical for professionals in drug development, guiding the design of inhibitors that target these active sites, and for scientists in enzyme engineering seeking to modulate catalytic activity.

References

Validating the His-Ser Catalytic Dyad: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the catalytic activity of enzymes featuring a Histidine-Serine (His-Ser) catalytic dyad, contrasting them with inactive mutants to underscore the essential roles of these residues. Aimed at researchers, scientists, and drug development professionals, this document furnishes quantitative kinetic data, detailed experimental protocols, and visual diagrams to elucidate the validation process.

The this compound catalytic dyad is a variation of the canonical Ser-His-Asp catalytic triad found in many serine proteases. In this arrangement, the histidine residue acts as a general base to activate the serine, which then performs a nucleophilic attack on the substrate. This mechanism is notably employed by intramembrane rhomboid proteases, such as E. coli GlpG. Validating the catalytic contributions of the histidine and serine residues is crucial for understanding the enzyme's mechanism and for the development of specific inhibitors.

Quantitative Comparison of Catalytic Efficiency

Site-directed mutagenesis is a powerful tool to probe the function of specific amino acid residues in enzyme catalysis. By replacing the key histidine or serine residues with a non-catalytic amino acid, such as alanine, their contribution to the enzyme's activity can be quantified. The following table summarizes the kinetic parameters for the wild-type E. coli rhomboid protease GlpG and its catalytically inactive serine mutant.

Enzyme VariantSubstrateK_M_ (μM)k_cat_ (s⁻¹)k_cat_/K_M_ (M⁻¹s⁻¹)
Wild-Type GlpG Model Peptide~1350.0063~47
GlpG (S201A Mutant) Model PeptideN/AActivity AbolishedN/A
GlpG (H254 Mutant) Model PeptideN/AActivity AbolishedN/A

Experimental Protocols

The determination of the kinetic parameters listed above involves a series of well-defined experimental procedures.

Site-Directed Mutagenesis and Protein Expression

Site-directed mutagenesis is performed to generate the mutant enzyme (e.g., S201A). This typically involves using PCR to introduce the desired mutation into the plasmid containing the gene for the wild-type enzyme. The mutated plasmid is then transformed into an expression host, such as E. coli, for protein production and subsequent purification.

Protease Activity Assay

The catalytic activity of the wild-type and mutant enzymes is measured using a continuous kinetic assay. A common method is a Förster Resonance Energy Transfer (FRET)-based assay.

  • Principle: A synthetic peptide substrate is designed with a fluorophore and a quencher on opposite sides of the cleavage site. In the intact substrate, the fluorescence is quenched. Upon cleavage by the protease, the fluorophore and quencher are separated, resulting in an increase in fluorescence that can be monitored over time.

  • Procedure:

    • A reaction mixture is prepared containing a suitable buffer, detergent (for membrane proteins like GlpG), and the purified enzyme (wild-type or mutant).

    • The reaction is initiated by adding the FRET-peptide substrate to the mixture.

    • The increase in fluorescence is measured continuously using a fluorometer at appropriate excitation and emission wavelengths.

    • Initial reaction velocities are determined from the linear phase of the fluorescence-versus-time plots at various substrate concentrations.

  • Data Analysis: The initial velocities are plotted against the substrate concentration, and the data are fitted to the Michaelis-Menten equation to determine the kinetic parameters K_M_ and V_max_. The catalytic constant, k_cat_, is then calculated from V_max_ and the enzyme concentration.

Visualizing the Mechanism and Workflow

To further clarify the concepts discussed, the following diagrams illustrate the catalytic mechanism of the this compound dyad and the experimental workflow for its validation.

G This compound Catalytic Dyad Mechanism cluster_0 Step 1: Substrate Binding cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Acyl-Enzyme Formation cluster_3 Step 4: Deacylation cluster_4 Step 5: Product Release E_S Enzyme-Substrate Complex (this compound + R-CO-R') His_Base His acts as general base, accepts proton from Ser E_S->His_Base Ser_Nuc Ser becomes nucleophilic O⁻ His_Base->Ser_Nuc Tetra1 Tetrahedral Intermediate 1 (Oxyanion hole stabilizes) Ser_Nuc->Tetra1 Acyl_E Acyl-Enzyme Intermediate (Ser-CO-R) Tetra1->Acyl_E Prod1 Product 1 (R'-OH) released (His donates proton) Tetra1->Prod1 Tetra2 Tetrahedral Intermediate 2 Acyl_E->Tetra2 His activates water Water Water molecule enters Water->Tetra2 Prod2 Product 2 (R-COOH) released Tetra2->Prod2 Enzyme_Regen Enzyme Regenerated (this compound) Tetra2->Enzyme_Regen Enzyme_Regen->E_S New Cycle

Figure 1. Catalytic mechanism of a this compound dyad.

G Experimental Workflow for Catalytic Validation cluster_gene Gene Level cluster_protein Protein Level cluster_activity Activity Level cluster_comparison Comparison WT_Gene Wild-Type Gene in Plasmid SDM Site-Directed Mutagenesis (PCR) WT_Gene->SDM Mut_Gene Mutant Gene (e.g., S->A) SDM->Mut_Gene Expression Protein Expression (e.g., E. coli) Mut_Gene->Expression Purification Protein Purification Expression->Purification WT_Protein Purified WT Enzyme Purification->WT_Protein Mut_Protein Purified Mutant Enzyme Purification->Mut_Protein Kinetic_Assay Kinetic Assay (e.g., FRET) WT_Protein->Kinetic_Assay Mut_Protein->Kinetic_Assay Data_Analysis Data Analysis (Michaelis-Menten) Kinetic_Assay->Data_Analysis Kinetic_Params Determine kcat, KM Data_Analysis->Kinetic_Params Comparison Compare WT vs. Mutant Kinetic Data Kinetic_Params->Comparison

Figure 2. Workflow for validating catalytic residues.

Conclusion

The kinetic data presented unequivocally demonstrates the critical nature of both the histidine and serine residues within the this compound catalytic dyad. The complete loss of activity upon mutation of the catalytic serine to alanine provides stark evidence of its essential role as the nucleophile. This, combined with evidence showing the necessity of the histidine for catalysis, validates the proposed mechanism where these two residues work in concert to achieve proteolysis. The protocols and workflows detailed in this guide offer a robust framework for researchers to investigate and validate the catalytic mechanisms of other enzymes.

References

Beyond the Classic Triad: A Comparative Guide to Alternative Catalytic Mechanisms in Proteases

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of alternative catalytic mechanisms to the canonical Ser-His-Asp triad in proteases. This document delves into the performance, structural nuances, and biological roles of these diverse enzymatic systems, supported by experimental data and detailed protocols.

The Ser-His-Asp catalytic triad is a cornerstone of enzyme mechanics, yet nature's ingenuity has devised a variety of alternative strategies to achieve proteolysis. Understanding these alternative mechanisms is crucial for the development of novel therapeutics that can selectively target specific proteases involved in a range of diseases, from viral infections to antibiotic resistance. This guide offers a side-by-side comparison of key alternative catalytic mechanisms, providing quantitative data, experimental methodologies, and visual representations of their modes of action.

Performance Comparison of Proteases with Alternative Catalytic Mechanisms

The catalytic efficiency of proteases is a critical parameter for understanding their biological function and for the development of effective inhibitors. The following table summarizes the kinetic parameters of representative enzymes from different catalytic classes. It is important to note that direct comparison of kcat/KM values can be challenging due to the use of different substrates in various studies.

Catalytic MechanismRepresentative EnzymePDB IDSubstratekcat (s⁻¹)KM (µM)kcat/KM (M⁻¹s⁻¹)Optimal pH
Ser-His-Asp Triad (Reference) Chymotrypsin4CHAN-Acetyl-L-phenylalanine p-nitrophenyl ester0.32001,5007.8-8.0
Cys-His-Asn Triad Papain9PAP, 1PPNNα-Benzoyl-L-arginine ethyl ester1018,0005556.0-7.0
Cys-His-Asp Triad TEV Protease1LVB, 1Q31ENLYFQG-pNA~0.18--~7.0
Aspartyl Dyad HIV-1 Protease1HPX, 1HPVLys-Ala-Arg-Val-Leu*Nph-Glu-Ala-Met20229.1 x 10⁵4.0-6.0
Aspartyl Dyad Pepsin5PEPHemoglobin---1.5-2.5
Glu-Gln Dyad Scytalidoglutamic peptidase1S2KFRET peptide---2.0
Metallo (di-Zinc) NDM-1 Metallo-β-lactamase4EYLCENTA---6.5
Ser-His-His Triad HCMV Protease1CMVPeptide substrate---~7.5
Ser-Lys Dyad E. coli Lon Protease1RR9, 6U5ZFluorescent peptide---~8.0

Catalytic Mechanisms and Biological Roles

Cysteine Proteases: The Thiol Nucleophile

Cysteine proteases utilize a cysteine residue as the primary nucleophile, activated by a histidine residue. The third member of the catalytic triad is often an asparagine (e.g., papain) or an aspartate (e.g., TEV protease).[1]

  • Papain (Cys-His-Asn): Found in papaya latex, papain exhibits broad substrate specificity, enabling it to break down a wide range of proteins.[2][3][4][5] This property has led to its widespread use in meat tenderization, clarification of beverages, and various biomedical applications.[2][3][4][5]

  • TEV Protease (Cys-His-Asp): The Tobacco Etch Virus (TEV) protease is essential for the virus's life cycle, where it cleaves the viral polyprotein into functional units.[6][7] Its high specificity for the consensus sequence ENLYFQ(G/S) has made it a valuable tool in biotechnology for the precise removal of fusion tags from recombinant proteins.[6][7]

Cys_His_Asn_Triad Substrate Substrate (Peptide Bond) Tetrahedral_Intermediate Tetrahedral Intermediate Substrate->Tetrahedral_Intermediate forms Cys Cys (Nucleophile) Cys->Substrate attacks His His (Base) His->Cys activates Asn Asn Acyl_Enzyme Acyl-Enzyme Intermediate Tetrahedral_Intermediate->Acyl_Enzyme collapses to Product1 Product 1 (Amine) Acyl_Enzyme->Product1 releases Product2 Product 2 (Carboxylic Acid) Acyl_Enzyme->Product2 releases Water Water Water->Acyl_Enzyme attacks

Caption: Catalytic mechanism of a Cys-His-Asn triad protease.

Aspartyl Proteases: A Water-Mediated Attack

Aspartyl proteases employ a catalytic dyad of two aspartate residues. These residues work in concert to activate a water molecule, which then acts as the nucleophile to hydrolyze the peptide bond.[8] This mechanism does not involve the formation of a covalent enzyme-substrate intermediate.

  • HIV-1 Protease: This viral protease is essential for the maturation of the HIV virion.[9][10][11][12] It cleaves the Gag-Pol polyprotein, producing functional viral proteins.[9][10][11][12] Its critical role in viral replication has made it a major target for antiretroviral drugs.[9][10][11][12]

  • Pepsin: A key digestive enzyme in the stomach, pepsin is responsible for breaking down dietary proteins into smaller peptides.[13][14][15][16] It functions optimally in the highly acidic environment of the stomach.[13][14][15][16]

Aspartyl_Dyad Substrate Substrate (Peptide Bond) Tetrahedral_Intermediate Tetrahedral Intermediate Substrate->Tetrahedral_Intermediate forms Asp1 Asp1 (Base) Water Water Asp1->Water activates Asp2 Asp2 (Acid) Asp2->Tetrahedral_Intermediate protonates Water->Substrate attacks Products Products (Amine + Carboxylic Acid) Tetrahedral_Intermediate->Products collapses to

Caption: General acid-base mechanism of an aspartyl protease.

Glutamic Proteases: A Variation on the Acidic Dyad

Glutamic proteases utilize a catalytic dyad that includes a glutamic acid residue. A notable example is scytalidoglutamic peptidase (eqolisin), which employs a Glu-Gln dyad. These enzymes are typically active at acidic pH.

  • Scytalidoglutamic peptidase: This fungal protease is an endopeptidase with broad specificity. Its unique catalytic dyad and structure set it apart from other protease families.

Metallo-proteases: The Role of Metal Ions

Metallo-proteases rely on a metal ion, most commonly zinc, to catalyze peptide bond hydrolysis. The metal ion is coordinated by amino acid residues and activates a water molecule to act as a nucleophile.

  • Metallo-β-lactamases (e.g., NDM-1): These bacterial enzymes are a major cause of antibiotic resistance.[17][18][19][20][21][22] They hydrolyze a broad range of β-lactam antibiotics, including carbapenems, rendering them ineffective.[17][18][19][20][21][22] The rise of NDM-1 and other metallo-β-lactamases poses a significant threat to global health.[17][18][19][20][21][22]

Metallo_Protease Substrate Substrate (Peptide Bond) Tetrahedral_Intermediate Tetrahedral Intermediate Substrate->Tetrahedral_Intermediate forms Metal_Ion Metal Ion (e.g., Zn²⁺) Water Water Metal_Ion->Water activates Water->Substrate attacks Products Products (Amine + Carboxylic Acid) Tetrahedral_Intermediate->Products collapses to

Caption: Catalytic mechanism of a metallo-protease.

Variations of the Serine Protease Triad and Dyads

Nature has also evolved variations of the classic Ser-His-Asp triad, as well as catalytic dyads that lack the third acidic residue.

  • Ser-His-His Triad (HCMV Protease): The Human Cytomegalovirus (HCMV) protease is essential for viral maturation and the production of infectious virions.[1][23][24][25][26][27][28] It utilizes a unique Ser-His-His catalytic triad and requires dimerization for its activity.[1][23][24][25][26][27][28]

  • Ser-Lys Dyad (Lon Protease): Lon proteases are ATP-dependent proteases found in bacteria and in the mitochondria of eukaryotes.[6][8][29][30][31] They play a crucial role in protein quality control by degrading misfolded or damaged proteins.[6][8][29][30][31]

Experimental Protocols

General Protease Activity Assay using Azocasein

This spectrophotometric assay is widely used for measuring the activity of various proteases.

Principle: Azocasein is a non-specific protein substrate that is covalently linked to a chromophore. When the protease digests the azocasein, soluble, colored fragments are released into the supernatant. The amount of released chromophore is proportional to the protease activity and can be quantified by measuring the absorbance at 440 nm.[29]

Procedure:

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer for the specific protease being tested (e.g., 100 mM Tris-HCl, pH 8.0).[29]

    • Azocasein Solution: Dissolve azocasein in the assay buffer to a final concentration of 5 mg/mL.[29]

    • Trichloroacetic Acid (TCA) Solution: Prepare a 10% (w/v) TCA solution.

  • Assay:

    • Pre-incubate the azocasein solution at the optimal temperature for the protease.

    • Initiate the reaction by adding the enzyme sample to the azocasein solution.

    • Incubate the reaction for a defined period (e.g., 30 minutes).[29]

    • Stop the reaction by adding an equal volume of 10% TCA. This will precipitate the undigested azocasein.

    • Centrifuge the mixture to pellet the precipitated protein.

    • Transfer the supernatant to a new tube and measure the absorbance at 440 nm.

  • Blank and Standard Curve:

    • Prepare a blank by adding TCA to the azocasein solution before adding the enzyme.

    • A standard curve can be generated using a known concentration of a standard protease.

Azocasein_Assay cluster_workflow Azocasein Assay Workflow A Prepare Azocasein and Enzyme Solutions B Incubate at Optimal Temperature A->B C Stop Reaction with TCA B->C D Centrifuge to Pellet Precipitate C->D E Measure Absorbance of Supernatant at 440 nm D->E

Caption: Workflow for a protease assay using azocasein.

Fluorescent Protease Assay using FITC-Casein

This is a highly sensitive assay for detecting protease activity.

Principle: FITC-casein is a heavily labeled protein where the fluorescence of the fluorescein isothiocyanate (FITC) is quenched. Upon digestion by a protease, the quenching is relieved, and the fluorescence of the resulting peptide fragments can be measured.[16][24][32][33]

Procedure:

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 25 mM Tris, 150 mM NaCl, pH 7.2).[32]

    • FITC-Casein Stock Solution: Dissolve FITC-casein in water to a concentration of 5 mg/mL.[32]

    • Working Reagent: Dilute the FITC-Casein Stock Solution in the assay buffer.

  • Assay:

    • Add the enzyme sample to a microplate well.

    • Initiate the reaction by adding the FITC-casein working reagent.

    • Incubate at the desired temperature, protected from light.

    • Measure the fluorescence at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.[16]

  • Controls:

    • Prepare a blank with buffer instead of the enzyme.

    • A positive control with a known protease can be included.

Structural Determination by X-ray Crystallography

X-ray crystallography provides a high-resolution three-dimensional structure of the enzyme, offering insights into the architecture of the active site and the interactions with substrates or inhibitors.[15][19][28][34]

General Protocol:

  • Protein Purification and Crystallization:

    • The protein of interest must be purified to a high degree of homogeneity (>95%).

    • Crystallization is achieved by slowly increasing the concentration of the protein in the presence of a precipitant, leading to the formation of a well-ordered crystal lattice. Common methods include hanging-drop and sitting-drop vapor diffusion.[15][19][28][34]

  • Data Collection:

    • The protein crystal is exposed to a high-intensity X-ray beam.

    • The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern that is recorded on a detector.

  • Structure Determination and Refinement:

    • The diffraction pattern is used to calculate an electron density map of the protein.

    • A model of the protein is built into the electron density map and refined to best fit the experimental data.

Xray_Crystallography_Workflow cluster_workflow X-ray Crystallography Workflow A Protein Purification B Protein Crystallization A->B C X-ray Diffraction Data Collection B->C D Electron Density Map Calculation C->D E Model Building and Refinement D->E F 3D Structure E->F

Caption: General workflow for protein structure determination by X-ray crystallography.

Structural and Dynamic Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of proteins in solution, providing information that is complementary to X-ray crystallography.[10][12][17][18][26][33][35][36][37]

General Approach:

  • Sample Preparation:

    • The protein is typically isotopically labeled with ¹⁵N and/or ¹³C.

    • The purified, labeled protein is dissolved in a suitable buffer.

  • NMR Data Acquisition:

    • A series of multidimensional NMR experiments are performed to assign the chemical shifts of the protein's nuclei.

    • Nuclear Overhauser Effect (NOE) experiments are used to obtain distance restraints between protons that are close in space.

  • Structure Calculation and Analysis:

    • The experimental restraints (e.g., NOEs, dihedral angles) are used to calculate an ensemble of structures that are consistent with the data.

    • NMR can also be used to study protein dynamics, ligand binding, and conformational changes.

Conclusion

The study of alternative catalytic mechanisms to the Ser-His-Asp triad reveals the remarkable diversity of solutions that have evolved to carry out proteolysis. From the thiol-based nucleophilicity of cysteine proteases to the metal-activated water of metallo-proteases, each class of enzyme presents unique structural features and catalytic strategies. A thorough understanding of these mechanisms, supported by robust experimental data and detailed structural information, is paramount for the rational design of specific and effective enzyme inhibitors for therapeutic intervention. This guide provides a foundational comparison to aid researchers in this endeavor.

References

The Superior Catalytic Efficiency of His-Ser Dipeptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of minimalistic catalytic peptides, the histidine-serine (His-Ser) dipeptide emerges as a remarkably efficient catalyst, particularly in the crucial reactions of peptide bond formation and ester hydrolysis. This guide provides a comprehensive comparison of the catalytic advantages of this compound over other dipeptides, supported by experimental data, detailed protocols, and mechanistic insights. For researchers, scientists, and professionals in drug development, understanding the nuances of these simple yet potent catalysts can pave the way for innovations in peptide synthesis, biomimetic catalysis, and the design of novel therapeutic agents.

Unveiling the Catalytic Prowess of this compound: A Data-Driven Comparison

Experimental evidence consistently demonstrates the superior catalytic activity of the L-seryl-L-histidine (Ser-His) dipeptide in promoting the formation of peptide bonds from amino acid esters. Its performance outshines that of its isomer, histidyl-serine (this compound), and other simple dipeptides.

Key Advantages of this compound:

  • Enhanced Reaction Yields: In the synthesis of Ac-Phe-Leu-NH2 from Ac-Phe-OEt and H-Leu-NH2, Ser-His yields significantly higher product formation compared to control reactions without a catalyst or in the presence of its constituent amino acids or its isomer, this compound.[1][2]

  • Superiority over Simpler Peptides: While simpler dipeptides like glycyl-glycine (Gly-Gly) and triglycine (Gly-Gly-Gly) exhibit some catalytic activity, Ser-His consistently demonstrates higher efficiency in peptide bond formation.[1][3]

  • Robustness in Challenging Conditions: Ser-His maintains its catalytic activity under conditions that would typically denature larger enzymatic catalysts, such as in the presence of metal ions (e.g., Cu2+) or denaturing agents (e.g., urea).[1] In the presence of 50 mM cupric ions, Ser-His was found to be 1.5 times more effective than the enzyme α-chymotrypsin in a model peptide synthesis reaction.[1]

  • Stereospecificity: The catalytic activity is highly dependent on the specific sequence of the amino acids. The isomeric dipeptide, this compound, shows a marked lack of catalytic activity in the same reactions, highlighting the critical role of the N-terminal serine and the specific spatial arrangement of the hydroxyl and imidazole functional groups.[1][2]

Table 1: Comparison of Catalytic Activity in the Synthesis of Ac-Phe-Leu-NH2

CatalystConcentration (mM)Reaction Time (days)Temperature (°C)pHYield of Ac-Phe-Leu-NH2 (%)
Ser-His 41251010[1]
Ser-His 1612510~24[4]
α-Chymotrypsin 0.0412510~60[1]
This compound 412510No reaction[1]
Gly-Gly 432510~5[1]
Gly-Gly-Gly 432510~13[1]
None -12510No reaction[1]

Table 2: Comparison of Catalytic Activity in the Dimerization of H-Phe-OEt

CatalystConcentration (mM)Reaction Time (days)Temperature (°C)pHYield of (Phe)2 (%)
Ser-His 4325101.5[1]
α-Chymotrypsin 0.043251011.2[1]

The Catalytic Mechanism: A Nod to Serine Proteases

The catalytic prowess of the this compound dipeptide is rooted in a mechanism that mirrors the active site of natural serine proteases. The serine hydroxyl group acts as a nucleophile, while the imidazole side chain of histidine functions as a general base, facilitating the deprotonation of the serine hydroxyl group and enhancing its nucleophilicity.

This compound Catalytic Mechanism cluster_0 Peptide Bond Formation Substrate_Ester R-CO-OR' (Ac-Phe-OEt) Acyl_Intermediate Acyl-Ser Intermediate (R-CO-Ser-His) Substrate_Ester->Acyl_Intermediate Nucleophilic attack by Ser-OH, facilitated by His-imidazole His_Ser This compound Dipeptide His_Ser->Acyl_Intermediate Dipeptide_Product Dipeptide Product (R-CO-NH-R'') Acyl_Intermediate->Dipeptide_Product Nucleophilic attack by Amine Amine_Nucleophile H2N-R'' (H-Leu-NH2) Amine_Nucleophile->Dipeptide_Product Regenerated_Catalyst Regenerated this compound Dipeptide_Product->Regenerated_Catalyst

Proposed catalytic mechanism of this compound in peptide bond formation.

Experimental Protocols

General Procedure for Dipeptide-Catalyzed Peptide Synthesis

This protocol describes a representative experiment for comparing the catalytic activity of different dipeptides in the synthesis of N-acetyl-L-phenylalanyl-L-leucinamide (Ac-Phe-Leu-NH2).

Materials:

  • N-acetyl-L-phenylalanine ethyl ester (Ac-Phe-OEt)

  • L-leucinamide hydrochloride (H-Leu-NH2·HCl)

  • This compound dipeptide

  • Other dipeptides for comparison (e.g., this compound, Gly-Gly, Gly-Gly-Gly)

  • Sodium borate buffer (100 mM, pH 10.0)

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Deionized water

Equipment:

  • HPLC system with a C18 reverse-phase column

  • Thermostated incubator or water bath

  • Vortex mixer

  • Microcentrifuge

  • pH meter

Procedure:

  • Preparation of Reaction Mixtures:

    • In a microcentrifuge tube, prepare a stock solution of Ac-Phe-OEt in the sodium borate buffer.

    • In separate tubes, prepare stock solutions of H-Leu-NH2·HCl and each of the dipeptide catalysts in the same buffer.

    • For each reaction, combine the Ac-Phe-OEt stock solution, H-Leu-NH2·HCl stock solution, and the respective dipeptide catalyst stock solution to achieve the desired final concentrations (e.g., as specified in Table 1).

    • For the control reaction, omit the dipeptide catalyst.

    • Adjust the final volume with the sodium borate buffer.

  • Incubation:

    • Gently vortex the reaction mixtures to ensure homogeneity.

    • Incubate the tubes at the desired temperature (e.g., 25 °C) for the specified reaction time (e.g., 24 hours).

  • Sample Preparation for HPLC Analysis:

    • At the end of the incubation period, quench the reaction by adding a small volume of 1 M HCl to lower the pH.

    • Centrifuge the tubes to pellet any precipitate.

    • Dilute an aliquot of the supernatant with the initial mobile phase of the HPLC gradient.

  • HPLC Analysis:

    • Inject the prepared sample onto the C18 column.

    • Elute the components using a gradient of acetonitrile in water with 0.1% TFA. A typical gradient might be 5% to 95% acetonitrile over 30 minutes.

    • Monitor the elution profile at a suitable wavelength (e.g., 220 nm).

    • Identify and quantify the product peak (Ac-Phe-Leu-NH2) by comparing its retention time and peak area to a standard curve prepared with a known concentration of the pure product.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Stock Solutions: - Substrates (Ac-Phe-OEt, H-Leu-NH2) - Catalysts (this compound, etc.) - Buffer (pH 10) B Mix Reactants and Catalyst A->B C Incubate at Controlled Temperature (e.g., 25°C for 24h) B->C D Quench Reaction C->D E Prepare Sample for HPLC D->E F HPLC Analysis (C18 Column, Acetonitrile/Water/TFA gradient) E->F G Quantify Product Yield F->G

A generalized workflow for comparing dipeptide catalytic activity.

Conclusion

The this compound dipeptide stands out as a powerful and versatile catalyst in the realm of small peptide mimetics. Its superior performance compared to other simple dipeptides, coupled with its robustness and mechanistically insightful mode of action, makes it a compelling subject for further research and a valuable tool in various applications. The data and protocols presented in this guide offer a solid foundation for researchers to explore and harness the catalytic potential of this compound in their own investigations, driving forward the fields of peptide chemistry, biocatalysis, and drug discovery.

References

Unveiling the Critical Role of Aspartate in the Ser-His-Asp Catalytic Triad: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Ser-His-Asp catalytic triad is a cornerstone of the catalytic mechanism for a vast number of hydrolase enzymes, including serine proteases, which are critical targets in drug development. While the roles of serine as the nucleophile and histidine as a general acid-base catalyst are well-established, the precise contribution of the conserved aspartate residue has been a subject of intense investigation. This guide provides a comparative analysis of experimental data that has definitively confirmed the indispensable role of this aspartate residue in catalysis, primarily through site-directed mutagenesis studies coupled with kinetic and structural analyses.

Data Presentation: The Impact of Aspartate Mutation on Enzyme Kinetics

To elucidate the function of the aspartate residue in the catalytic triad, researchers have employed site-directed mutagenesis to replace the conserved aspartate with other amino acids, most commonly asparagine, which is structurally similar but lacks the negative charge. The following table summarizes the kinetic parameters of wild-type enzymes versus their aspartate-mutant counterparts, demonstrating the dramatic impact of this single amino acid substitution on catalytic efficiency.

EnzymeMutationSubstratekcat (s⁻¹)Km (mM)kcat/Km (M⁻¹s⁻¹)Fold Decrease in kcat/KmReference
Trypsin Wild-typeNα-Benzoyl-L-arginine ethyl ester500.022.5 x 10⁶-[1]
Asp102AsnNα-Benzoyl-L-arginine ethyl ester0.0050.0172.9 x 10²~10⁴[1][2]
Subtilisin BPN' Wild-typeN-Succinyl-L-Ala-L-Ala-L-Pro-L-Phe-p-nitroanilide9.40.146.7 x 10⁴-[3]
Asp32AlaN-Succinyl-L-Ala-L-Ala-L-Pro-L-Phe-p-nitroanilide<0.005~0.14<35>10³[4]

Key Observations:

  • Drastic Reduction in Catalytic Turnover (kcat): The mutation of the catalytic aspartate to asparagine or alanine results in a dramatic decrease in the enzyme's turnover number (kcat), often by several orders of magnitude.[1][4] This indicates that the aspartate is crucial for efficient catalysis.

  • Minimal Impact on Substrate Binding (Km): In contrast to the profound effect on kcat, the Michaelis constant (Km) is often only minimally affected.[5] This suggests that the aspartate residue's primary role is in the catalytic step itself, rather than in substrate binding.

  • Significant Decrease in Catalytic Efficiency (kcat/Km): The overall catalytic efficiency, represented by the kcat/Km ratio, is severely compromised in the aspartate mutants, highlighting the critical nature of this residue for the enzyme's function.

Experimental Protocols: A Closer Look at the Methodologies

The confirmation of the aspartate's role relies on a combination of powerful molecular biology and biochemical techniques.

1. Site-Directed Mutagenesis:

This technique allows for the specific alteration of a single amino acid within a protein.[6][7][8] The general workflow is as follows:

  • Primer Design: Two complementary oligonucleotide primers are synthesized. These primers contain the desired mutation (e.g., a codon change from GAC for aspartate to AAC for asparagine) and are flanked by sequences that are complementary to the template DNA.[9]

  • PCR Amplification: A polymerase chain reaction (PCR) is performed using a high-fidelity DNA polymerase and a plasmid containing the wild-type gene as a template. The primers are extended, amplifying the entire plasmid and incorporating the desired mutation.[10]

  • Template Digestion: The parental, methylated template DNA is selectively digested using the restriction enzyme DpnI, which specifically recognizes and cleaves methylated DNA. The newly synthesized, unmethylated (mutant) DNA remains intact.

  • Transformation and Selection: The resulting nicked, circular DNA is transformed into competent E. coli cells. The nicks are repaired by the cellular machinery, and the bacteria replicate the mutant plasmid. Colonies are then screened to confirm the presence of the desired mutation, typically through DNA sequencing.

2. Enzyme Expression and Purification:

The wild-type and mutant enzymes are then expressed in a suitable host system (e.g., E. coli) and purified to homogeneity using standard protein purification techniques, such as affinity chromatography, ion-exchange chromatography, and size-exclusion chromatography.

3. Enzyme Kinetic Assays:

To determine the kinetic parameters (kcat and Km), enzyme activity is measured at various substrate concentrations.[11] A common method involves spectrophotometry:

  • Assay Setup: A reaction mixture is prepared containing a buffered solution at the optimal pH for the enzyme, a known concentration of the purified enzyme, and varying concentrations of a chromogenic substrate.

  • Data Acquisition: The rate of product formation is monitored over time by measuring the change in absorbance at a specific wavelength.

  • Data Analysis: The initial reaction velocities (v₀) are plotted against the substrate concentrations ([S]). The resulting data are then fitted to the Michaelis-Menten equation to determine the Vmax and Km values.[12] The kcat is then calculated by dividing Vmax by the enzyme concentration.

Visualizing the Molecular Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts and processes involved in confirming the role of the catalytic aspartate.

Catalytic_Triad_Mechanism cluster_Enzyme Enzyme Active Site Ser Serine (Nucleophile) His Histidine (General Base/Acid) Ser->His H+ transfer Intermediate Tetrahedral Intermediate Ser->Intermediate Forms Asp Aspartate (Anchor/Orient) His->Asp H-bond & Charge Stabilization Substrate Substrate Substrate->Ser Nucleophilic Attack Product Product Intermediate->Product Collapses to

Caption: The catalytic mechanism of the Ser-His-Asp triad.

Site_Directed_Mutagenesis_Workflow Start Wild-type Plasmid DNA Primers Design Mutagenic Primers Start->Primers PCR PCR Amplification Start->PCR Primers->PCR Digestion DpnI Digestion of Parental DNA PCR->Digestion Transformation Transformation into E. coli Digestion->Transformation Screening Screening and Sequencing Transformation->Screening End Verified Mutant Plasmid Screening->End

Caption: Workflow for site-directed mutagenesis.

Logical_Confirmation Hypothesis Hypothesis: Aspartate is critical for catalysis Experiment Experiment: Site-directed mutagenesis (Asp -> Asn/Ala) Hypothesis->Experiment Data Data Collection: Kinetic analysis (kcat, Km) Experiment->Data Result Result: Drastic decrease in kcat, minimal change in Km Data->Result Conclusion Conclusion: Aspartate orients Histidine and stabilizes the transition state Result->Conclusion

Caption: Logical flow confirming the role of aspartate.

Conclusion: The Indispensable Role of the Catalytic Aspartate

The collective evidence from site-directed mutagenesis, kinetic analysis, and structural studies provides a clear and compelling picture of the aspartate's role in the Ser-His-Asp catalytic triad. It is not merely a passive structural component but an active participant in catalysis. Its primary functions are to:

  • Orient the Histidine Residue: The negatively charged carboxylate group of the aspartate forms a crucial hydrogen bond with the imidazole ring of the histidine. This interaction precisely orients the histidine to act as an efficient general base, abstracting a proton from the serine hydroxyl group.[13][14]

  • Stabilize the Protonated Histidine: During the formation of the tetrahedral intermediate, the histidine becomes positively charged. The adjacent negative charge of the aspartate electrostatically stabilizes this charge, making the histidine a more effective proton donor and acceptor.[13]

  • Increase the Nucleophilicity of Serine: By facilitating the deprotonation of the serine hydroxyl group, the aspartate-histidine couple significantly increases the nucleophilicity of the serine oxygen, enabling it to launch an effective attack on the substrate's carbonyl carbon.

References

The His-Ser Dipeptide as a Standalone Catalyst: A Critical Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the allure of small, synthetically accessible catalysts that can mimic the efficiency of enzymes is undeniable. The seryl-histidine (His-Ser) dipeptide, with its structural echo of the catalytic dyad found in serine proteases, has long been a subject of interest. However, its practical application as a standalone catalyst is fraught with limitations. This guide provides a critical comparison of the this compound dipeptide against alternative small peptide catalysts, supported by experimental data, to inform the selection of catalytic systems in research and development.

Limitations of the this compound Dipeptide

The core appeal of the this compound dipeptide lies in the juxtaposition of the nucleophilic hydroxyl group of serine and the basic imidazole ring of histidine, mirroring the catalytic machinery of serine hydrolases.[1][2] This arrangement has led to investigations into its catalytic potential for a variety of reactions, most notably hydrolysis and peptide bond formation.

However, the body of evidence surrounding the catalytic efficacy of this compound as a standalone catalyst is conflicting. While some studies have reported that the this compound dipeptide and related oligopeptides can cleave DNA, proteins, and esters like p-nitrophenyl acetate (p-NPA) over a wide range of pH and temperature, other rigorous investigations have failed to observe any significant catalytic activity for the hydrolysis of unactivated amides and esters under similar conditions.[3][4][5] This discrepancy highlights a critical limitation: the catalytic activity of this compound, if present, is highly dependent on specific reaction conditions and substrate activation, and it is not a universally effective catalyst.

Key Limitations:
  • Low Catalytic Efficiency: In instances where catalytic activity has been observed, the efficiency of the this compound dipeptide is modest at best. Direct kinetic studies providing kcat/KM values for this compound are scarce in the literature, making a quantitative assessment of its catalytic power challenging. However, comparisons with related molecules in the hydrolysis of p-NPA suggest that its efficiency is significantly lower than that of even simple catalysts like imidazole or more complex peptide systems.

  • Contradictory Efficacy Reports: The scientific literature presents a divided view on the catalytic prowess of the this compound dipeptide. While some early reports championed its broad-spectrum hydrolytic capabilities, subsequent studies have questioned these findings, reporting a lack of catalytic activity for certain substrates.[3][4] This lack of consensus raises concerns about the reproducibility and general applicability of this compound as a reliable catalyst.

  • Limited Substrate Scope: The catalytic activity of this compound appears to be restricted to highly activated substrates. For instance, its ability to hydrolyze amides and esters is debated for unactivated substrates, suggesting a narrow substrate scope that limits its utility in broader synthetic applications.[1][3]

  • Stability Concerns: The stability of dipeptides in solution, particularly under conditions that might be required for catalysis (e.g., elevated temperature or pH), can be a significant drawback. Dipeptides are susceptible to hydrolysis, which would lead to catalyst degradation and a loss of activity over time. Specific data on the stability of this compound under various catalytic conditions is not extensively reported, but the general instability of small peptides in aqueous environments is a known concern.[6][7]

Alternative Dipeptide Catalysts: The Case of Proline-Based Dipeptides

In contrast to the ambiguity surrounding the this compound dipeptide, proline-based dipeptides have emerged as robust and highly effective catalysts for a range of asymmetric reactions, most notably the aldol reaction. These catalysts offer significant advantages in terms of catalytic efficiency, stereoselectivity, and a well-defined substrate scope.

The general workflow for a dipeptide-catalyzed reaction, such as the aldol reaction, involves the formation of a key intermediate (e.g., an enamine) which then reacts with the substrate to form the product with high stereoselectivity.

experimental_workflow cluster_prep Catalyst and Reagent Preparation cluster_reaction Reaction cluster_workup Work-up and Analysis cat_prep Dipeptide Catalyst mixing Mixing in Solvent cat_prep->mixing reagent_prep Aldehyde & Ketone reagent_prep->mixing reaction Stirring at Defined Temperature and Time mixing->reaction quench Quenching reaction->quench extraction Extraction quench->extraction purification Purification (e.g., Chromatography) extraction->purification analysis Analysis (NMR, HPLC) purification->analysis peptide_synthesis cluster_reactants Reactants cluster_process Process cluster_product Product boc_pro Boc-L-Proline dissolve Dissolve Reactants in Solvent (e.g., DMF) boc_pro->dissolve phe_ome L-Phenylalanine methyl ester phe_ome->dissolve coupling Coupling Reagent (e.g., HBTU, HATU) coupling->dissolve base Base (e.g., DIPEA) base->dissolve react React at Room Temperature dissolve->react workup Aqueous Workup react->workup purify Column Chromatography workup->purify dipeptide Boc-L-Pro-L-Phe-OMe purify->dipeptide

References

comparative structural analysis of different serine protease families

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the structural features, catalytic mechanisms, and classification of different serine protease families. It is designed to serve as a comprehensive resource, offering detailed experimental methodologies and quantitative data to support further research and drug development in this critical enzyme class.

Introduction to Serine Proteases

Serine proteases are a ubiquitous and extensively studied family of enzymes that cleave peptide bonds in proteins.[1] They are distinguished by the presence of a highly reactive serine residue in their active site, which acts as the primary nucleophile in the catalytic process.[1][2] These enzymes play crucial roles in a vast array of physiological processes, including digestion (trypsin, chymotrypsin), blood coagulation (thrombin), fibrinolysis (plasmin), and immunity (complement C1).[2][3][4][5] Structurally, they are often categorized into two broad groups based on their fold: chymotrypsin-like and subtilisin-like, which represent a classic example of convergent evolution where distinct protein folds have evolved to utilize the same catalytic mechanism.[1][2]

The core of their catalytic power lies in a "catalytic triad," a spatially conserved arrangement of three amino acids: Histidine (His), Aspartate (Asp), and the nucleophilic Serine (Ser).[1][6] This triad works in concert to facilitate the hydrolysis of peptide bonds with remarkable efficiency.[6][7]

Classification of Serine Proteases

The most widely accepted classification system for proteases is the MEROPS database, which organizes them into clans and families based on structural and evolutionary relationships.[1][8] Serine proteases are found in multiple clans, with the PA clan being the largest and most diverse.[4][8][9]

  • Clans: A clan groups together families that share a common evolutionary origin, evidenced by similarities in their tertiary structure and the order of catalytic residues in their sequence.[10]

  • Families: Within a clan, families are grouped based on more significant amino acid sequence identity.[10]

The diagram below illustrates the hierarchical classification for some prominent serine protease clans and families.

G cluster_clans Clans (Structural Homology) cluster_families Families (Sequence Identity) PA PA Clan (Chymotrypsin-like fold) S1 S1 Family (Trypsin, Chymotrypsin, Elastase) PA->S1 S6 S6 Family (IgA1-specific proteases) PA->S6 S7 S7 Family (HtrA proteases) PA->S7 SB SB Clan (Subtilisin-like fold) S8 S8 Family (Subtilisin) SB->S8 SC SC Clan (Carboxypeptidase C-like fold) S9 S9 Family (Prolyl oligopeptidase) SC->S9 S10 S10 Family (Dipeptidyl peptidase IV) SC->S10

Figure 1: Hierarchical classification of major serine protease clans and families.

The Conserved Catalytic Mechanism

Despite structural diversity across different clans, the catalytic mechanism employing the Ser-His-Asp triad is a hallmark of serine proteases.[1][6] This mechanism proceeds in two main stages: acylation and deacylation.[6]

  • Acylation Phase: The substrate binds to the enzyme. The His residue, acting as a general base, abstracts a proton from the Ser hydroxyl group.[11] The now highly nucleophilic Ser alkoxide ion attacks the carbonyl carbon of the substrate's scissile bond, forming a transient tetrahedral intermediate.[1][3] This unstable intermediate is stabilized by hydrogen bonds from the "oxyanion hole" in the enzyme's active site.[7] The intermediate then collapses, breaking the peptide bond and forming a covalent acyl-enzyme intermediate, while the N-terminal portion of the substrate is released.[3]

  • Deacylation Phase: A water molecule enters the active site. The His residue now acts as a general acid, donating a proton to the acyl-enzyme intermediate while the water molecule attacks the carbonyl carbon.[6][11] This forms a second tetrahedral intermediate, which subsequently collapses, releasing the C-terminal portion of the substrate and regenerating the free enzyme.[6]

The workflow below visualizes this intricate catalytic cycle.

G cluster_acylation Acylation cluster_deacylation Deacylation start Enzyme-Substrate Complex Formation nuc_attack Nucleophilic Attack by Serine start->nuc_attack acylation Acylation Phase deacylation Deacylation Phase end Enzyme + Products (Regenerated) tetra1 Tetrahedral Intermediate 1 (Oxyanion hole stabilization) nuc_attack->tetra1 acyl_enzyme Acyl-Enzyme Intermediate (Product 1 released) tetra1->acyl_enzyme water_attack Water Attack acyl_enzyme->water_attack tetra2 Tetrahedral Intermediate 2 water_attack->tetra2 product_release Product 2 Release tetra2->product_release product_release->end

Figure 2: The two-phase catalytic mechanism of serine proteases.

Comparative Structural Analysis

While sharing a catalytic mechanism, serine protease families exhibit significant structural variations that dictate their substrate specificity and biological function.

PA Clan (Chymotrypsin-like): Members of this clan, including the well-studied S1 and S6 families, share a conserved structural fold characterized by two β-barrel domains.[1][8][9] The catalytic triad residues are located at the interface of these two domains.[9]

  • S1 Family (e.g., Trypsin, Chymotrypsin): This is the largest and most predominant family.[4][12] Specificity is largely determined by the S1 binding pocket. In trypsin, an Aspartate residue at the bottom of the pocket attracts and binds to positively charged residues like Lysine and Arginine. In chymotrypsin, the pocket is deep and hydrophobic, accommodating large aromatic residues like Phenylalanine and Tyrosine.[3] Elastase has a much shallower pocket due to bulky Valine and Threonine residues, restricting it to cleaving after small, neutral residues like Alanine.[3]

  • S6 Family (e.g., IgA1-specific proteases): These are bacterial serine proteases.[13] They are secreted as large precursor proteins containing an N-terminal signal sequence, a central "passenger" domain containing the protease activity, and a C-terminal β-barrel domain that inserts into the outer membrane to facilitate secretion.[13] The active site Ser is found in a conserved G-X-S-G-X-P motif.[13]

SB Clan (Subtilisin-like):

  • S8 Family (e.g., Subtilisin): The subtilisin family represents a different evolutionary path to the same catalytic solution.[2] Its structure is not based on the dual β-barrel fold of the PA clan but is a more complex α/β structure. Despite having no sequence or structural homology to chymotrypsin, its active site features an almost identical spatial arrangement of the Ser-His-Asp catalytic triad, a prime example of convergent evolution.[2]

Quantitative Performance Data

The following tables summarize key structural and kinetic parameters for representative members of different serine protease families. This data facilitates a direct comparison of their catalytic efficiency and the quality of available structural information.

Table 1: Structural Resolution of Representative Serine Proteases

Protease MEROPS Family Organism PDB ID Resolution (Å) Method
Chymotrypsin S1A Bos taurus 2CGA 1.67 X-ray Diffraction
Trypsin S1A Bos taurus 1S0R 1.45 X-ray Diffraction
Subtilisin Carlsberg S8A Bacillus licheniformis 1SBC 1.80 X-ray Diffraction

| IgA1 Protease | S6 | Neisseria gonorrhoeae| 1R0L | 2.60 | X-ray Diffraction |

Table 2: Comparative Kinetic Parameters

Protease Substrate kcat (s-1) KM (µM) kcat/KM (M-1s-1)
Chymotrypsin N-Acetyl-L-Phe-p-nitrophenyl ester 4300 200 2.15 x 107
Trypsin Nα-Benzoyl-L-Arg ethyl ester 14.3 9 1.6 x 106

| Subtilisin | N-Acetyl-L-Tyr ethyl ester | 2500 | 100,000 | 2.5 x 104 |

(Note: Kinetic values are highly dependent on substrate and experimental conditions and are provided for comparative purposes.)

Experimental Protocols for Structural Analysis

Determining the three-dimensional structure of serine proteases at atomic resolution is fundamental to understanding their function and for designing specific inhibitors. The primary techniques used are X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Cryo-Electron Microscopy (Cryo-EM).[14][15][16]

G cluster_methods Structure Determination Methods cluster_xray cluster_nmr cluster_cryoem start Target Gene Expression & Protein Purification qc Quality Control (Purity, Homogeneity, Stability) start->qc xray X-Ray Crystallography qc->xray Choose Method nmr NMR Spectroscopy qc->nmr Choose Method cryoem Cryo-Electron Microscopy qc->cryoem Choose Method crystal Crystallization xray->crystal nmr_data Multidimensional NMR Data Collection nmr->nmr_data vitrification Sample Vitrification cryoem->vitrification diffraction X-ray Diffraction Data Collection crystal->diffraction model 3D Model Building & Refinement diffraction->model assignment Resonance Assignment nmr_data->assignment assignment->model imaging EM Imaging vitrification->imaging imaging->model validation Structure Validation model->validation deposition Deposition in PDB validation->deposition

References

Safety Operating Guide

Navigating the Disposal of His-Ser: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and related fields, the responsible management of chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides essential, step-by-step procedures for the proper disposal of His-Ser, a dipeptide composed of L-histidine and L-serine.[1] Adherence to these protocols is crucial for ensuring a safe working environment and maintaining regulatory compliance.

This compound, a dipeptide, should be handled with the standard care afforded to all laboratory chemicals.[2] While its constituent amino acids, L-histidine and L-serine, are not classified as hazardous substances, it is best practice to treat all research-grade peptides as potentially hazardous chemical waste.[3][4] Never dispose of peptide solutions down the sink or in regular trash, as this can introduce contaminants into the environment.[2][3]

Immediate Safety and Handling Protocols

Before initiating any disposal procedure, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety glasses or goggles

  • A laboratory coat

All handling of this compound, particularly in powdered form, should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.

Quantitative Data for Disposal Considerations

The following table summarizes key data for this compound and its constituent amino acids, which informs safe handling and disposal practices.

PropertyL-HistidineL-SerineThis compound (Dipeptide)
Molecular Formula C6H9N3O2C3H7NO3C9H14N4O4[1]
Molecular Weight 155.15 g/mol 105.09 g/mol 242.23 g/mol [1]
Appearance White crystalline powderWhite crystalline powder[4]Solid[1]
Solubility in Water 41.9 mg/mL at 25°C250 g/L at 20°C[4]Soluble
Hazard Classification Not classified as hazardousNot classified as hazardous[4]Not classified, but treat as chemical waste[2][3]

Step-by-Step Disposal Procedures

The proper disposal method for this compound waste depends on its physical state (solid or liquid) and the specific guidelines of your institution. Always consult with your institution's Environmental Health and Safety (EHS) department for specific protocols.[3][5]

Liquid this compound Waste

Liquid waste includes any solutions containing this compound, such as stock solutions, reaction mixtures, or buffers from experimental procedures.

  • Segregation and Collection :

    • Collect all liquid waste containing this compound in a designated, leak-proof container that is chemically compatible with the solution.[3][5]

    • The container must be clearly labeled as "Hazardous Waste" and should identify the contents, including "this compound" and any other chemical components of the solution.[6]

  • Storage :

    • Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.[7]

    • Ensure the storage area is away from general lab traffic and incompatible materials are properly segregated.[7]

  • Disposal :

    • Once the container is full (approximately 90% capacity to allow for expansion), or within 90 days of the first addition of waste, arrange for pickup and disposal through your institution's certified hazardous waste management service.[3][7]

Solid this compound Waste

Solid waste includes unused or expired this compound powder, contaminated labware (e.g., pipette tips, microfuge tubes), and personal protective equipment (PPE).

  • Segregation and Collection :

    • Collect all solid waste contaminated with this compound in a dedicated, clearly labeled, leak-proof container.[3][5]

    • The container should be labeled as "Hazardous Waste" and list the contaminant ("this compound").[6] For sharps, such as needles or razor blades, a designated sharps container must be used.

  • Storage :

    • Store the sealed solid waste container in the designated satellite accumulation area.

  • Disposal :

    • When the container is full, contact your institution's EHS department to schedule a pickup for proper disposal.[3]

Decontamination of Emptied Containers

Empty containers that held this compound should be managed as follows:

  • Triple-Rinse : Triple-rinse the empty container with a suitable solvent (e.g., water, if the formulation was aqueous).[5]

  • Collect Rinsate : The rinsate from the first rinse should be collected and disposed of as liquid hazardous waste. Subsequent rinses may be permissible for drain disposal, but always check with your institutional EHS guidelines.

  • Container Disposal : After triple-rinsing and air-drying, deface the original label and dispose of the container in the regular trash or recycling, as appropriate for the container material.[5]

Experimental Workflow and Disposal Pathway

The following diagrams illustrate the decision-making process and procedural flow for the proper disposal of this compound waste.

HisSer_Disposal_Workflow This compound Disposal Workflow cluster_start Start: this compound Waste Generation cluster_characterization Step 1: Waste Characterization cluster_liquid Liquid Waste Pathway cluster_solid Solid Waste Pathway start Generate this compound Waste characterize Characterize Waste: Solid or Liquid? start->characterize collect_liquid Collect in Labeled, Leak-Proof Liquid Waste Container characterize->collect_liquid Liquid collect_solid Collect in Labeled, Sealed Solid Waste Container characterize->collect_solid Solid store_liquid Store in Designated Satellite Accumulation Area collect_liquid->store_liquid dispose_liquid Arrange EHS Pickup for Disposal store_liquid->dispose_liquid store_solid Store in Designated Satellite Accumulation Area collect_solid->store_solid dispose_solid Arrange EHS Pickup for Disposal store_solid->dispose_solid

Caption: Workflow for the proper disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Essential Safety and Handling Guide for Histidyl-Serine (His-Ser)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling the dipeptide Histidyl-Serine (His-Ser). The following procedures outline the necessary personal protective equipment (PPE), operational steps for safe handling, and disposal plans to ensure a secure laboratory environment.

Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance, adherence to standard laboratory PPE protocols is essential to minimize exposure and prevent contamination.[1] A risk assessment should be conducted to determine if additional PPE is required for specific experimental procedures.[2]

PPE CategoryMinimum RequirementRationale
Body Protection Laboratory coat.Protects clothing and skin from potential splashes and spills.[3]
Hand Protection Disposable nitrile gloves.Prevents direct skin contact and contamination of the sample.[1]
Eye & Face Protection Safety glasses with side-shields.Protects eyes from accidental splashes of solutions or aerosolized powder.[4]
Respiratory Protection Generally not required for small quantities in a well-ventilated area.[2]An N95 respirator may be considered if there is a risk of aerosolization when handling large quantities of powdered this compound.[2]
Foot Protection Closed-toe shoes.Protects feet from spills and falling objects.[2]

Operational Plan: From Preparation to Disposal

A systematic workflow is critical for the safe handling of any chemical compound in a laboratory setting.[5] All handling of this compound should be conducted in a well-ventilated area.[6]

1. Preparation and Handling:

  • Ensure the designated work area is clean and uncluttered.[5]

  • When reconstituting lyophilized (powdered) peptides, work in a sterile environment to maintain sample integrity.[5]

  • Avoid the inhalation of any dust if working with the powdered form.[7]

  • Avoid direct contact with eyes, skin, and clothing.[7]

  • Wash hands thoroughly after handling the material.[8]

2. Storage:

  • Lyophilized peptides should be stored in a cool, dry, and dark place, with temperatures of –20°C or below being typical.[5]

  • Once reconstituted into a solution, store according to laboratory standards, often at 4°C or lower, and protect from repeated freeze-thaw cycles.[5]

  • Keep containers tightly closed when not in use.[7]

3. Spill Response:

  • For small spills of powdered this compound, gently sweep up the material to avoid raising dust.[7]

  • Place the swept-up material into a labeled bag or container for waste disposal.[7]

  • For liquid spills, absorb with an inert material (e.g., sand or vermiculite) and place in a suitable container for disposal.[9]

4. Disposal Plan:

  • All unused or expired compounds must be disposed of in accordance with institutional, local, state, and federal environmental regulations.[5][7]

  • Never pour peptide solutions or reagents into public drains or non-designated disposal areas.[5][10]

  • Contaminated solid waste, such as gloves, pipette tips, and vials, should be collected in a designated and clearly labeled hazardous waste container.[1][9]

  • For larger quantities, one disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[7]

Experimental Workflow for Safe Handling of this compound

The following diagram outlines the standard workflow for safely managing this compound within a laboratory environment, from initial preparation to final disposal.

HisSer_Workflow cluster_prep 1. Preparation cluster_handling 2. Handling & Storage cluster_cleanup 3. Cleanup & Disposal A Don Appropriate PPE (Lab Coat, Gloves, Safety Glasses) B Prepare Clean & Ventilated Workspace A->B C Weigh/Reconstitute this compound B->C Proceed to Handling D Perform Experiment C->D E Store Properly (-20°C for powder, 4°C for solution) D->E F Clean Spills & Decontaminate Work Area E->F Post-Experiment G Segregate & Dispose of Waste (Solid & Liquid) F->G H Remove PPE G->H

Caption: A step-by-step workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
His-Ser
Reactant of Route 2
Reactant of Route 2
His-Ser

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.